Stavudine (d4T)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859788 | |
| Record name | 1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stavudine (d4T): An In-depth Analysis of its Mechanism of Action in HIV Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (B1682478) (2',3'-didehydro-2',3'-dideoxythymidine), commonly known as d4T, is a synthetic thymidine (B127349) nucleoside analogue that has played a significant role in the history of antiretroviral therapy.[1][2] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, its primary therapeutic effect is the potent inhibition of human immunodeficiency virus (HIV) replication.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Stavudine's anti-HIV activity, its intracellular activation, the basis of viral resistance, and its associated toxicities. Detailed experimental methodologies and quantitative data are presented to offer a complete resource for the scientific community.
Intracellular Activation and Phosphorylation Pathway
Stavudine is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[1][4] This bioactivation is a three-step process mediated by host cellular kinases, converting Stavudine into its mono-, di-, and ultimately, its active triphosphate form, Stavudine triphosphate (d4T-TP).[1][4][5] The efficiency of this phosphorylation cascade is a critical determinant of the intracellular concentration of d4T-TP and, consequently, the drug's antiviral potency.[1] The initial and likely rate-limiting step is the conversion to Stavudine monophosphate, catalyzed by thymidine kinase.[4][6] Subsequent phosphorylations are carried out by thymidylate kinase and nucleoside diphosphate (B83284) kinase.[4]
Caption: Intracellular phosphorylation pathway of Stavudine (d4T).
Core Mechanism of HIV Reverse Transcriptase Inhibition
The active metabolite, d4T-TP, is a structural analogue of the natural substrate deoxythymidine triphosphate (dTTP).[3] Its anti-HIV effect is exerted through two primary mechanisms targeting the HIV reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into proviral DNA.[3]
-
Competitive Inhibition: d4T-TP competes with the endogenous dTTP for the active site of HIV RT.[3][5][7] The binding of d4T-TP to the enzyme prevents the incorporation of the natural nucleotide, thereby inhibiting DNA synthesis.[8][9]
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, Stavudine acts as a chain terminator.[3][5][7] It lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide.[3] This premature termination of the growing DNA chain effectively halts the replication process.[1][3]
Caption: Dual mechanism of Stavudine-mediated HIV RT inhibition.
Quantitative Data
Pharmacokinetic Properties
Stavudine is characterized by rapid oral absorption and good bioavailability.[4][7][10] It exhibits negligible binding to plasma proteins and is primarily eliminated unchanged in the urine.[7][10]
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 82% - 100% | [4][11] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [8] |
| Elimination Half-life (t1/2) | 0.8 - 1.5 hours (adults) | [7][12] |
| Volume of Distribution (Vd) | 46 - 58 L | [10][12] |
| Plasma Protein Binding | Negligible | [7][10] |
| Primary Route of Elimination | Renal (~40% as unchanged drug) | [7][10] |
Inhibitory Constants
The inhibitory activity of Stavudine's active triphosphate form (d4T-TP) against HIV reverse transcriptase has been quantified through various kinetic studies.
| Parameter | Enzyme/System | Value | Reference |
| Ki (d4T-TP) | HIV-1 Reverse Transcriptase | 0.0083 - 0.032 µM | [8][9] |
| EC50 | HIV-1 Replication (human PBMCs) | 8.8 nM | [13] |
| Mean IC50 (Wild-Type Virus) | HIV-1 Drug Susceptibility Assay | 1.2 µM | [14] |
Mechanisms of Resistance
Although highly effective, the emergence of drug-resistant HIV-1 strains is a significant challenge. Resistance to Stavudine is typically low-level and often part of a cross-resistance profile to other NRTIs.[5][14] The primary mechanisms involve specific mutations in the viral reverse transcriptase gene.
-
Thymidine Analogue Mutations (TAMs): Mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E contribute to resistance.[14] These mutations are often associated with an ATP-dependent mechanism, analogous to pyrophosphorolysis, where the RT enzyme can excise the incorporated chain-terminating drug.[14][15]
-
Q151M and V75T Mutations: These mutations can reduce the binding affinity of d4T-TP to the reverse transcriptase, a mechanism that appears to be independent of ATP.[14][15]
-
Codon 69 Insertions: Insertions in this region of the RT gene, particularly in combination with TAMs, can also confer resistance to Stavudine.[14]
Mitochondrial Toxicity
A major limitation of Stavudine therapy is its association with mitochondrial toxicity, which can manifest as peripheral neuropathy, lactic acidosis, hepatic steatosis, and lipoatrophy.[3][5][16][17] This toxicity stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol-γ) by d4T-TP.[4][10][17][18] Pol-γ is the sole DNA polymerase in mitochondria, and its inhibition leads to the depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and subsequent cellular dysfunction.[19][20][21][22] Stavudine has been shown to induce severe mtDNA depletion in both white and brown adipocytes.[19]
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of d4T-TP against purified HIV-1 RT.
Objective: To determine the 50% inhibitory concentration (IC50) of Stavudine triphosphate (d4T-TP) against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxythymidine triphosphate (dTTP)
-
[³H]-dTTP (radiolabeled) or a non-radioactive detection system (e.g., using BrdUTP)
-
Stavudine triphosphate (d4T-TP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare a series of dilutions of d4T-TP in the assay buffer.
-
In a microtiter plate, combine the assay buffer, a fixed concentration of poly(rA)-oligo(dT) template-primer, and the various concentrations of d4T-TP.
-
Add a mixture of dTTP and [³H]-dTTP to each well.
-
Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters multiple times with 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of RT inhibition versus the log concentration of d4T-TP. The IC50 value is determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
References
- 1. benchchem.com [benchchem.com]
- 2. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 5. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stavudine - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. stavudine (d4T) [glowm.com]
- 11. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. amsbio.com [amsbio.com]
- 14. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical mechanism of human immunodeficiency virus type 1 reverse transcriptase resistance to stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic review of clinical trials evaluating low doses of stavudine as part of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 18. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]
- 19. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. natap.org [natap.org]
The Rise and Fall of a Potent Antiretroviral: An In-depth Technical History of Stavudine (d4T)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stavudine (B1682478), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) that played a pivotal role in the early days of combination antiretroviral therapy for HIV/AIDS. First synthesized in the 1960s as a potential anticancer agent, its potent anti-HIV activity was discovered in the 1980s. This led to its rapid development and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1994, offering a critical therapeutic option at a time when the arsenal (B13267) against HIV was limited. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, clinical pharmacology, and eventual decline in the use of stavudine due to long-term toxicities. Detailed experimental methodologies, quantitative clinical trial data, and visualizations of key pathways and processes are presented to offer a thorough resource for researchers and drug development professionals.
Discovery and Initial Synthesis
Stavudine (2',3'-didehydro-3'-deoxythymidine) was first synthesized in 1966 by Jerome Horwitz and his team at the Michigan Cancer Foundation.[1] The initial synthesis was part of a broader exploration of nucleoside analogs as potential anticancer agents.
Experimental Protocol: Initial Synthesis of Stavudine
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of thymidine (B127349) is selectively protected, often with a trityl or a similar bulky protecting group, to prevent its participation in subsequent reactions.
-
Mesylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by conversion to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like pyridine.
-
Intramolecular Cyclization and Elimination: Treatment of the 3'-O-mesyl-5'-O-protected thymidine with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) induces an intramolecular cyclization to form a 2,3'-anhydrothymidine (B14821) intermediate. This is followed by an elimination reaction that introduces the 2',3'-double bond.
-
Deprotection: The protecting group on the 5'-hydroxyl is removed under acidic conditions to yield stavudine.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Discovery of Anti-HIV Activity
Experimental Protocol: In Vitro Anti-HIV Activity Assays
The initial evaluation of stavudine's anti-HIV activity involved in vitro cell culture assays. A general protocol for such an assay is as follows:
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM, or H9) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Virus Stock Preparation: A stock of HIV-1 is prepared by infecting a T-cell line and harvesting the virus-containing supernatant, which is then titered to determine the concentration of infectious virus.
-
Antiviral Assay:
-
Cells are seeded in 96-well microtiter plates.
-
Serial dilutions of stavudine are added to the wells.
-
A standardized amount of HIV-1 is then added to infect the cells.
-
Control wells with no drug and uninfected cells are included.
-
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period of 4-7 days.
-
Assessment of Antiviral Activity: The extent of viral replication is determined by measuring a viral marker. Common methods include:
-
Reverse Transcriptase (RT) Activity Assay: The supernatant from each well is assayed for the activity of the viral reverse transcriptase enzyme. A reduction in RT activity in the presence of the drug indicates inhibition of viral replication.
-
p24 Antigen Capture ELISA: The concentration of the viral core protein p24 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in p24 levels signifies antiviral activity.
-
Syncytia Formation: For some cell lines, HIV infection leads to the formation of multinucleated giant cells called syncytia. The number of syncytia can be counted under a microscope to assess the extent of viral cytopathic effect and its inhibition by the drug.
-
-
Data Analysis: The concentration of stavudine that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
Mechanism of Action
Stavudine is a thymidine nucleoside analog.[1] To exert its antiviral effect, it must be anabolically phosphorylated by host cellular enzymes to its active triphosphate form, stavudine triphosphate (d4T-TP).
d4T-TP acts as a competitive inhibitor of the HIV reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of stavudine prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.[2]
Signaling Pathway: Intracellular Phosphorylation of Stavudine
Caption: Intracellular phosphorylation of Stavudine to its active triphosphate form.
Preclinical and Clinical Development
Following the discovery of its potent in vitro anti-HIV activity, stavudine entered preclinical development, which was followed by a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in HIV-infected individuals.
Drug Development and Approval Timeline
Caption: Key milestones in the development and history of Stavudine (d4T).
Pharmacokinetics
Stavudine exhibits favorable pharmacokinetic properties, including rapid oral absorption and good bioavailability.
Table 1: Pharmacokinetic Parameters of Stavudine in Adults
| Parameter | Value | Reference |
| Oral Bioavailability | ~86% | [1] |
| Time to Peak Concentration (Tmax) | ~1 hour | [1] |
| Elimination Half-life | 1.0 - 1.6 hours | [1] |
| Protein Binding | Negligible | [1] |
| Primary Route of Elimination | Renal (primarily as unchanged drug) | [1] |
| CSF to Plasma Ratio | 16% - 97% | [1] |
Clinical Efficacy
Clinical trials demonstrated that stavudine, both as monotherapy and in combination with other antiretroviral agents, led to significant improvements in surrogate markers of HIV infection, namely an increase in CD4+ cell counts and a decrease in viral load.
Table 2: Summary of Key Clinical Trial Results for Stavudine
| Trial / Study | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |
| Phase I/II Dose-Ranging Study | 152 HIV-infected adults (CD4 ≤ 600) | d4T 0.1, 0.5, or 2.0 mg/kg/day | Significant dose-dependent increase in CD4 counts at 10 weeks. | [1] |
| Study AI455-019 (Phase III) | 822 HIV-infected adults with prior AZT therapy (CD4 50-500) | Switch to d4T vs. Continue AZT | Relative risk of disease progression of 0.75 for d4T group; significant increase in CD4 counts with d4T. | [1] |
| Pediatric Phase I/II Study | 37 HIV-infected children | d4T 0.125 to 4 mg/kg/day | Preliminary evidence of activity (increased CD4 counts, decreased p24 antigen). | [1] |
Safety and Tolerability
While initially considered well-tolerated, long-term use of stavudine revealed significant toxicities, which ultimately led to its decline in clinical practice.
Table 3: Incidence of Key Adverse Events Associated with Stavudine
| Adverse Event | Incidence | Notes | Reference |
| Peripheral Neuropathy | 15% - 21% | Dose-related; more frequent in advanced disease. | [1] |
| Lipoatrophy (Fat Wasting) | High incidence | A hallmark long-term toxicity. | [1] |
| Lactic Acidosis with Hepatic Steatosis | Rare but severe | Potentially fatal. | [1] |
| Pancreatitis | 1% - 3% | [1] | |
| Headache, Diarrhea, Nausea, Rash | Common | Generally mild to moderate. | [1] |
Decline in Use and Discontinuation
The significant long-term and irreversible side effects, particularly peripheral neuropathy and lipoatrophy, led to a re-evaluation of stavudine's risk-benefit profile.[1] With the advent of safer and better-tolerated NRTIs, the World Health Organization (WHO) recommended phasing out the use of stavudine in first-line therapy in 2009.[1] Subsequently, its use in resource-rich settings plummeted, and in 2018, Mylan Pharmaceuticals discontinued (B1498344) the manufacturing of stavudine capsules.[1]
Conclusion
Stavudine (d4T) represents a significant chapter in the history of antiretroviral therapy. Its discovery and rapid development provided a much-needed therapeutic option that saved countless lives during the height of the AIDS epidemic. The story of stavudine also serves as a crucial lesson in drug development, highlighting the importance of long-term post-marketing surveillance to fully characterize the safety profile of a new therapeutic agent. While its clinical use has been largely superseded by safer alternatives, the scientific journey of stavudine from a failed cancer drug to a potent antiretroviral offers valuable insights for the ongoing quest for novel and improved therapies for HIV and other diseases.
References
Stavudine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (d4T), a synthetic thymidine (B127349) nucleoside analogue, has been a significant component in the landscape of antiretroviral therapy for the treatment of HIV-1 infection. Its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. A thorough understanding of its chemical structure and physicochemical properties is paramount for formulation development, analytical method validation, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth overview of the chemical and physical characteristics of Stavudine, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Structure and Identification
Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[1] Its structure is characterized by a thymine (B56734) base attached to an unsaturated ribose sugar moiety, specifically a 2',3'-didehydro-3'-deoxyribofuranosyl group. This structural modification, the absence of the 3'-hydroxyl group, is key to its therapeutic action as it leads to the termination of the growing viral DNA chain.
| Identifier | Value |
| IUPAC Name | 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[2] |
| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C=C--INVALID-LINK--CO[2] |
| InChI | InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1[2] |
| CAS Number | 3056-17-5[2] |
Below is a two-dimensional representation of the chemical structure of Stavudine, generated using the DOT language.
Physicochemical Properties
A summary of the key physicochemical properties of Stavudine is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.2 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 159-160 °C | [3] |
| Water Solubility | Approximately 83 mg/mL at 23 °C | [1] |
| n-Octanol/Water Partition Coefficient (logP) | -0.72 | |
| pKa (predicted) | 9.47 ± 0.10 | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are essential for regulatory submissions and for ensuring data reproducibility. The following sections outline standard experimental protocols that can be applied to characterize Stavudine.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Stavudine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is then repeated with a fresh sample, heating at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has transitioned to a liquid is the end of the range.[5]
-
-
Reporting: The melting range is reported. For a pure substance, this range is typically narrow.
Aqueous Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) is a fundamental property that influences its dissolution rate and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.
Methodology:
-
Preparation of Solutions: Saturated solutions of Stavudine are prepared by adding an excess amount of the solid drug to a series of aqueous buffers with pH values ranging from 1.2 to 6.8.[6][7]
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Sample Analysis:
-
Data Analysis: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three replicate determinations at each pH condition is recommended.[6]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it governs the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.
Methodology:
-
Sample Preparation: A solution of Stavudine is prepared in a suitable solvent, typically water or a co-solvent system if the solubility is low. The concentration should be sufficient for accurate measurement (e.g., 1 mM).[10]
-
Titration:
-
The solution is placed in a thermostatted vessel and the pH is measured using a calibrated pH electrode.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments.[10]
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
n-Octanol/Water Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning:
-
A known amount of Stavudine is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are then mixed in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the drug between the two immiscible liquids.
-
-
Phase Separation and Analysis:
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of Stavudine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[11]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Stavudine in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an active pharmaceutical ingredient like Stavudine.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and essential physicochemical properties of Stavudine. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide the necessary methodological detail for the accurate and reproducible characterization of this important antiretroviral agent. A comprehensive understanding of these fundamental properties is indispensable for the continued development and optimization of Stavudine-containing pharmaceutical products.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stavudine | 3056-17-5 [chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
Early In Vitro Studies on the Anti-HIV Activity of Stavudine (d4T): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478), also known as d4T, is a synthetic thymidine (B127349) nucleoside analogue with potent in vitro activity against the Human Immunodeficiency Virus (HIV).[1][2] It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which were the cornerstone of early combination antiretroviral therapy.[3][4] This technical guide provides a comprehensive overview of the early in vitro studies that established the anti-HIV activity of d4T, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.
Mechanism of Action
Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, d4T-triphosphate (d4T-TP).[2] This metabolic activation is a critical step for its antiviral activity.
Intracellular Activation Pathway
The intracellular conversion of d4T to its active form involves a three-step phosphorylation process mediated by cellular kinases.
Caption: Intracellular phosphorylation cascade of stavudine (d4T).
Once converted to d4T-TP, it acts as a competitive inhibitor of the HIV reverse transcriptase (RT).[1] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of d4T prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[4]
Quantitative Anti-HIV Activity
Early in vitro studies demonstrated the potent and selective inhibition of HIV-1 replication by d4T in various cell lines. The antiviral efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the drug's therapeutic window.
| Cell Line | HIV-1 Strain | Endpoint Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CEM-Cl13 | Not Specified | MTT Assay | More potent than prodrugs | > 50-100 (for prodrugs) | Not specified for d4T | [6] |
| MT-4 | AZT-sensitive | Not Specified | Not explicitly stated for d4T | Not Specified | Not Specified | [7] |
| Wild-type cells | HIV-1 (IIIB) | Not Specified | ~0.3 (inferred) | Not Specified | > 720 (inferred) | [5] |
| Wild-type cells | HIV-2 (ROD) | Not Specified | ~0.36 (inferred) | Not Specified | > 400 (inferred) | [5] |
Note: The table above includes inferred values based on statements of relative potency from the cited literature, as direct tables from the earliest studies were not available in the search results.
Experimental Protocols
The in vitro anti-HIV activity of d4T was evaluated using various established experimental protocols. These assays typically involve infecting a susceptible cell line with HIV in the presence of varying concentrations of the drug and measuring the extent of viral replication or virus-induced cell killing.
General Workflow for In Vitro Anti-HIV Assay
References
- 1. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV evaluation of D4T and D4T 5'-monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
Stavudine (d4T): An In-Depth Technical Guide to its Antiviral Spectrum and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral spectrum and potency of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antiviral research.
Mechanism of Action
Stavudine is a synthetic thymidine (B127349) nucleoside analog.[1][2] To exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, stavudine triphosphate (d4T-TP).[3][4] The mechanism of action of d4T-TP is twofold:
-
Competitive Inhibition of Reverse Transcriptase: d4T-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.[3][4]
-
DNA Chain Termination: Upon incorporation into the growing viral DNA chain, d4T-TP causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA synthesis.[3][4]
Stavudine's activation is primarily mediated by thymidine kinase 1 (TK1), although other enzymes may be involved, albeit with lower efficiency.[5]
Antiviral Spectrum
Stavudine's primary antiviral activity is directed against the Human Immunodeficiency Virus (HIV).
-
HIV-1: Stavudine is a potent inhibitor of HIV-1.[6] It has demonstrated activity against both laboratory and clinical isolates of the virus.[7]
-
HIV-2: Stavudine also exhibits inhibitory activity against HIV-2.[8]
-
Human T-lymphotropic virus 1 (HTLV-1): In vitro studies have shown that Stavudine is susceptible to HTLV-1.[3]
-
Other Viruses: There is no significant evidence to suggest that Stavudine is effective against other viruses such as Hepatitis B Virus (HBV) or Hepatitis C Virus (HCV).
In Vitro Potency
The in vitro potency of Stavudine is typically measured by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its inhibition constant (Ki) for the reverse transcriptase enzyme.
Potency Against Wild-Type HIV
| Virus | Cell Line | Potency Metric | Value (µM) | Reference(s) |
| HIV-1 | Various | IC50 | 0.009 - 4 | [7] |
| HIV-1 (HXB2) | MT-4 | IC50 | 1.2 | [1] |
| HIV-2 (ROD) | Various | IC50 | 0.036 (as a ProTide) | [8] |
Potency Against Resistant HIV-1 Strains
Stavudine generally retains activity against many zidovudine (B1683550) (AZT)-resistant strains of HIV-1, although some cross-resistance can occur, particularly with mutations at codons M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[7]
| HIV-1 Strain | Resistance Profile | Cell Line | Potency Metric | Fold Change in IC50 | Reference(s) |
| Zidovudine-Resistant | - | PBMC | IC50 | Additive to synergistic with other drugs | [9] |
| Stavudine-Resistant (Post-therapy) | - | - | IC50 | >4 (in some isolates) | [10] |
Inhibition of HIV-1 Reverse Transcriptase
| Parameter | Value (µM) | Reference(s) |
| Ki (for d4T-TP) | 0.0083 - 0.032 | [7][10] |
Therapeutic Index
The therapeutic index (TI) is a measure of a drug's safety, calculated as the ratio of the cytotoxic concentration to the effective concentration. For a derivative of Stavudine, a ProTide, the selectivity index (a measure analogous to the therapeutic index) was found to be significantly high.[8] In one clinical trial, the most favorable therapeutic index was observed at a dose of 0.5 mg/kg/day.[11]
Experimental Protocols
The following are generalized protocols for common assays used to determine the in vitro potency of Stavudine.
HIV-1 p24 Antigen ELISA for Antiviral Potency
This assay quantifies the amount of HIV-1 p24 capsid protein, an indicator of viral replication.
Objective: To determine the concentration of Stavudine that inhibits HIV-1 replication by 50% (IC50).
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM, or PBMCs)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
Stavudine stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercial HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed the 96-well plates with the appropriate cell line at a predetermined density.
-
Drug Dilution: Prepare serial dilutions of Stavudine in cell culture medium.
-
Infection: Add the HIV-1 virus stock to the wells containing the cells and the different concentrations of Stavudine. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add the collected supernatants and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the p24 standards.
-
Calculate the concentration of p24 in each supernatant.
-
Plot the percentage of p24 inhibition versus the log of Stavudine concentration and determine the IC50 value using non-linear regression analysis.
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme.
Objective: To determine the concentration of Stavudine triphosphate (d4T-TP) that inhibits the activity of recombinant HIV-1 RT by 50% (IC50).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Stavudine triphosphate (d4T-TP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)
-
Microtiter plates
-
Scintillation counter or appropriate detection instrument for the chosen label
Procedure:
-
Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(A)•oligo(dT) template-primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of d4T-TP to the wells. Include a no-inhibitor control.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Detection of DNA Synthesis:
-
For radioactive assays, filter the reaction mixture and wash to remove unincorporated [3H]-dTTP. Measure the radioactivity of the filter using a scintillation counter.
-
For colorimetric or fluorescent assays, follow the specific kit instructions for detection.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of d4T-TP compared to the no-inhibitor control.
-
Plot the percentage of inhibition versus the log of d4T-TP concentration and determine the IC50 value.
-
References
- 1. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiretroviral Therapy in HTLV-1 Infection: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 5. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Dose-related activity of stavudine in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Stavudine: A Technical Guide to its Bioactivation
An In-depth Exploration of the Intracellular Phosphorylation of Stavudine (B1682478) to its Active Triphosphate Form for Researchers, Scientists, and Drug Development Professionals.
Introduction: Stavudine (2',3'-didehydro-2',3'-dideoxythymidine, d4T), a synthetic thymidine (B127349) analogue, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for HIV-1 infection. As a prodrug, stavudine's antiviral activity is entirely dependent on its intracellular conversion to the active metabolite, stavudine triphosphate (d4T-TP). This transformation is a sequential three-step phosphorylation cascade orchestrated by host cellular kinases.[1][2] Understanding the intricacies of this metabolic pathway is paramount for optimizing therapeutic efficacy, comprehending drug-drug interactions, and elucidating mechanisms of toxicity. This technical guide provides a comprehensive overview of the intracellular phosphorylation of stavudine, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
The Phosphorylation Cascade: A Three-Step Enzymatic Conversion
The bioactivation of stavudine occurs within the cytoplasm and is catalyzed by three distinct cellular enzymes: Thymidine Kinase (TK), Thymidylate Kinase (TMPK), and Nucleoside Diphosphate (B83284) Kinase (NDPK). Each enzyme sequentially adds a phosphate (B84403) group to the stavudine molecule.
-
Stavudine to Stavudine Monophosphate (d4T-MP): The initial and rate-limiting step in the activation of stavudine is its phosphorylation to stavudine monophosphate (d4T-MP), primarily catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1) .[1][2] TK1 is a cell-cycle-regulated enzyme, with its highest activity during the S phase, which may explain why stavudine exhibits greater potency in actively dividing cells.[2] While TK1 is the principal enzyme, other kinases may be involved, albeit with lower efficiency.[3]
-
Stavudine Monophosphate to Stavudine Diphosphate (d4T-DP): The second phosphorylation step is the conversion of d4T-MP to stavudine diphosphate (d4T-DP). This reaction is catalyzed by Thymidylate Kinase (TMPK) , a key enzyme in the pyrimidine (B1678525) salvage pathway.
-
Stavudine Diphosphate to Stavudine Triphosphate (d4T-TP): The final and activating step is the phosphorylation of d4T-DP to the pharmacologically active stavudine triphosphate (d4T-TP). This is mediated by the broadly specific Nucleoside Diphosphate Kinase (NDPK) , which catalyzes the transfer of a phosphate group from ATP to d4T-DP.[4][5]
The resulting stavudine triphosphate then acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.
Quantitative Data: Enzymatic Kinetics
The efficiency of each phosphorylation step can be described by the kinetic parameters of the respective enzymes. While comprehensive kinetic data for all three human enzymes with stavudine and its metabolites are not fully available in the literature, the following table summarizes the known values.
| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Catalytic Efficiency (Vmax/Km) |
| Human Thymidine Kinase 1 (TK1) | Stavudine | ND | ND | ND |
| Human Thymidylate Kinase (TMPK) | d4T-MP | 110 | 1% | ~0.009 |
| Human Nucleoside Diphosphate Kinase (NDPK) | d4T-DP | ND | 10-fold higher than AZT-DP | ND |
ND: Not Determined in the reviewed literature.
Signaling Pathways and Regulation
The intracellular phosphorylation of stavudine is not a static process but is influenced by the cellular environment and regulatory networks that control the activity and expression of the involved kinases.
Regulation of Thymidine Kinase 1 (TK1)
TK1 activity is tightly linked to the cell cycle, with expression peaking during the S phase to provide the necessary building blocks for DNA synthesis.[6] This cell cycle-dependent expression is a critical factor in the antiviral activity of stavudine. The activity of TK1 can be allosterically regulated by ATP, which induces a conformational change from a low-affinity dimer to a high-affinity tetramer.[6]
Regulation of Thymidylate Kinase (TMPK)
The expression of human TMPK is also cell cycle-dependent.[7] The activity of TMPK can be influenced by the availability of its substrates, dTMP and ATP. The structural integrity of the dTMP and ATP binding domains is crucial for its catalytic function.[8]
Regulation of Nucleoside Diphosphate Kinase (NDPK)
NDPKs are generally considered housekeeping enzymes that maintain the intracellular pool of nucleoside triphosphates.[9][10] Their activity can be regulated by the cellular NTP/NDP ratio.[11] Some isoforms of NDPK are also implicated in a wide range of cellular processes, including signal transduction, cell proliferation, and differentiation, suggesting a more complex regulatory network than simple substrate availability.[9][12]
Experimental Protocols
The study of stavudine's intracellular metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assays
a) Thymidine Kinase (TK1) Activity Assay (Radiolabeled Substrate Method)
This assay measures the conversion of radiolabeled stavudine to d4T-MP.
-
Materials:
-
Recombinant human TK1 enzyme.
-
[³H]-Stavudine.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10 mM ATP.
-
DE-81 ion-exchange filter paper.
-
Wash buffer: 1 mM ammonium (B1175870) formate.
-
Elution buffer: 0.1 M HCl, 0.2 M KCl.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, varying concentrations of [³H]-stavudine, and ATP.
-
Initiate the reaction by adding the TK1 enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the discs three times with the wash buffer to remove unreacted [³H]-stavudine.
-
Elute the phosphorylated product ([³H]-d4T-MP) from the discs using the elution buffer.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the enzyme's kinetic parameters.
-
b) Thymidylate Kinase (TMPK) Activity Assay (Coupled Enzyme Assay)
This assay spectrophotometrically measures the production of ADP, which is coupled to the oxidation of NADH.
-
Materials:
-
Recombinant human TMPK enzyme.
-
d4T-MP.
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH.
-
Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
ATP.
-
-
Procedure:
-
In a cuvette, combine the assay buffer, d4T-MP, ATP, NADH, PK, and LDH.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the TMPK enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the TMPK activity.
-
c) Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Coupled Enzyme Assay)
Similar to the TMPK assay, this method measures ADP production.
-
Materials:
-
Recombinant human NDPK enzyme.
-
d4T-DP.
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH.
-
Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
ATP.
-
-
Procedure:
-
Follow the same procedure as the TMPK assay, but use d4T-DP as the substrate for the NDPK enzyme.
-
Analysis of Intracellular Stavudine Metabolites by HPLC
This protocol outlines the extraction and quantification of stavudine and its phosphorylated forms from cultured cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., CEM, H9, or peripheral blood mononuclear cells) to the desired density.
-
Treat the cells with a known concentration of stavudine for a specified time.
-
-
Sample Preparation (Cell Extraction):
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solution (e.g., 60% methanol (B129727) or 0.5 M perchloric acid).
-
Incubate on ice to allow for complete extraction.
-
Centrifuge to pellet the cell debris.
-
Neutralize the supernatant if an acidic extraction method was used.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: A gradient of phosphate buffers (e.g., from 10 mM ammonium phosphate, pH 3.5, to 750 mM ammonium phosphate, pH 4.5).
-
Detection: Monitor the absorbance at a wavelength of 266 nm.
-
Quantification: Use external standards of stavudine, d4T-MP, d4T-DP, and d4T-TP to create a calibration curve for quantification.
-
Conclusion
The intracellular phosphorylation of stavudine is a critical determinant of its antiretroviral activity. This three-step enzymatic cascade, mediated by host cellular kinases, converts the prodrug into its active triphosphate form. A thorough understanding of the kinetics and regulation of the enzymes involved, namely thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, is essential for optimizing stavudine's therapeutic index and for the development of novel nucleoside analogues with improved activation profiles. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricacies of stavudine metabolism and its interaction with the cellular machinery. Further research to fully elucidate the kinetic parameters of all enzymatic steps and the complex regulatory networks will continue to be a valuable endeavor in the field of antiretroviral drug development.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. Regulation of cellular functions by nucleoside diphosphate kinases in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of dynamin by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stavudine as a Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine (B127349) nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). For many years, it was a cornerstone of antiretroviral therapy for the management of HIV-1 infection. This technical guide provides a comprehensive overview of the core mechanisms of stavudine, its activation, its role in the inhibition of HIV-1 reverse transcriptase, and the mechanisms underlying its significant mitochondrial toxicity. Detailed experimental protocols for assessing its activity and toxicity are provided, along with a summary of key quantitative data to facilitate comparative analysis.
Introduction
Stavudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2] Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting viral replication.[1] Despite its efficacy in suppressing viral load and improving immune function, the clinical use of stavudine has been significantly limited by its association with severe, often irreversible, mitochondrial toxicity, leading to adverse effects such as peripheral neuropathy, lipoatrophy, and lactic acidosis.[3][4][5] Understanding the intricate molecular mechanisms of stavudine's action and its off-target effects is crucial for the development of safer and more effective antiretroviral agents.
Mechanism of Action
Chemical Structure and Intracellular Phosphorylation
Stavudine is an analog of the naturally occurring nucleoside, thymidine. To become pharmacologically active, stavudine must undergo a three-step intracellular phosphorylation process mediated by host cellular kinases.[6][7][8]
-
Stavudine to Stavudine Monophosphate (d4T-MP): This initial step is catalyzed by thymidine kinase.
-
d4T-MP to Stavudine Diphosphate (B83284) (d4T-DP): Thymidylate kinase further phosphorylates the monophosphate form.
-
d4T-DP to Stavudine Triphosphate (d4T-TP): The final and active form is generated by nucleoside diphosphate kinase.
The efficiency of this phosphorylation cascade is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral potency.[8]
Inhibition of HIV-1 Reverse Transcriptase
The active metabolite, stavudine triphosphate (d4T-TP), inhibits HIV-1 RT through a dual mechanism:
-
Competitive Inhibition: d4T-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 RT.[1][9]
-
Chain Termination: Once incorporated into the growing viral DNA strand, stavudine lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation.[1]
Quantitative Data
Pharmacokinetic Properties
Stavudine exhibits rapid oral absorption and good bioavailability.[2][10][11] Its elimination is primarily through renal excretion.[2]
| Parameter | Adult | Pediatric | Reference(s) |
| Bioavailability | ~86% | Similar to adults | [2][11] |
| Time to Peak (Tmax) | ~1 hour | ~1 hour | [10][12] |
| Half-life (t1/2) | 1 - 1.6 hours | Varies with age | [10][11][13] |
| Protein Binding | Negligible | Negligible | [2] |
| Elimination | ~40% renal | Similar to adults | [12] |
In Vitro Activity and Toxicity
| Parameter | Value | Target | Reference(s) |
| Ki (d4T-TP) | 0.0083 - 0.032 µM | HIV-1 Reverse Transcriptase | [9] |
| IC50 (Stavudine) | 0.22 µM | LINE-1 Retrotransposition | [14] |
Mitochondrial Toxicity
A major limitation of stavudine therapy is its significant mitochondrial toxicity, which is primarily attributed to the inhibition of human mitochondrial DNA polymerase-gamma (Pol γ).[5][15]
Inhibition of DNA Polymerase-Gamma
Similar to its action on HIV-1 RT, stavudine triphosphate can be mistakenly incorporated by Pol γ during the replication of mitochondrial DNA (mtDNA).[5] This leads to:
-
mtDNA Depletion: Incorporation of d4T-TP results in chain termination of the nascent mtDNA strand, leading to a reduction in the overall amount of mtDNA within the cell.[4][14]
-
Impaired Oxidative Phosphorylation: As mtDNA encodes essential subunits of the electron transport chain, its depletion disrupts the process of oxidative phosphorylation, leading to decreased ATP production and a shift towards anaerobic glycolysis.
Clinical Manifestations
The disruption of mitochondrial function manifests clinically as a range of adverse effects, including:
-
Lipoatrophy: A significant loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[4][16]
-
Peripheral Neuropathy: Nerve damage, typically causing pain, tingling, or numbness in the hands and feet.[3]
-
Lactic Acidosis: A potentially life-threatening buildup of lactate in the bloodstream due to impaired mitochondrial respiration.[5][15]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol outlines a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of stavudine on HIV-1 RT.[17][18][19][20]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer like poly(A)·oligo(dT))
-
dNTP mix (containing biotin- and digoxigenin-labeled dUTP)
-
Stavudine triphosphate (d4T-TP) dilutions
-
Lysis Buffer
-
Streptavidin-coated microplate
-
Wash Buffer
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, dNTP mix, and various concentrations of d4T-TP.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reverse transcription reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the anti-DIG-POD conjugate and incubate. After another wash step, add the peroxidase substrate.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each d4T-TP concentration and determine the IC50 value.
Mitochondrial DNA Quantification by qPCR
This protocol describes the quantification of mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).[21][22][23][24]
Materials:
-
Cultured cells (e.g., HepG2) treated with stavudine
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells and expose them to various concentrations of stavudine for a specified period.
-
DNA Extraction: Isolate total DNA from the treated and control cells.
-
qPCR Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Include no-template controls.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct values to the nDNA Ct values.
Lactate Production Assay
This protocol measures extracellular lactate concentration as an indicator of mitochondrial dysfunction and a shift to anaerobic glycolysis.[25]
Materials:
-
Cultured cells treated with stavudine
-
Cell culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of stavudine.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Assay Procedure: Follow the instructions of the commercial lactate assay kit. This typically involves mixing the supernatant with a reaction solution containing lactate oxidase and a probe.
-
Incubation: Incubate the mixture for the recommended time to allow for the enzymatic reaction and color/fluorescence development.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Determine the lactate concentration in each sample by comparing the readings to a standard curve.
Resistance
The prolonged use of stavudine can lead to the selection of HIV-1 strains with reduced susceptibility to the drug. Resistance to stavudine is often associated with specific mutations in the reverse transcriptase gene.
Thymidine Analog Mutations (TAMs): A common pathway for NRTI resistance, TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) can confer cross-resistance to other thymidine analogs like zidovudine (B1683550).[26][27]
Q151M Complex: The Q151M mutation, often accompanied by other mutations, can lead to broad cross-resistance to multiple NRTIs.[12]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of stavudine in reducing HIV-1 viral load and increasing CD4+ T-cell counts, both in treatment-naïve and treatment-experienced patients.[3][28][29][30] However, its long-term use is limited by its toxicity profile.[31]
| Study / Regimen | Duration | Change in HIV-1 RNA (log10 copies/mL) | Change in CD4+ cells (cells/mm³) | Reference(s) |
| Stavudine vs. Zidovudine (ZDV-experienced) | 48 weeks | -0.18 (Stavudine) vs. -0.70 (ZDV+3TC) | +36 (Stavudine) | [30] |
| Stavudine monotherapy | 52 weeks | Approx. -0.5 | Significant increase | [28] |
| Stavudine dose-ranging | 48-79 weeks | Dose-dependent decrease | Dose-dependent increase | [29] |
Conclusion
Stavudine is a potent NRTI that effectively inhibits HIV-1 replication. Its mechanism of action, involving intracellular phosphorylation and subsequent competitive inhibition and chain termination of viral DNA synthesis, is well-characterized. However, its significant off-target inhibition of mitochondrial DNA polymerase-gamma leads to severe toxicities that have largely led to its replacement by safer alternatives in clinical practice. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to understand the nuances of NRTI action and to design novel antiretroviral agents with improved safety profiles.
References
- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 5. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of stavudine in patients with AIDS or AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of lipoatrophy and mitochondrial DNA content of blood and subcutaneous fat in HIV-1-infected patients randomly allocated to zidovudine- or stavudine-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Mitochondrial subhaplogroups and differential risk of stavudine-induced lipodystrophy in Malawian HIV/AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MtDNA copy number [protocols.io]
- 23. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencellonline.com [sciencellonline.com]
- 25. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biologic effects and safety of stavudine: overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Virologic and CD4+ cell responses to new nucleoside regimens: switching to stavudine or adding lamivudine after prolonged zidovudine treatment of human immunodeficiency virus infection. ACTG 302 Study Team. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Systematic review of clinical trials evaluating low doses of stavudine as part of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Trial Results of Stavudine Monotherapy: A Technical Overview
This technical guide provides a detailed analysis of the initial clinical trial results for stavudine (B1682478) (d4T) monotherapy in the treatment of HIV infection. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the early efficacy, safety, and pharmacological profile of this nucleoside reverse transcriptase inhibitor.
Mechanism of Action
Stavudine is a synthetic thymidine (B127349) nucleoside analog. Its antiviral activity is contingent on intracellular phosphorylation by cellular kinases to its active moiety, stavudine triphosphate (d4T-TP).[1] As a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), stavudine triphosphate obstructs the activity of HIV-1 reverse transcriptase.[2] Incorporation of d4T-TP into the elongating viral DNA chain results in premature termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of a phosphodiester bond with the succeeding nucleotide.[1][2] This action effectively halts the replication of the virus.[1]
Data Presentation: Efficacy and Safety from Early Monotherapy Trials
The initial clinical evaluations of stavudine monotherapy in Phase I and II trials demonstrated dose-dependent antiviral activity and established a safety profile.
Table 1: Summary of Phase I/II Clinical Trial Results for Stavudine Monotherapy [3][4]
| Parameter | Finding | Dose Range | Patient Population |
| CD4 Cell Count | Dose-related increases observed. | 0.1 to 12.0 mg/kg/day | 259 patients with AIDS or AIDS-related complex. |
| Serum p24 Antigen | Dose-related declines noted. | 0.1 to 12.0 mg/kg/day | 259 patients with AIDS or AIDS-related complex. |
| Plasma HIV-1 RNA | Reduction of approximately 0.5 log from baseline at weeks 10 and 52. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |
| Peripheral Blood Mononuclear Cell (PBMC) Virus Titers | Decreased by 1-2 logs for up to 52 weeks. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |
| Immune Complex-Dissociated p24 Antigen | Reduced by 37%-67% from baseline for up to 52 weeks. | 0.1 to 2.0 mg/kg/day | 15 HIV-infected patients. |
| Tolerability | Doses ≤ 2 mg/kg/day were well-tolerated. | ≤ 2 mg/kg/day | 216 patients. |
| Median Duration of Therapy | ≥ 48 weeks (Phase I), ≥ 79 weeks (Phase II) for doses ≤ 2 mg/kg/day. | ≤ 2 mg/kg/day | 216 patients. |
| Dose-Limiting Toxicity | Peripheral neuropathy (related to dose and duration). | > 2 mg/kg/day | 259 patients. |
| Hematologic Toxicity | No evidence of dose-related hematologic toxicity. | 0.1 to 12.0 mg/kg/day | 259 patients. |
Table 2: Comparative Efficacy of Stavudine vs. Zidovudine (B1683550) Monotherapy in Zidovudine-Experienced Patients [5]
| Outcome | Stavudine Group | Zidovudine Group | Relative Risk (95% CI) | P-value |
| Clinical Progression Rate (per 100 person-years) | 26 | 32 | 0.75 (0.58 to 0.98) | 0.03 |
| Mortality Risk | 26% lower | - | 0.74 (0.53 to 1.02) | 0.066 |
| Mean CD4+ Cell Count Increase from Baseline (at 4 weeks, sustained for 96 weeks) | 30 cells/mm³ higher | - | - | < 0.001 |
| Peripheral Neuropathy Incidence | 12% | 4% | - | < 0.001 |
| Nausea and Vomiting | Less common | More common | - | < 0.01 |
Experimental Protocols
The methodologies for the initial clinical trials of stavudine monotherapy involved dose-escalation studies and comparative analyses.
Phase I/II Dose-Ranging and Safety Studies [3][4]
-
Objective: To determine the safety, tolerability, and biological effects of stavudine in patients with AIDS and AIDS-related complex.
-
Study Design: Two Phase I trials (n=84 and n=23 for patients with hematologic intolerance to zidovudine) and a Phase II trial (n=152) were conducted. These were dose-ranging studies.
-
Patient Population: Adult patients with diagnosed AIDS or AIDS-related complex. A separate study focused on patients who were intolerant to zidovudine.
-
Intervention: Oral administration of stavudine at doses ranging from 0.1 to 12.0 mg/kg per day.
-
Primary Endpoints: Safety and tolerability, with the predominant dose-limiting toxicity being peripheral neuropathy.
-
Secondary Endpoints: Changes in surrogate markers including CD4 cell count, serum p24 antigen levels, and body weight.
-
Virological Assessment: In a cohort of 15 patients, the antiviral effect was measured by quantitative mononuclear cell culture, plasma RNA levels via polymerase chain reaction (PCR), and immune complex-dissociated p24 antigenemia at baseline and at weeks 4, 10, 22, 34, and 52 of therapy.
Bristol-Myers Squibb Stavudine/019 Study Group: A Comparative Trial [5]
-
Objective: To evaluate the clinical efficacy of stavudine monotherapy compared to zidovudine in HIV-infected patients with prior zidovudine experience.
-
Study Design: A randomized, controlled, double-blind clinical trial.
-
Setting: 56 outpatient clinics in the United States, France, and Italy.
-
Patient Population: 822 HIV-infected adults with CD4+ cell counts between 50 and 500 cells/mm³ who had received at least 6 months of prior zidovudine treatment.
-
Intervention: Patients were randomized to receive either oral stavudine capsules or oral zidovudine capsules.
-
Primary Endpoint: Clinical progression, defined as the occurrence of an AIDS-defining event or death.
-
Secondary Endpoints: CD4+ cell counts, incidence of adverse events.
Visualizations
Mechanism of Action of Stavudine
The following diagram illustrates the intracellular activation of stavudine and its subsequent inhibition of HIV reverse transcriptase.
Caption: Intracellular phosphorylation of Stavudine and inhibition of HIV reverse transcriptase.
Generalized Workflow of an Early Stavudine Monotherapy Clinical Trial
This diagram outlines the typical workflow for the initial clinical trials of stavudine monotherapy.
References
- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Biologic effects and safety of stavudine: overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of monotherapy with stavudine compared with zidovudine in HIV-infected, zidovudine-experienced patients. A randomized, double-blind, controlled trial. Bristol-Myers Squibb Stavudine/019 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of Stavudine: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacokinetic and oral bioavailability studies of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The following sections detail the experimental methodologies, summarize key quantitative data from early clinical trials, and visualize the metabolic activation of this important antiretroviral agent.
Executive Summary
Early clinical investigations of Stavudine in the late 1980s and early 1990s established its pharmacokinetic profile as a promising therapeutic agent for HIV-1 infection. These studies revealed that Stavudine is rapidly absorbed following oral administration, exhibits good bioavailability, and is primarily eliminated through renal excretion. The drug's conversion to its active triphosphate form within the cell is crucial for its antiviral activity. This guide synthesizes the data and methodologies from these seminal studies to provide a detailed understanding of Stavudine's behavior in the human body.
Experimental Protocols
The foundational understanding of Stavudine's pharmacokinetics was built upon a series of meticulously designed clinical trials. The methodologies employed in these key early studies are detailed below.
Study Design and Patient Population
Early clinical trials were typically Phase I/II, open-label, dose-ranging studies.[1] These studies enrolled adult patients with AIDS or advanced AIDS-Related Complex (ARC).[1] Both single-dose and multiple-dose pharmacokinetic evaluations were conducted to assess the drug's behavior after initial and chronic administration.[1] For instance, in one pivotal study, patients received oral doses of 0.67, 1.33, 2.67, or 4 mg/kg of body weight.[1] Some studies also included an intravenous administration arm to determine absolute bioavailability.
Dosing Regimens
Oral doses of Stavudine were administered to fasting patients to minimize potential food effects on absorption.[2] In multiple-dose studies, the drug was typically administered every 6, 8, or 12 hours to evaluate its accumulation and steady-state pharmacokinetics.[3]
Sample Collection and Analysis
Serial blood samples were collected from participants at predefined intervals following drug administration to characterize the plasma concentration-time profile. Urine samples were also collected to determine the extent of renal excretion of the unchanged drug.[1]
The quantification of Stavudine in plasma and urine was primarily achieved through two validated analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This technique was widely used for its sensitivity and specificity in separating Stavudine from endogenous plasma components.[4]
-
Radioimmunoassay (RIA): In some of the earliest studies, RIA was employed to measure drug concentrations.
Pharmacokinetic Data
The quantitative data from these early studies are summarized in the following tables, providing a clear comparison of Stavudine's pharmacokinetic parameters across different dosing regimens.
Single-Dose Pharmacokinetics in HIV-Infected Adults
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| 0.67 | 1.2 | ~1 | 2.3 | 1.2 | - | [1] |
| 1.33 | 2.1 | ~1 | 4.2 | 1.3 | - | [1] |
| 2.67 | 3.5 | ~1 | 7.8 | 1.4 | - | [1] |
| 4.0 | 4.2 | ~1 | 10.8 | 1.6 | >80 | [1] |
Steady-State Pharmacokinetics in HIV-Infected Adults (Multiple Dosing)
| Dose (mg) | Dosing Frequency | Cmax,ss (µg/mL) | Cmin,ss (µg/mL) | AUCτ,ss (µg·hr/mL) | T½ (hr) | Reference |
| 40 | every 12 hours | 1.4 ± 0.4 | 0.04 ± 0.03 | 2.3 ± 0.6 | 1.1 ± 0.2 | [3] |
Cmax,ss: Maximum steady-state plasma concentration; Cmin,ss: Minimum steady-state plasma concentration; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; T½: Elimination half-life.
Oral Bioavailability
Early studies consistently demonstrated the excellent oral bioavailability of Stavudine. Following oral administration, Stavudine is rapidly absorbed, with peak plasma concentrations generally occurring within one hour.[3] The absolute oral bioavailability was determined to be high, with estimates often exceeding 80%.[1][5] This favorable characteristic contributed to its viability as an oral antiretroviral agent.
Metabolic Pathway and Mechanism of Action
Stavudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This metabolic activation is a three-step process mediated by host cellular kinases.
Caption: Intracellular phosphorylation and mechanism of action of Stavudine.
The active metabolite, Stavudine triphosphate (d4T-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase.[3] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.
Conclusion
The early pharmacokinetic and bioavailability studies of Stavudine were instrumental in its development as an antiretroviral therapy. These foundational investigations demonstrated its rapid oral absorption, high bioavailability, and a clear pathway to its active intracellular form. This in-depth technical guide, by consolidating the methodologies and quantitative data from these seminal studies, serves as a valuable resource for researchers and scientists in the field of drug development, offering a historical and technical perspective on the evaluation of a key antiretroviral agent.
References
- 1. Pharmacokinetics of stavudine in patients with AIDS or AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Interaction of Stavudine (d4T) with HIV Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Stavudine (B1682478) (2',3'-didehydro-2',3'-dideoxythymidine, d4T), a synthetic thymidine (B127349) nucleoside analog, is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Following intracellular phosphorylation to its active triphosphate form (d4T-TP), it acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP).[3] Incorporation of d4T-TP into the nascent viral DNA chain leads to premature termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond necessary for DNA elongation. This guide provides a comprehensive technical overview of the molecular interactions between stavudine and HIV-1 RT, including its mechanism of action, inhibition kinetics, structural basis of interaction, mechanisms of resistance, and detailed experimental protocols for its evaluation.
Mechanism of Action
Stavudine's antiviral activity is contingent upon its intracellular conversion to the active metabolite, stavudine 5'-triphosphate (d4T-TP). This phosphorylation is carried out by host cellular kinases.[1] Thymidine kinase 1 (TK1) is primarily responsible for the initial phosphorylation step, although other enzymes may also be involved, albeit with lower efficiency.[1]
Once formed, d4T-TP competes with the endogenous dTTP for binding to the active site of HIV-1 RT.[3] Upon incorporation into the growing viral DNA strand, d4T-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP).[3] This leads to the cessation of DNA synthesis and inhibition of viral replication.
Signaling Pathway of Stavudine Activation and Action
Caption: Intracellular activation of stavudine and its mechanism of HIV-1 RT inhibition.
Quantitative Analysis of Stavudine-RT Interaction
The interaction between d4T-TP and HIV-1 RT has been extensively characterized using kinetic studies. The key parameters include the dissociation constant (Kd), which reflects the binding affinity, and the rate of incorporation (kpol).
Table 1: Pre-Steady-State Kinetic Parameters for d4T-TP Incorporation by Wild-Type HIV-1 RT
| Template-Primer | Nucleotide | Kd (μM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (μM⁻¹s⁻¹) | Reference |
| DNA/DNA | dTTP | 15.4 ± 2.9 | 22.6 ± 1.3 | 1.47 | [3] |
| DNA/DNA | d4T-TP | 48.0 ± 4.8 | 16.0 ± 0.5 | 0.33 | [3] |
| DNA/RNA | dTTP | 67.1 | 65.0 | 0.97 | [3] |
| DNA/RNA | d4T-TP | 40.8 | 18.4 | 0.45 | [3] |
| DNA/DNA (low Mg²⁺) | dTTP | 3.3 ± 0.6 | 14.3 ± 0.8 | 4.3 | [4][5] |
| DNA/DNA (low Mg²⁺) | d4T-TP | 7.6 ± 2.2 | 4.9 ± 0.5 | 0.64 | [4][5] |
| DNA/DNA (high Mg²⁺) | dTTP | 3.5 ± 0.6 | 29.2 ± 1.3 | 8.3 | [4][5] |
| DNA/DNA (high Mg²⁺) | d4T-TP | 5.3 ± 1.2 | 16.1 ± 1.2 | 3.0 | [4][5] |
Table 2: Antiviral Activity of Stavudine in Cell-Based Assays
| Cell Line | HIV-1 Isolate | Assay Type | EC50 (μM) | IC50 (μM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates | Various | - | 0.009 - 4 | [6] |
| MT-4 | NL4-3 | MTT Assay | - | Varies | [7] |
| CEM-GFP | NL4-3 | Flow Cytometry | - | Varies | [8] |
| Various | Wild-type | - | - | 0.009 - 6 (for d4T-TP) | [9] |
Structural Basis of Interaction
The crystal structure of HIV-1 RT in a ternary complex with a DNA template-primer and d4T-TP reveals the molecular interactions that govern its binding and incorporation.[10][11] The thymine (B56734) base of d4T-TP forms a Watson-Crick base pair with the adenine (B156593) on the template strand. The triphosphate moiety coordinates with two magnesium ions in the active site, which are essential for catalysis, and interacts with key residues such as D110, D185, and D186.
The absence of the 3'-hydroxyl group in d4T-TP leads to a lower binding affinity compared to dTTP.[12] This is attributed to the loss of hydrogen bonds that would normally form between the 3'-hydroxyl group and the side chain of Q151 and the backbone amide of Y115.[12]
Mechanisms of Resistance
Resistance to stavudine in HIV-1 is primarily associated with two main pathways involving specific mutations in the reverse transcriptase gene:
-
Thymidine Analog Mutations (TAMs): This pathway involves a set of mutations including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. TAMs confer resistance to stavudine and zidovudine (B1683550) (AZT) through an ATP-dependent phosphorolytic excision mechanism. In this process, the RT enzyme removes the incorporated chain-terminating nucleoside monophosphate from the 3' end of the viral DNA, allowing DNA synthesis to resume.
-
Q151M Pathway: The Q151M mutation, often accompanied by other mutations (A62V, V75I, F77L, F116Y), leads to a multi-drug resistance phenotype. This pathway confers resistance by enhancing the enzyme's ability to discriminate between the natural substrate (dTTP) and the nucleoside analog (d4T-TP), thereby reducing the incorporation of the latter.
Logical Relationship of Stavudine Resistance Pathways
Caption: Major pathways of HIV-1 resistance to stavudine.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Test compound (e.g., d4T-TP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Template-primer: poly(A)•oligo(dT)
-
dNTP mix (dATP, dCTP, dGTP, and digoxigenin-labeled dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
POD substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Lysis Buffer
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound.
-
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mix containing reaction buffer, dNTP mix, and template-primer.
-
Add the test compound at various concentrations to the respective wells.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding diluted HIV-1 RT to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Capture of DNA Product:
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated primer to bind.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add the POD substrate and incubate at room temperature until color develops.
-
-
Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
Experimental Workflow for HIV-1 RT Inhibition Assay
Caption: Workflow for a typical HIV-1 RT ELISA-based inhibition assay.
Pre-Steady-State Kinetic Analysis of d4T-TP Incorporation
This protocol allows for the determination of the kinetic parameters Kd and kpol for a single nucleotide incorporation event.
Materials:
-
Purified HIV-1 RT
-
5'-³²P-labeled DNA primer
-
DNA or RNA template
-
d4T-TP and dTTP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)
-
Quench solution (e.g., 0.5 M EDTA)
-
Rapid quench-flow instrument
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Preparation:
-
Label the 5' end of the DNA primer with ³²P-ATP using T4 polynucleotide kinase.
-
Anneal the labeled primer to the template DNA or RNA.
-
-
Reaction:
-
Pre-incubate HIV-1 RT with the primer-template complex in the reaction buffer.
-
Rapidly mix the enzyme-DNA complex with a solution containing d4T-TP (or dTTP) and MgCl₂ in the rapid quench-flow instrument.
-
Quench the reaction at various time points (milliseconds to seconds) with the quench solution.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA products by autoradiography and quantify the bands.
-
-
Data Fitting:
-
Plot the product concentration versus time.
-
Fit the data to a burst equation to determine the amplitude and the observed rate constant (kobs).
-
Plot kobs versus the nucleotide concentration and fit the data to a hyperbolic equation to determine Kd and kpol.
-
Cell-Based Anti-HIV Activity Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from HIV-1-induced cytopathic effects.
Materials:
-
MT-4 or other susceptible T-cell line
-
HIV-1 stock
-
Stavudine
-
Cell culture medium
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Seed MT-4 cells into a 96-well plate.
-
-
Compound Addition:
-
Add serial dilutions of stavudine to the wells.
-
-
Infection:
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.
-
Include uninfected cell controls and infected, untreated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the EC50 value.
-
Mitochondrial Toxicity
A significant limitation of stavudine therapy is its association with mitochondrial toxicity, leading to adverse effects such as peripheral neuropathy, lipoatrophy, and lactic acidosis.[13] This toxicity is primarily attributed to the inhibition of human mitochondrial DNA polymerase gamma (Pol γ) by d4T-TP.[13] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA), and its inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and cellular dysfunction.
Assessment of Mitochondrial Toxicity
Methods:
-
mtDNA Quantification: Real-time PCR can be used to measure the relative amount of mtDNA compared to nuclear DNA.
-
Mitochondrial Respiration: Oxygen consumption rates can be measured using high-resolution respirometry to assess the function of the electron transport chain.
-
Enzyme Activity Assays: Spectrophotometric assays can be used to measure the activity of individual respiratory chain complexes.
-
Cell Viability and Apoptosis Assays: To assess the cytotoxic effects of the drug.
Conclusion
Stavudine is a well-characterized inhibitor of HIV-1 reverse transcriptase that has played a crucial role in antiretroviral therapy. Its mechanism of action as a chain terminator is well-understood, and the kinetic and structural basis of its interaction with HIV-1 RT has been extensively studied. However, the development of drug resistance and the significant mitochondrial toxicity associated with its use have led to its reduced clinical application in favor of newer agents with more favorable safety profiles. The technical information and protocols provided in this guide serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development, facilitating the evaluation of new compounds and the study of HIV-1 RT enzymology and resistance.
References
- 1. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of HIV-1 reverse transcriptase/d4TTP complex: Novel DNA cross-linking site and pH-dependent conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase by a stavudine analogue, 4'-ethynyl stavudine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
Methodological & Application
Application Notes and Protocols for Preparing Stavudine Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) utilized in antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV).[1][2][3] Proper preparation of Stavudine solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation of Stavudine stock and working solutions for in vitro experiments, along with essential data on its solubility and mechanism of action.
Data Presentation
Table 1: Solubility and Storage of Stavudine
| Property | Value | Solvent/Condition | Source |
| Molecular Weight | 224.2 g/mol | - | [4] |
| Solubility in DMSO | ≤ 125 mg/mL (557.49 mM) | Use freshly opened DMSO; sonication may be required. | [1] |
| ~49 mg/mL (218.54 mM) | Use fresh DMSO as it is hygroscopic. | [5] | |
| ~30 mg/mL | - | [6] | |
| Solubility in Water | ≤ 85 mM | Prepare fresh before use. | [4] |
| ~83 mg/mL (at 23°C) | - | [7] | |
| 16.67 mg/mL (74.35 mM) | Sonication may be required. | [1] | |
| Solubility in Ethanol | ~24 mg/mL | - | [5] |
| ~10 mg/mL | - | [6] | |
| Stock Solution Storage | -20°C for up to 6 months; -80°C for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Solution Storage | Not recommended for more than one day. | - | [6] |
Table 2: Biological Activity of Stavudine
| Parameter | Value | Cell Line/System | Source |
| EC50 (HIV-1 replication) | 8.8 nM | Human peripheral blood mononuclear cells (PBMCs) | [6] |
| Effective Concentration (HIV-1 inhibition) | 0.009 to 4 µM | Laboratory and clinical isolates of HIV-1 in various cell lines. | [7][8] |
| Cytotoxicity (CEM cells) | Varies by specific assay | Wild type CEM/O cells | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stavudine Stock Solution in DMSO
Materials:
-
Stavudine powder (crystalline solid)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing Stavudine: Accurately weigh the required amount of Stavudine powder. For a 10 mM stock solution, the calculation is as follows:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: 0.001 L x 0.01 mol/L x 224.2 g/mol = 0.002242 g = 2.242 mg.
-
-
Dissolving Stavudine: Add the weighed Stavudine powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the Stavudine is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM Stavudine stock solution in DMSO
-
Sterile complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[9]
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM Stavudine stock solution at room temperature.
-
Calculating Dilutions: Determine the final desired concentrations of Stavudine for your experiment. Prepare a series of dilutions from the stock solution in complete cell culture medium. It is good practice to perform serial dilutions to achieve low final concentrations accurately.
-
Example for a 10 µM working solution:
-
Use the formula: C1V1 = C2V2, where C1 is the stock concentration, V1 is the volume of stock to add, C2 is the final concentration, and V2 is the final volume.
-
To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM (10,000 µM) stock:
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the Stavudine working solution. The final DMSO concentration should typically be kept below 0.1% to avoid cellular toxicity.[4]
-
Application to Cells: Add the prepared working solutions (including the vehicle control) to your cell cultures according to your experimental design. Ensure thorough but gentle mixing.
Visualization of Pathways and Workflows
Caption: Workflow for preparing Stavudine stock and working solutions.
Caption: Mechanism of action of Stavudine in inhibiting HIV replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 3. Stavudine - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of Stavudine's Antiviral Efficacy
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine (B127349) nucleoside analog with potent antiviral activity against the Human Immunodeficiency Virus (HIV).[1][2] As a member of the nucleoside reverse transcriptase inhibitors (NRTIs) class, Stavudine plays a role in the management of HIV-1 infection, although it is no longer recommended as a first-line treatment due to concerns about toxicity.[3][4] Its primary mechanism involves the inhibition of HIV reverse transcriptase, an enzyme crucial for viral replication.[4][5]
These application notes provide detailed protocols for a panel of standard in vitro assays designed to quantify the antiviral efficacy and cytotoxicity of Stavudine. The described methodologies are intended for researchers, scientists, and drug development professionals engaged in antiretroviral research.
Mechanism of Action
Stavudine is a prodrug that requires intracellular phosphorylation by host cellular kinases to become its active form, stavudine triphosphate (d4T-TP).[3][6] This active metabolite inhibits the HIV reverse transcriptase enzyme through two primary mechanisms:
-
Competitive Inhibition: Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.[4][6]
-
Chain Termination: Upon its incorporation into the growing viral DNA strand, Stavudine causes the termination of DNA chain elongation.[4][5] This occurs because Stavudine lacks the 3'-hydroxyl (-OH) group necessary to form a phosphodiester bond with the next incoming nucleotide, effectively halting viral DNA synthesis.[4][6]
Caption: Stavudine's intracellular activation and mechanism of action.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Application Note
This biochemical assay directly measures the inhibitory effect of Stavudine on its molecular target, the HIV-1 reverse transcriptase enzyme. It quantifies the synthesis of DNA from an RNA template in vitro. The assay is performed in a cell-free system using recombinant HIV-1 RT. The amount of newly synthesized DNA is typically measured using non-radioactive methods, such as an ELISA-based format that detects the incorporation of labeled nucleotides (e.g., digoxigenin-dUTP) into the DNA product.[7][8] This assay is crucial for determining the direct potency of the compound against the enzyme, expressed as the 50% inhibitory concentration (IC50).
Experimental Protocol
Materials:
-
Recombinant HIV-1 Reverse Transcriptase Enzyme
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG-dUTP, poly(A) template/oligo(dT) primer, lysis buffer, streptavidin-coated 96-well plates)[7]
-
Anti-Digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Stavudine Triphosphate (d4T-TP, the active form)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Stavudine triphosphate (d4T-TP) in reaction buffer. The concentration range should bracket the expected IC50. Thaw all other kit components on ice.[7]
-
Reaction Setup: In a 96-well reaction plate (not the streptavidin-coated plate), add the components in the following order:
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.[7]
-
Capture DNA Product: Transfer the reaction mixtures from each well to the corresponding well of the streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind.[7]
-
Washing: Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.[7]
-
Detection: Add the Anti-Digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step to remove the unbound conjugate.[7]
-
Signal Development: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Cell-Based Antiviral Efficacy Assays
Cell-based assays are essential for evaluating a drug's efficacy in a more biologically relevant context, accounting for cellular uptake, metabolism (phosphorylation of Stavudine), and overall impact on viral replication in susceptible host cells.
p24 Antigen Capture ELISA
Application Note The HIV-1 p24 capsid protein is a core structural component of the virus and its concentration in cell culture supernatants correlates directly with the level of viral replication.[9][10] The p24 antigen capture ELISA is a highly sensitive and quantitative method to measure the amount of virus produced.[9] The efficacy of Stavudine is determined by quantifying the reduction in p24 antigen levels in the supernatant of infected cells treated with the drug compared to untreated controls.[2]
Caption: General workflow for the p24 antigen capture assay.
Experimental Protocol Materials:
-
HIV-1 susceptible cell line (e.g., CEM-SS, MT-4) or Peripheral Blood Mononuclear Cells (PBMCs).
-
Complete cell culture medium.
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3).[11]
-
Stavudine stock solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will not result in overgrowth during the assay period (e.g., 5 x 10⁴ cells/well).[13]
-
Compound Addition: Prepare 2-fold serial dilutions of Stavudine in culture medium and add them to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.[13]
-
Infection: Add a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for p24 analysis. If necessary, centrifuge the plate to pellet cells and debris.
-
p24 ELISA: Perform the p24 antigen assay on the collected supernatants according to the manufacturer's protocol.[10][12] This typically involves incubating the supernatant in antibody-coated wells, followed by a series of washing and detection steps with a conjugated secondary antibody and substrate.
-
Data Analysis: Measure absorbance and calculate the p24 concentration in each well using the standard curve. Determine the percentage of viral inhibition for each Stavudine concentration relative to the virus control. Plot the percent inhibition against the drug concentration to calculate the 50% effective concentration (EC50) using non-linear regression analysis.
Plaque Reduction Assay (PRA)
Application Note The Plaque Reduction Assay (PRA) is a functional assay that quantifies the number of infectious virus particles, or plaque-forming units (PFU), in a sample.[14][15] Certain HIV strains can induce syncytia (cell fusion) in specific cell lines (e.g., MT-4 cells), which appear as "plaques" or clear zones in the cell monolayer. The assay measures the ability of Stavudine to reduce the number of these plaques.[16] The concentration of Stavudine that reduces the plaque count by 50% (PRNT50) is determined.[16]
Experimental Protocol Materials:
-
Adherent host cell line susceptible to syncytia formation (e.g., MT-4 cells).
-
Syncytia-inducing HIV-1 strain.
-
Culture medium and semi-solid overlay (e.g., containing carboxymethyl cellulose (B213188) or agar).[16]
-
Stavudine stock solution.
-
6-well or 12-well cell culture plates.
-
Crystal violet or other suitable cell stain.
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Drug/Virus Incubation: Prepare serial dilutions of Stavudine. Mix each dilution with a standard amount of virus (e.g., 50-100 PFU) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.[17]
-
Infection: Remove the culture medium from the cell monolayers and add the drug/virus mixtures. Allow the virus to adsorb for 1-2 hours.[17]
-
Overlay Addition: Remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the corresponding concentration of Stavudine. This limits the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.[16]
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until visible plaques develop in the virus control wells.
-
Plaque Visualization: Aspirate the overlay, fix the cells (e.g., with formalin), and stain the monolayer with crystal violet. Living cells will stain purple, while plaques (areas of cell death) will appear as clear zones.[17]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Stavudine concentration compared to the virus control. Determine the EC50 value (the concentration that reduces plaque formation by 50%).
Cytotoxicity Assay (MTT Assay)
Application Note
It is critical to assess the toxicity of any antiviral compound to the host cells to ensure that the observed antiviral effect is not simply a result of killing the cells. The MTT assay is a colorimetric method for assessing cell viability.[18] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. By exposing uninfected cells to the same concentrations of Stavudine used in the efficacy assays, the 50% cytotoxic concentration (CC50) can be determined.[18]
References
- 1. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stavudine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. What is Stavudine used for? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. en.hillgene.com [en.hillgene.com]
- 13. benchchem.com [benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Line Models for Studying Stavudine-Induced Mitochondrial Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was once a cornerstone of antiretroviral therapy. However, its long-term use is associated with significant adverse effects, many of which are linked to mitochondrial toxicity. The primary mechanism involves the inhibition of mitochondrial DNA (mtDNA) polymerase-γ, the enzyme responsible for replicating mtDNA.[1] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation (OXPHOS), reduced ATP synthesis, increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[2][3] In vitro cell line models are indispensable tools for dissecting these mechanisms and screening for potential therapeutic interventions. This document provides a detailed guide to relevant cell line models, quantitative data on Stavudine's effects, and comprehensive protocols for key experimental assays.
Recommended Cell Line Models
The choice of cell line is critical and should align with the specific clinical toxicity being modeled (e.g., lipodystrophy, hepatotoxicity, neuropathy).
| Cell Line | Tissue of Origin | Relevant Pathology | Key Characteristics & References |
| HepG2 | Human Liver Carcinoma | Hepatotoxicity | A widely used model for liver toxicity studies. Stavudine treatment in HepG2 cells leads to mtDNA depletion and activates apoptotic pathways.[2] |
| 3T3-F442A | Mouse Embryo (Preadipocyte) | Lipodystrophy | Differentiates into adipocytes, providing an excellent model to study the effects of NRTIs on fat cells. Stavudine induces mtDNA depletion and alters adipogenesis in this cell line.[1][4][5] |
| CEM | Human T-Lymphoblast | General Toxicity | A suspension cell line used in HIV research. Stavudine treatment causes significant mtDNA depletion and increases lactate (B86563) production, indicative of a shift to anaerobic metabolism.[3] |
| SH-SY5Y | Human Neuroblastoma | Peripheral Neuropathy | A common model for neuronal studies. Useful for investigating the neurotoxic effects of Stavudine, as peripheral neuropathy is a known side effect. |
| SkMCs | Human Skeletal Myoblasts | Myopathy | Primary cells or immortalized lines can be used to study Stavudine-induced myopathy, another clinically observed side effect.[6] |
Data Presentation: Quantitative Effects of Stavudine
The following tables summarize quantitative data from studies investigating Stavudine-induced mitochondrial toxicity in various cell lines.
Table 1: Effect of Stavudine on Mitochondrial DNA (mtDNA) Content
| Cell Line | Stavudine Conc. | Exposure Time | mtDNA Content (% of Control) | Reference |
| CEM | 5 µM | 4 days | ~40% | [3] |
| CEM | 10 µM | 4 days | ~20% | [3] |
| 3T3-F442A | 10 µM | 9 days | Significantly decreased | [1] |
| HepG2 | 30 µM | 14 days | Significantly decreased | [6] |
Table 2: Effect of Stavudine on Cellular Metabolism and Function
| Cell Line | Stavudine Conc. | Exposure Time | Parameter | Observation | Reference |
| CEM | 5 µM | 5 days | Lactate Production | Increased by ~150% | |
| 3T3-F442A Adipocytes | 10 µM | - | Respiration Rate | Decreased | [5] |
| T37i Brown Adipocytes | 10 µM | - | ATP Production | Decreased | [4][5] |
| HepG2 | - | - | Caspase-3 Activation | Activated | [2] |
Experimental Workflows and Signaling Pathways
dot digraph "Stavudine_Toxicity_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_setup" { label="Experimental Setup"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_assays" { label="Mitochondrial Function Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" { label="Data Analysis & Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Stavudine -> {mtDNA, MMP, ATP, ROS, OCR, Apoptosis} [style=dashed, arrowhead=vee]; {mtDNA, MMP, ATP, ROS, OCR, Apoptosis} -> Data [style=dashed, arrowhead=vee]; } dot Caption: General workflow for assessing Stavudine's mitochondrial toxicity.
dot digraph "Stavudine_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Stavudine [label="Stavudine (d4T)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PolG [label="Inhibition of\nPolymerase-γ (Pol-γ)", fillcolor="#FBBC05", fontcolor="#202124"]; mtDNA_rep [label="Impaired mtDNA Replication", fillcolor="#FBBC05", fontcolor="#202124"]; mtDNA_dep [label="mtDNA Depletion", fillcolor="#FBBC05", fontcolor="#202124"];
ETC [label="Defective Electron\nTransport Chain (ETC) Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OXPHOS [label="Impaired Oxidative\nPhosphorylation (OXPHOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ATP [label="↓ ATP Production", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Lactate [label="↑ Lactate Production", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
MMP [label="↓ Mitochondrial\nMembrane Potential (ΔΨm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase Activation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
Stavudine -> PolG; PolG -> mtDNA_rep; mtDNA_rep -> mtDNA_dep; mtDNA_dep -> ETC; ETC -> OXPHOS;
OXPHOS -> ATP; OXPHOS -> ROS; OXPHOS -> MMP; ATP -> Lactate [label="Shift to Glycolysis"];
ROS -> MMP; MMP -> Apoptosis [label="via Cytochrome c release"]; } dot Caption: Signaling pathway of Stavudine-induced mitochondrial dysfunction.
Experimental Protocols
Mitochondrial DNA (mtDNA) Content Assay by qPCR
This protocol quantifies the relative amount of mtDNA to nuclear DNA (nDNA).
Materials:
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
qPCR instrument (e.g., ABI 7300)
-
SYBR Green PCR Master Mix
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M)
-
Nuclease-free water
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of Stavudine for the specified duration.
-
DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.[7]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for both the mitochondrial and nuclear targets.[7] For each reaction in a 96-well plate, combine:
-
SYBR Green PCR Master Mix: 12.5 µL
-
Forward Primer (400 nM final): 1 µL
-
Reverse Primer (400 nM final): 1 µL
-
Template DNA (e.g., 3-10 ng): 2 µL
-
Nuclease-free H₂O: 8.5 µL
-
-
qPCR Cycling: Run the plate on a real-time PCR system with the following typical conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To ensure product specificity.[7]
-
-
Data Analysis:
-
Determine the average threshold cycle (Cₜ) value for each sample and target.
-
Calculate the difference in Cₜ values: ΔCₜ = (nDNA Cₜ - mtDNA Cₜ).
-
The relative mtDNA content is calculated as 2 x 2ΔCₜ.[7]
-
Mitochondrial Membrane Potential (MMP) Assay
This protocol uses a cationic dye (e.g., TMRM, TMRE, or JC-10) that accumulates in active mitochondria. A decrease in fluorescence indicates mitochondrial depolarization.[8][9]
Materials:
-
Fluorescent dye (e.g., TMRM - Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with Stavudine as required.
-
Dye Loading: Remove the treatment medium and wash cells with pre-warmed PBS or assay buffer. Add medium containing a low concentration of TMRM (e.g., 20-100 nM) and incubate at 37°C for 20-30 minutes.
-
Control Wells: Include wells for untreated cells (negative control) and cells treated with FCCP (e.g., 10 µM) to induce complete depolarization (positive control).
-
Measurement:
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. A decrease in signal indicates a loss of MMP.
Cellular ATP Level Assay
This protocol uses the luciferin/luciferase reaction, where light output is directly proportional to the amount of ATP present.[12]
Materials:
-
ATP determination kit (e.g., Promega CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (5,000-20,000 cells/well). Treat with Stavudine as planned.[13]
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of reagent equal to the volume of cell culture medium in the well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.[14]
-
Data Analysis: Compare the luminescent signal from treated cells to untreated controls. A standard curve can be generated using known concentrations of ATP to quantify the absolute amount.[15]
Lactate Production Assay
Increased lactate in the cell culture medium is an indicator of a shift from oxidative phosphorylation to glycolysis.
Materials:
-
Lactate assay kit (colorimetric or fluorometric)[16]
-
Clear, flat-bottom 96-well plate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Stavudine.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.[17] If the medium contains serum, a background control with serum-containing medium alone should be run.[17]
-
Deproteinization (if necessary): For some kits or sample types, removal of proteins (especially lactate dehydrogenase) using a 10 kDa molecular weight cut-off spin filter is recommended.[16]
-
Standard Curve Preparation: Prepare a standard curve using the provided lactate standard diluted in culture medium.[18]
-
Reaction Setup: Add samples and standards to the 96-well plate in duplicate or triplicate. Add the reaction mix provided in the kit to all wells.[19]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[18]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm or 565 nm).[17][19]
-
Data Analysis: Subtract the background reading, and determine the lactate concentration in the samples using the standard curve.
Caspase-3/7 Activity (Apoptosis) Assay
This assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Caspase-3/7 activity assay kit (e.g., Promega Caspase-Glo® 3/7)[20]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with Stavudine. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the kit protocol and allow it to equilibrate to room temperature.[21]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[21]
-
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.[22]
-
Data Analysis: Compare the signal from Stavudine-treated cells to untreated controls to determine the fold-increase in caspase-3/7 activity.
Seahorse XF Cell Mito Stress Test
This assay provides a real-time assessment of mitochondrial respiration by measuring the oxygen consumption rate (OCR).
dot digraph "Seahorse_Mito_Stress_Test" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Seahorse XF Mito Stress Test Workflow", labelloc=t, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation (Day Before)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_assay" { label="Assay Day"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_results" { label="OCR Profile & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Hydrate -> Calibrate; Seed -> Medium; Medium -> Run; Load -> Run; Calibrate -> Run; Run -> {Basal, ATP_Prod, Max_Resp, Proton_Leak}; } dot Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)[23]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[24]
Procedure:
-
Day 1: Preparation:
-
Hydrate the sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[23]
-
Seed cells into the XF microplate at a pre-determined optimal density and culture overnight in a CO₂ incubator.[24]
-
-
Day 2: Assay:
-
Prepare fresh XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Remove the cell plate from the incubator, wash, and replace the culture medium with 180 µL of warmed XF assay medium. Incubate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Prepare and load the injector ports on the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's protocol.[25]
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay.
-
-
Data Acquisition and Analysis: The instrument measures OCR at baseline and after the sequential injection of the inhibitors.[26][27] The software calculates key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR, representing baseline energy demand.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Proton Leak: The remaining OCR after Oligomycin injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
References
- 1. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Video: Author Spotlight: Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells [jove.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 23. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
- 26. content.protocols.io [content.protocols.io]
- 27. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Stavudine Pharmacokinetics and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has been a component of antiretroviral therapy for the treatment of HIV infection. However, its clinical application has been significantly curtailed by severe dose-dependent toxicities, most notably peripheral neuropathy and hepatotoxicity, including lactic acidosis and hepatic steatosis.[1][2] These adverse effects are primarily attributed to mitochondrial toxicity, stemming from the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Pol γ).[3][4] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction.[3][5]
Animal models are indispensable tools for elucidating the mechanisms of Stavudine-induced toxicity and for the preclinical evaluation of potential therapeutic interventions. Rodents (mice and rats) and non-human primates (monkeys) have been instrumental in modeling these toxicities and studying the pharmacokinetic profile of Stavudine. These models allow for controlled investigation of dose-response relationships, mechanisms of toxicity, and the efficacy of potential mitigating agents.
This document provides detailed application notes and protocols for utilizing animal models to investigate the pharmacokinetics and toxicity of Stavudine, with a focus on peripheral neuropathy and hepatotoxicity.
Data Presentation
Pharmacokinetic Parameters of Stavudine in Animal Models
The pharmacokinetic profile of Stavudine has been characterized in several animal species. The following table summarizes key pharmacokinetic parameters, offering a basis for dose selection and extrapolation in preclinical studies.
| Parameter | Mouse (STAMP derivative) | Rat | Cynomolgus Monkey |
| Dose | 100 mg/kg (i.v. & i.p.) | - | 15 mg/kg (i.v. & oral) |
| Cmax | 217.5 ± 51.5 µM (i.v.), 23.0 ± 3.1 µM (i.p.) | - | - |
| AUC | 919 ± 138 µM·min (i.v.), 344 ± 32 µM·min (i.p.) | - | - |
| T½ (half-life) | 5.1 ± 0.8 min (i.v.), 11.8 ± 1.5 min (i.p.) | - | 0.83 h |
| Clearance | 231 ± 27 ml/kg (i.v.), 574 ± 63 ml/kg (i.p.) | - | 0.64 L/h/kg |
| Volume of Distribution (Vd) | - | - | 0.68 L/kg |
| Oral Bioavailability (F) | - | - | 80% |
| Reference | [1] | - | [6] |
Stavudine-Induced Toxicity in Animal Models
The following table summarizes dosing regimens and observed toxicities in various animal models, providing a reference for designing toxicity studies.
| Animal Model | Stavudine Dose | Route of Administration | Dosing Schedule | Key Toxicities Observed | Reference(s) |
| Rat (Wistar Han) | 375 mg/kg (cumulative) | Intravenous | Not specified | Mechanical allodynia | [7] |
| Rat (Wistar) | 50 mg/kg | Intravenous | 2 injections, 4 days apart | Mechanical hypersensitivity, reduced intraepidermal nerve fiber density, axonal swelling | [7][8] |
| Rat (Sprague-Dawley) | 50 mg/kg/day | Oral | Daily for 6 weeks | Mechanical hyperalgesia | [7] |
| Mouse (C57BL/6J) | 10-56 mg/kg | Intraperitoneal | Single injection | Dose-dependent mechanical allodynia and thermal hyperalgesia | [7] |
| Mouse | 500 mg/kg/day | - | 2 weeks | Fat wasting, mild liver damage, increased liver triglycerides | [9] |
| Monkey (Erythrocebus patas) | ~1.2 mg/kg/day | Oral | Twice daily for 78 days | Hepatic mtDNA depletion, altered oxidative phosphorylation, one case of severe lactic acidosis | [10] |
Experimental Protocols
Stavudine-Induced Peripheral Neuropathy in Rats
Objective: To establish a clinically relevant model of painful peripheral neuropathy for mechanistic studies and evaluation of therapeutic agents.
Materials:
-
Male Wistar rats (200-250 g)
-
Stavudine powder (for injection)
-
Sterile 0.9% saline
-
Intravenous (IV) injection supplies (catheters, syringes)
-
Behavioral testing equipment (von Frey filaments, hot plate/radiant heat source)
Protocol:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Behavioral Testing: For 2-3 days prior to Stavudine administration, handle the rats and acclimate them to the behavioral testing apparatuses to establish stable baseline responses for mechanical and thermal sensitivity.
-
Stavudine Preparation: Prepare a sterile solution of Stavudine in 0.9% saline at a concentration suitable for delivering 50 mg/kg in a low volume.
-
Stavudine Administration: Administer Stavudine (50 mg/kg) via intravenous injection (e.g., tail vein). A second identical dose is administered 4 days later.[7][8] A control group should receive vehicle (saline) injections following the same schedule.
-
Behavioral Monitoring:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments. Testing should be performed weekly, starting from day 7 after the first injection. A significant decrease in the paw withdrawal threshold indicates mechanical allodynia.[1]
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a thermal stimulus using a hot plate or radiant heat source. A significant decrease in withdrawal latency is indicative of thermal hyperalgesia.[7]
-
-
Endpoint and Tissue Collection: At the end of the study (e.g., day 21 or as determined by the study design), euthanize the animals. Collect relevant tissues such as the dorsal root ganglia (DRG), sciatic nerve, spinal cord, and plantar skin of the hind paws for histological, molecular, and biochemical analyses.[1][8]
Stavudine-Induced Hepatotoxicity in Mice
Objective: To investigate the mechanisms of Stavudine-induced liver injury, particularly mitochondrial toxicity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Stavudine
-
Vehicle for administration (e.g., sterile water or saline)
-
Oral gavage or intraperitoneal injection supplies
-
Equipment for blood collection and serum analysis
-
Reagents and equipment for liver tissue analysis (histology, mtDNA quantification, mitochondrial respiration assays)
Protocol:
-
Animal Acclimation: Acclimate mice as described for the rat model.
-
Stavudine Administration: Administer Stavudine at a high dose (e.g., 500 mg/kg/day) for a period of 2 weeks.[9] The route of administration can be oral gavage or intraperitoneal injection. A control group should receive the vehicle.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in activity, and altered appearance.
-
Blood and Tissue Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and lactate (B86563) levels.[9][10] Euthanize the animals and perfuse the liver with saline. Collect liver tissue for various analyses.
-
Hepatotoxicity Assessment:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining (e.g., H&E for general morphology, Oil Red O for lipid accumulation/steatosis).
-
Mitochondrial DNA (mtDNA) Quantification: Extract total DNA from a portion of the liver and quantify the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR) with primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M).[11]
-
Mitochondrial Respiration: Isolate mitochondria from fresh liver tissue and measure the activity of the electron transport chain complexes (e.g., Complex I, IV) using spectrophotometric assays or high-resolution respirometry.[10]
-
Quantification of Stavudine in Biological Samples
Objective: To determine the concentration of Stavudine in plasma or tissue homogenates for pharmacokinetic analysis.
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
Protocol Outline:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove precipitated proteins. Alternatively, use solid-phase extraction (SPE) for cleaner samples.[13][14]
-
Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation or SPE.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
-
Detection:
-
Quantification: Create a standard curve using known concentrations of Stavudine in the same biological matrix. Calculate the concentration in unknown samples by comparing their peak areas or heights to the standard curve.
Mandatory Visualizations
Caption: Signaling pathway of Stavudine-induced mitochondrial toxicity.
Caption: Experimental workflow for Stavudine-induced peripheral neuropathy model.
References
- 1. benchchem.com [benchchem.com]
- 2. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 5. natap.org [natap.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. A clinically relevant rodent model of the HIV antiretroviral drug stavudine induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High doses of stavudine induce fat wasting and mild liver damage without impairing mitochondrial respiration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saspublishers.com [saspublishers.com]
Application Notes and Protocols for the Quantification of Stavudine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of the antiretroviral drug Stavudine (B1682478) (d4T) in biological samples using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated and published scientific literature to assist in bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a critical component in the treatment of HIV infection. Accurate and precise quantification of Stavudine in biological matrices such as plasma and urine is essential for ensuring therapeutic efficacy and patient safety. HPLC coupled with ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for this purpose. This document outlines two distinct HPLC-UV methods for Stavudine quantification, including detailed experimental protocols and comparative data.
Method 1: Reversed-Phase HPLC with UV Detection for Stavudine in Human Plasma
This method details a sensitive HPLC assay for the determination of Stavudine in human plasma, utilizing solid-phase extraction for sample clean-up.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add a suitable internal standard (e.g., Didanosine).
-
Condition a silica (B1680970) gel solid-phase extraction (SPE) column.
-
Load the plasma sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute Stavudine and the internal standard from the column.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: µBondapak phenyl column.
-
Mobile Phase: A mixture of 0.005 M phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 265 nm.[1]
-
Run Time: Approximately 6 minutes, with Stavudine eluting at around 3 minutes.[2]
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Stavudine.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of Stavudine to the internal standard against the nominal concentration.
-
Determine the concentration of Stavudine in the unknown samples by interpolating from the calibration curve.
Method Visualization
Method 2: Simultaneous Determination of Stavudine, Lamivudine, and Zidovudine in Perfusate Samples
This reversed-phase HPLC method allows for the simultaneous quantification of Stavudine and other NRTIs, which is particularly useful in studies involving combination therapies.
Experimental Protocol
1. Sample Preparation
-
Centrifuge perfusate samples at 3500 rpm for 10 minutes at room temperature.[3]
-
Take 150 µL of the supernatant.
-
Add 150 µL of an internal standard solution (e.g., Didanosine at 125 µg/mL).[3]
-
Add 1200 µL of the mobile phase.[3]
-
Vortex the mixture before analysis.
2. HPLC-UV Analysis
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Gemini C18 column (150 mm x 4.6 mm, 5 µm) with a C18 guard column.[3]
-
Mobile Phase: A mixture of 20 mM phosphate buffer, acetonitrile, and methanol (90:7:3, v/v/v), with the pH adjusted to 4.5.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 270 nm.[3]
3. Calibration and Quantification
-
Prepare calibration standards in the perfusate solution.
-
Generate a calibration curve by plotting the peak area ratios of the analytes to the internal standard against their respective concentrations.
-
Quantify the concentrations in the samples from the calibration curve.
Method Visualization
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the described HPLC methods for easy comparison.
| Parameter | Method 1: Stavudine in Plasma | Method 2: Simultaneous Analysis in Perfusate |
| Biological Matrix | Human Plasma | Perfusate |
| Sample Preparation | Solid-Phase Extraction | Centrifugation and Dilution |
| Linearity Range | 0.025 - 25 µg/mL[4][5] | 0.5 - 50 µg/mL[3] |
| Limit of Detection (LOD) | 10-12 ng/mL[1][4] | 0.11 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.38 µg/mL[3] |
| Accuracy | Not explicitly stated | 102.38%[3] |
| Precision (RSD %) | Not explicitly stated | Repeatability: 1.05%, Intermediate Precision: 1.56%[3] |
| Retention Time | ~3 min[2] | Not explicitly stated |
Discussion
The choice of method for the quantification of Stavudine will depend on the specific requirements of the study.
Method 1 is highly suitable for clinical samples like human plasma where high sensitivity and selectivity are required to overcome matrix effects. The solid-phase extraction step provides excellent sample clean-up, leading to a low limit of detection.[1][4]
Method 2 is ideal for in vitro studies, such as intestinal perfusion experiments, where the simultaneous analysis of multiple NRTIs is necessary. The sample preparation is simpler and faster compared to Method 1.[3]
Both methods demonstrate good linearity and sensitivity for their respective applications. For regulatory submissions, a full method validation according to ICH guidelines should be performed, including assessments of specificity, accuracy, precision, robustness, and stability.
It is important to note that while HPLC-UV is a reliable technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer even higher sensitivity and selectivity, which may be necessary for studies requiring very low quantification limits.
References
- 1. Determination of stavudine, a new antiretroviral agent, in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. scielo.br [scielo.br]
- 4. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Design for Stavudine Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (d4T), a synthetic thymidine (B127349) nucleoside analogue, is an antiretroviral agent that has been used in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the inhibition of HIV's reverse transcriptase, an essential enzyme for viral replication.[3][4] Stavudine is phosphorylated within the cell to its active triphosphate form, which then competes with the natural substrate, thymidine triphosphate, for incorporation into the viral DNA.[1][3] This incorporation leads to the termination of the growing DNA chain, as stavudine lacks the necessary 3'-hydroxyl group for further elongation.[2][3]
While historically a part of combination antiretroviral therapy (cART), the use of stavudine has been significantly limited due to its association with severe adverse effects, primarily mitochondrial toxicity.[5][6] This toxicity can manifest as peripheral neuropathy, lipoatrophy, and potentially fatal lactic acidosis.[6][7] Despite these limitations, studying stavudine in combination with other antiretroviral agents remains relevant for understanding mechanisms of drug interaction, toxicity, and for the development of safer therapeutic strategies, particularly in resource-limited settings where it may still be in use.
These application notes provide a comprehensive guide to the experimental design of studies involving stavudine combination therapies, with detailed protocols for key in vitro and in vivo assays.
Data Presentation: Quantitative Analysis of Stavudine Combination Therapies
The following tables summarize key quantitative data for the assessment of stavudine in combination with other antiretroviral agents.
Table 1: In Vitro Synergy of Stavudine with Other Antiretroviral Agents
| Drug Combination | HIV-1 Strain(s) | Key Finding | Combination Index (CI) |
| Stavudine (d4T) + Didanosine (B1670492) (ddI) | Not Specified | Additive to synergistic interactions observed. | Not Specified |
| Stavudine (d4T) + Zidovudine (B1683550) (AZT) | Zidovudine-sensitive isolate | Additive to synergistic interactions. | Not Specified |
| Stavudine (d4T) + Zidovudine (AZT) | Zidovudine-resistant isolate | Antagonistic interaction observed. | >1.0 |
| Stavudine (d4T) + Nevirapine (B1678648) (NVP) | Wild-type and resistant strains | Nearly additive or moderate antagonism.[8] | Additive to Antagonistic |
| Stavudine (d4T) + Saquinavir | Zidovudine-sensitive isolate | Additive to synergistic interactions. | Not Specified |
| Stavudine (d4T) + Lamivudine (3TC) + Nevirapine (NVP) | Not Specified | A widely used first-line therapy in low-resource countries.[4] | Not Specified |
Table 2: In Vitro Cytotoxicity of Stavudine
| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) |
| 3T3-F442A white adipocytes | Not Specified | 10 µM exposure concentration studied.[3] |
| T37i brown adipocytes | Not Specified | 10 µM exposure concentration studied.[3] |
| CEM cells | Not Specified | Significant mitochondrial DNA depletion observed at 5 µM.[9] |
Table 3: In Vivo Efficacy of Stavudine Combination Therapies (Clinical Studies)
| Treatment Regimen | Study Population | Duration | Mean Change in HIV-1 RNA (log10 copies/mL) | Mean Change in CD4+ Cell Count (cells/mm³) |
| d4T + ddI | HIV-infected children | 48 weeks | -0.51[1] | Not specified |
| d4T alone | HIV-infected children | 48 weeks | -0.17[1] | Not specified |
| d4T + 3TC + NVP | Antiretroviral-naive men | 3 months | Not specified | +99.0[10] |
| d4T + 3TC + NVP | HIV-infected patients | 6 months | Not specified | +140 (from 163 to 303) |
| Zidovudine + 3TC + NVP | HIV-infected patients | 6 months | Not specified | +147 (from 263 to 410)[11] |
| d4T + ddI | Antiretroviral-experienced adults | 24 weeks | -0.89[12] | +70[12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Stavudine's dual role in HIV inhibition and mitochondrial toxicity.
Workflow for the in vitro checkerboard synergy assay.
Experimental Protocols
In Vitro Assays
This assay is used to determine the interaction between two antiretroviral agents (e.g., stavudine and another drug) in vitro. The combination index (CI) is calculated to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[13]
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM)
-
Complete cell culture medium
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
Stavudine and the second test compound
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Cell Preparation: Seed the HIV-1 permissive cells into a 96-well plate at a density that will allow for logarithmic growth during the assay period. Incubate overnight.[13]
-
Drug Dilution: Prepare serial dilutions of stavudine and the second drug. Typically, one drug is diluted horizontally across the plate, and the other is diluted vertically, creating a matrix of combination concentrations.[13] Include wells with each drug alone as controls.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the cell line used.[13]
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).[13]
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the concentration of each drug and each combination that inhibits viral replication by 50% (IC50).
-
Calculate the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve 50% inhibition, and (Dx)₁ and (Dx)₂ are the concentrations of each drug alone that achieve 50% inhibition.[13]
-
This colorimetric assay is used to assess the cytotoxicity of the test compounds on the host cells. It measures the metabolic activity of the cells, which is an indicator of cell viability.[14][15]
Materials:
-
Host cell line (same as used in the synergy assay)
-
Complete cell culture medium
-
Stavudine and the second test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.[2]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in cell culture medium.[2]
-
Compound Treatment: After 24 hours, remove the medium from the cells and add the serially diluted compounds to the respective wells. Include a "no drug" (medium only) control.[2]
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
In Vivo Assays
Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, are a valuable preclinical model for studying HIV-1 infection and evaluating antiretroviral therapies.[16]
Experimental Design:
-
Animal Model: Utilize an appropriate humanized mouse model (e.g., BLT-NOG mice).[16]
-
HIV-1 Infection: Infect the humanized mice with a relevant HIV-1 strain (e.g., via intravenous or intravaginal route).[16] Monitor the establishment of a stable viral load.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Stavudine monotherapy
-
Group 3: Second drug monotherapy
-
Group 4: Stavudine + second drug combination therapy
-
-
Drug Administration: Administer the drugs via a clinically relevant route (e.g., oral gavage, in-feed). The dosing regimen should be based on pharmacokinetic studies to achieve relevant plasma concentrations.
-
Monitoring:
-
Viral Load: Collect blood samples weekly or bi-weekly and quantify plasma HIV-1 RNA levels using qRT-PCR or ddPCR.[16]
-
CD4+ T Cell Counts: Monitor the levels of human CD4+ T cells in the peripheral blood using flow cytometry.
-
Toxicity: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and markers of liver and kidney function in blood chemistry panels.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., spleen, lymph nodes, liver) for virological and immunological analyses.
Conclusion
The experimental designs and protocols outlined in these application notes provide a framework for the comprehensive evaluation of stavudine combination therapies. By combining in vitro synergy and cytotoxicity assays with in vivo studies in relevant animal models, researchers can gain valuable insights into the efficacy and safety of novel antiretroviral regimens. The careful consideration of experimental design, including appropriate controls and endpoints, is crucial for generating robust and reproducible data to inform the development of improved HIV-1 therapeutics.
References
- 1. publications.aap.org [publications.aap.org]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug combinations and effect parameters of zidovudine, stavudine, and nevirapine in standardized drug-sensitive and resistant HIV type 1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. CD4+ T Cell Response to Lamivudine, Stavudine and Nevirapine in Human Immunodeficiency Virus Infected Antiretroviral-Naive Men in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impressions.manipal.edu [impressions.manipal.edu]
- 11. Efficacy and safety of stavudine and didanosine combination therapy in antiretroviral-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Humanized NOG Mice for Intravaginal HIV Exposure and Treatment of HIV Infection [jove.com]
- 16. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Stavudine Triphosphate by LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI), is a potent antiretroviral agent used in the treatment of HIV infection.[1][2] For its therapeutic action, stavudine must be anabolized intracellularly to its active form, stavudine triphosphate (d4T-TP).[1][3][4] This active metabolite functions as a competitive inhibitor of HIV reverse transcriptase and leads to the termination of viral DNA chain elongation upon incorporation.[1][2] The quantification of intracellular d4T-TP levels is crucial for understanding its pharmacokinetics, pharmacodynamics, and for assessing therapeutic efficacy and potential toxicities. This application note provides a detailed protocol for the sensitive and selective quantification of intracellular d4T-TP in human peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Principle
This method involves the isolation of PBMCs from whole blood, followed by the extraction of intracellular nucleotides. Due to the challenges of directly analyzing the highly polar triphosphate, an indirect quantification approach is often employed. This involves the enzymatic dephosphorylation of d4T-TP to its parent nucleoside, stavudine, which is then quantified by a validated LC/MS/MS method.[5][6][7] The concentration of the parent nucleoside is stoichiometrically related to the original intracellular triphosphate concentration.
Intracellular Metabolic Pathway of Stavudine
Stavudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[8] Cellular kinases sequentially phosphorylate stavudine to its monophosphate (d4T-MP), diphosphate (B83284) (d4T-DP), and finally to the active triphosphate (d4T-TP) form.[1][9]
Caption: Intracellular phosphorylation cascade of stavudine.
Experimental Protocol
This protocol outlines the key steps for the quantification of intracellular d4T-TP in PBMCs.
Materials and Reagents
-
Stavudine and Stavudine Triphosphate standards
-
Internal Standard (e.g., 3'-azido-2',3'-dideoxyuridine, AzdU)
-
Human whole blood (with anticoagulant)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (LC/MS grade)
-
Acetonitrile (B52724) (LC/MS grade)
-
Formic Acid
-
Alkaline Phosphatase
-
Solid Phase Extraction (SPE) cartridges (e.g., Ion-exchange or Reversed-phase C18)
-
LC/MS/MS system (Triple Quadrupole)
Experimental Workflow
Caption: Workflow for intracellular d4T-TP quantification.
Step-by-Step Method
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with cold PBS.
-
Count the cells to allow for normalization of the final concentration.
-
-
Intracellular Nucleotide Extraction:
-
Lyse the PBMC pellet with a cold 70% methanol solution.
-
Vortex and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the debris and collect the supernatant containing the intracellular nucleotides.
-
-
Solid Phase Extraction (SPE) and Enzymatic Digestion:
-
Condition an ion-exchange SPE cartridge.
-
Load the supernatant onto the cartridge to bind the phosphorylated nucleotides.
-
Wash the cartridge to remove impurities.
-
Elute the triphosphates.
-
Incubate the eluate with alkaline phosphatase to dephosphorylate d4T-TP to stavudine.[5][6]
-
Add an internal standard.
-
Perform a second SPE step using a reversed-phase C18 cartridge to purify the resulting nucleosides.[5][6][7]
-
-
LC/MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for stavudine and the internal standard.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC/MS/MS quantification of d4T-TP (measured as stavudine after dephosphorylation).
Table 1: LC/MS/MS Method Validation Parameters
| Parameter | Result |
| Analytical Range | 50 - 45,000 pg/sample[5][7] |
| Mean Interassay Accuracy | 100.1%[5][7] |
| Mean Interassay Precision (%CV) | 10.4%[5][7] |
| Extraction Recovery | 83.1%[5][7] |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Stavudine | 225.1 | 126.1 |
| Lamivudine | 230.0 | 112.0[10] |
| Zidovudine | 268.1 | 127.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Conclusion
The described LC/MS/MS method provides a robust and sensitive approach for the quantification of intracellular stavudine triphosphate in PBMCs. This protocol, combining efficient extraction, enzymatic conversion, and highly selective detection, is a valuable tool for pharmacokinetic studies and for optimizing antiretroviral therapy. The detailed workflow and quantitative data presented herein serve as a comprehensive guide for researchers in the field of drug development and HIV research.
References
- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Stavudine Resistance in HIV Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. Although its use has declined in many regions due to long-term toxicities, understanding the mechanisms of resistance to stavudine remains crucial for managing patients with prior exposure and for the development of new NRTIs. This document provides detailed methodologies for assessing stavudine resistance in HIV isolates, encompassing both genotypic and phenotypic assays.
Mechanisms of Stavudine Resistance
Resistance to stavudine primarily develops through two main pathways involving mutations in the HIV-1 reverse transcriptase (RT) gene:
-
ATP-Mediated Primer Unblocking (Pyrophosphorolysis): This is the major pathway for resistance to stavudine and other thymidine (B127349) analogs. It involves a group of mutations known as Thymidine Analog Mutations (TAMs) which enable the RT enzyme to remove the chain-terminating stavudine monophosphate from the newly synthesized viral DNA. Key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[1]
-
Enhanced Discrimination: This mechanism involves mutations that allow the reverse transcriptase to better differentiate between the active form of stavudine (stavudine triphosphate, d4TTP) and the natural substrate (deoxythymidine triphosphate, dTTP). This leads to reduced incorporation of the drug into the viral DNA. The Q151M mutation is a key player in this pathway and can confer broad resistance to multiple NRTIs, including stavudine.[1]
It is important to note that clinical isolates displaying high-level, stavudine-specific resistance are infrequently reported.[2] Often, resistance to stavudine is observed as part of a broader cross-resistance to other NRTIs due to the accumulation of TAMs.[1]
Data Presentation: Quantitative Assessment of Stavudine Resistance
The following tables summarize quantitative data related to stavudine resistance, providing a reference for interpreting experimental results.
Table 1: Phenotypic Susceptibility of HIV-1 Isolates to Stavudine
| Isolate Type | Fold Change in IC50 (vs. Wild-Type) | Interpretation | Reference |
| Wild-Type | 1.0 | Susceptible | N/A |
| Post-treatment Isolate (Mean) | 1.9 | Reduced Susceptibility | [3] |
| Post-treatment Isolate (Range) | < 4-fold to 12-fold | Varies from susceptible to resistant | [4][5] |
| Isolate with T215Y mutation | ~1.5-fold (in the context of other TAMs) | Reduced Susceptibility | [6] |
| Isolate with Q151M complex | High-level | Resistant | [1] |
IC50: The concentration of a drug that inhibits 50% of viral replication.
Table 2: Prevalence of Key Stavudine Resistance-Associated Mutations in Treatment-Experienced Patients
| Mutation | Prevalence | Patient Cohort | Reference |
| T215Y/F | 11% (4/36) | Naive patients on didanosine (B1670492) and stavudine | [3] |
| M41L + T215Y/F | 5.5% (2/36) | Naive patients on didanosine and stavudine | [3] |
| Q151M | 5.5% (2/36) | Naive patients on didanosine and stavudine | [3] |
| V75T | 5.5% (2/36) | Naive patients on didanosine and stavudine | [3] |
| TAMs (any) | 21.7% | Patients failing first-line cART in Tanzania (stavudine era) | [7] |
Experimental Protocols
Genotypic Resistance Assay
Genotypic assays identify mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.
Protocol: HIV-1 RNA Extraction, RT-PCR, and Sequencing
-
Sample Collection and Viral RNA Extraction:
-
Reverse Transcription and First-Round PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease and reverse transcriptase regions of the pol gene.[1]
-
-
Nested PCR:
-
PCR Product Purification:
-
Purify the nested PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.[1]
-
-
Sanger Sequencing:
-
Sequence the purified PCR product using standardized automated DNA sequencing procedures.[11]
-
-
Data Analysis and Interpretation:
-
Assemble and edit the raw sequence data.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid mutations.[1]
-
Interpret the resistance profile using a reputable database such as the Stanford University HIV Drug Resistance Database (HIVdb).[1][12][13] The interpretation will provide a list of mutations and their associated level of resistance to various drugs, including stavudine.[12][13]
-
Phenotypic Resistance Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
Protocol: Recombinant Virus Phenotypic Assay
-
Amplification of Patient-Derived Reverse Transcriptase Gene:
-
Follow steps 1-4 of the genotypic assay protocol to obtain a purified PCR product of the patient's viral reverse transcriptase gene.
-
-
Creation of Recombinant Virus:
-
Infection and Drug Susceptibility Testing:
-
Readout and Analysis:
-
After a set incubation period, measure the reporter gene activity (e.g., luminescence or colorimetric change).[1]
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).[1]
-
The result is typically reported as a "fold change" in IC50, which is the ratio of the IC50 of the patient's virus to the IC50 of a drug-sensitive (wild-type) reference virus.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stavudine resistance: an update on susceptibility following prolonged therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic and genotypic resistance patterns of HIV-1 isolates derived from individuals treated with didanosine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotypic and phenotypic analysis of human immunodeficiency virus type 1 isolates from patients on prolonged stavudine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. Development of HIV Drug Resistance in a Cohort of Adults on First-Line Antiretroviral Therapy in Tanzania during the Stavudine Era [mdpi.com]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. Emergence of zidovudine and multidrug-resistance mutations in the HIV-1 reverse transcriptase gene in therapy-naive patients receiving stavudine plus didanosine combination therapy. STADI Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. How to interpret resistance tests | HIV i-Base [i-base.info]
- 13. The HIVdb System for HIV-1 Genotypic Resistance Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Stavudine in Post-Exposure Prophylaxis (PEP) Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), in research models of post-exposure prophylaxis (PEP) for Human Immunodeficiency Virus (HIV). The following sections detail its mechanism of action, summarize key efficacy data, and provide detailed protocols for in vivo and in vitro experimental models.
Introduction to Stavudine for PEP
Stavudine is a synthetic thymidine (B127349) nucleoside analog with potent activity against HIV.[1] Although its use in clinical settings has been largely phased out in resource-rich countries due to long-term toxicities, it remains a valuable tool in research settings for understanding the principles of post-exposure prophylaxis.[2] As a chain terminator of viral DNA synthesis, Stavudine's mechanism provides a clear endpoint for evaluating its efficacy in preventing viral replication after exposure.
Mechanism of Action
Stavudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, stavudine triphosphate (d4T-TP).[3][4] d4T-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[3] Because Stavudine lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic parameters of Stavudine in the context of PEP research. It is important to note that specific efficacy data for Stavudine-only PEP regimens in non-human primate models is limited in publicly available literature. The efficacy data presented below is largely based on broader PEP studies in primates, which demonstrate the general effectiveness of antiretroviral prophylaxis.
Table 1: Efficacy of Post-Exposure Prophylaxis in Non-Human Primate Models
| Parameter | Value | Animal Model | Reference |
| Overall PEP Efficacy (Risk Reduction) | 89% | Non-human primates | [5] |
| Efficacy of PEP initiated within 36 hours | High | Macaques | [6] |
| Efficacy of PEP initiated at 72 hours | Reduced | Macaques | [6] |
Table 2: Recommended Dosing of Stavudine in In Vivo Research Models
| Animal Model | Stavudine Dose | Route of Administration | Reference |
| Rhesus Macaque | 1.2 mg/kg/day | Oral (PO) or Subcutaneous (SC) | [7] |
| Humanized Mouse (BLT) | 20 mg/kg/day | Oral (PO) or Intraperitoneal (IP) | [7] |
Experimental Protocols
The following are detailed protocols for evaluating Stavudine in both in vivo and in vitro PEP research models.
In Vivo Model: SIV Challenge in Rhesus Macaques
This protocol describes a representative model for evaluating the efficacy of Stavudine as PEP in rhesus macaques challenged with Simian Immunodeficiency Virus (SIV), a widely used model for HIV infection.
Objective: To determine the efficacy of Stavudine in preventing or reducing SIV infection in rhesus macaques when administered after viral challenge.
Materials:
-
Stavudine (d4T) for oral or subcutaneous administration
-
Pathogenic SIVmac251 viral stock
-
Adult male rhesus macaques (Macaca mulatta), SIV-negative
-
Anesthesia (e.g., ketamine)
-
Equipment for intravenous or intrarectal inoculation
-
Blood collection supplies (EDTA tubes)
-
Centrifuge
-
-80°C freezer
-
qRT-PCR assay for SIV plasma viral load quantification
-
ELISA kits for SIV-specific antibody detection
Protocol:
-
Animal Acclimation and Baseline Sampling:
-
Acclimate animals to housing conditions for at least two weeks prior to the study.
-
Collect baseline blood samples to confirm SIV-negative status and establish baseline hematological and chemistry values.
-
-
SIV Challenge:
-
Anesthetize the macaques.
-
Inoculate animals with a defined dose of SIVmac251 (e.g., 100-1000 TCID₅₀) via the intravenous or intrarectal route. The intrarectal route more closely mimics sexual transmission.
-
-
Stavudine Administration (PEP):
-
Initiate Stavudine treatment at a specified time point post-challenge (e.g., 24 hours).
-
Administer Stavudine at a dose of 1.2 mg/kg/day either orally (e.g., in a palatable treat) or via subcutaneous injection.
-
Continue daily administration for a total of 28 days.
-
-
Monitoring and Sample Collection:
-
Collect blood samples (e.g., weekly) for the first 4 weeks, and then bi-weekly or monthly thereafter.
-
Separate plasma and peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Store plasma at -80°C for viral load analysis.
-
Isolate PBMCs for virological and immunological assays.
-
-
Endpoint Analysis:
-
Primary Endpoint: Prevention of infection, as determined by undetectable SIV plasma viral load and absence of SIV-specific antibodies at the end of the study period (e.g., 12-24 weeks post-challenge).
-
Secondary Endpoints:
-
Quantify SIV plasma viral load at each time point using qRT-PCR.
-
Measure SIV-specific antibody responses in plasma using ELISA.
-
Assess CD4+ T cell counts to monitor for immunological impact.
-
-
Diagram: In Vivo PEP Experimental Workflow
References
- 1. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Preclinical Evaluation of HIV Eradication Strategies in the Simian Immunodeficiency Virus-Infected Rhesus Macaque: A Pilot Study Testing Inhibition of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalogue.safaids.net [catalogue.safaids.net]
- 6. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies | PLOS One [journals.plos.org]
- 7. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Stavudine in Studies of HIV-Associated Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was historically a key component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2] Despite its efficacy in viral suppression, the use of Stavudine has been significantly curtailed due to its association with severe adverse effects, most notably peripheral neuropathy.[3][4] This neurotoxicity is primarily attributed to mitochondrial dysfunction.[2][5] Stavudine, a thymidine (B127349) analog, is phosphorylated intracellularly to its active triphosphate form, which not only inhibits HIV reverse transcriptase but also human mitochondrial DNA polymerase gamma (Pol γ).[5][6] Inhibition of Pol γ leads to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cellular damage and apoptosis, particularly in neurons.[7][8][9]
These characteristics make Stavudine a critical tool for researchers studying the mechanisms of drug-induced neurotoxicity and HIV-associated neurological disorders. By inducing a predictable and well-characterized neuropathy in in vitro and in vivo models, Stavudine allows for the investigation of pathological pathways and the evaluation of potential neuroprotective therapies.
Data Presentation
The following tables summarize quantitative data from studies investigating Stavudine-induced neurotoxicity and mitochondrial dysfunction.
Table 1: In Vitro Cytotoxicity of Stavudine in a T-Cell Line
| Cell Line | HIV-1 Infection Status | Stavudine IC50 (µM) | Reference |
| MOLT-4 | Uninfected | 59.8 | [10] |
| MOLT-4/IIIB | Chronically Infected | 2.2 | [10] |
Table 2: In Vitro Anti-HIV-1 Activity of Stavudine
| Cell Type | EC50 (µM) | EC90 (µM) | Reference |
| Astrocytes (Primary Human Fetal) | 1.0 ± 0.4 | 12.0 ± 4.2 | [11] |
| Monocyte-Derived Macrophages (MDM) | 0.07 ± 0.02 | 0.3 ± 0.1 | [11] |
| Peripheral Blood Mononuclear Cells (PBMC) | 0.3 ± 0.1 | 6.7 ± 2.4 | [11] |
Table 3: Stavudine-Induced Mitochondrial DNA Depletion in a Murine Adipocyte Cell Line
| Cell Line | Stavudine Concentration (µM) | Treatment Duration | mtDNA Depletion | Reference |
| 3T3-F442a | 10 | Differentiating | Yes | [7] |
| 3T3-F442a | 1 | Differentiating | No | [7] |
Table 4: Animal Model of Stavudine-Induced Peripheral Neuropathy in Rats
| Rat Strain | Stavudine Dose and Administration | Duration | Key Neurological Outcome | Reference |
| Wistar | 50 mg/kg, 2 intravenous injections, 4 days apart | 21 days | Mechanical hypersensitivity, reduced intraepidermal nerve fiber density, axonal swelling | [12] |
| Sprague-Dawley | 50 mg/kg, daily oral administration | 3 to 6 weeks | Mechanical hyperalgesia | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Stavudine-Induced Neuronal Mitochondrial Toxicity
Caption: Proposed signaling pathway of Stavudine-induced mitochondrial neurotoxicity.
General Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro assessment of Stavudine-induced neurotoxicity.
General Experimental Workflow for Rodent Model of Peripheral Neuropathy
Caption: Workflow for in vivo assessment of Stavudine-induced peripheral neuropathy.
Experimental Protocols
In Vitro Neurotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
Objective: To evaluate the dose-dependent cytotoxic effects of Stavudine on a human neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Stavudine powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Stavudine Preparation: Prepare a stock solution of Stavudine in DMSO. Further dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of Stavudine. Include a vehicle control group (medium with the highest concentration of DMSO used for dilutions) and an untreated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value.
Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
Objective: To quantify the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with Stavudine.[5]
Materials:
-
Treated and control cells
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Primers and probes for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate total genomic DNA from an equal number of treated and control cells using a commercial DNA extraction kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the appropriate master mix, forward and reverse primers for both the mitochondrial and nuclear gene targets, and the extracted DNA template.
-
qPCR Run: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).
-
Calculate the relative mtDNA copy number using the 2^ΔCt method, normalizing the values of the treated samples to the control samples.
-
Induction of Peripheral Neuropathy in a Rat Model
Objective: To induce a painful peripheral neuropathy in rats using Stavudine for subsequent pathological and behavioral analysis.[3]
Materials:
-
Male Wistar rats (200-250 g)
-
Stavudine powder
-
Sterile saline (0.9% NaCl)
-
Intravenous (IV) injection supplies
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Behavioral testing equipment (e.g., von Frey filaments)
Procedure:
-
Animal Acclimation: House the rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Baseline Behavioral Testing: Acclimate the rats to the behavioral testing apparatus for 2-3 days before Stavudine administration and record baseline measurements for mechanical sensitivity using von Frey filaments.
-
Stavudine Administration:
-
Prepare a sterile solution of Stavudine in saline.
-
Administer a 50 mg/kg dose of Stavudine via intravenous injection (e.g., through the tail vein).
-
Administer a second 50 mg/kg dose of Stavudine four days after the first injection.
-
-
Behavioral Monitoring:
-
Perform weekly behavioral testing with von Frey filaments to assess the development of mechanical allodynia, starting from day 7 after the first injection and continuing for at least 21 days.
-
A significant decrease in the paw withdrawal threshold in the Stavudine-treated group compared to a vehicle-treated control group indicates the development of neuropathy.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues such as dorsal root ganglia (DRG), sciatic nerve, and spinal cord for histological and molecular analysis (e.g., quantification of intraepidermal nerve fiber density, assessment of axonal degeneration).
Measurement of Caspase-3 Activity in Neuronal Cells
Objective: To determine if Stavudine induces apoptosis in neuronal cells by measuring the activity of caspase-3, a key executioner caspase.[13][14][15]
Materials:
-
Treated and control neuronal cells (e.g., differentiated SH-SY5Y)
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis:
-
After treatment with Stavudine, harvest the cells and wash them with cold PBS.
-
Lyse the cells in the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Include a negative control (lysate without substrate) and a positive control (if provided in the kit).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the untreated control.
Measurement of Reactive Oxygen Species (ROS) in Astrocytes
Objective: To assess the generation of intracellular ROS in astrocytes following exposure to Stavudine.[16][17]
Materials:
-
Primary astrocytes or an astrocyte cell line
-
Stavudine
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX Red
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture astrocytes to the desired confluency and treat them with various concentrations of Stavudine for a specified duration. Include a positive control (e.g., H2O2) and an untreated control.
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with a solution of DCFDA (for total cellular ROS) or MitoSOX Red (for mitochondrial superoxide) in serum-free medium for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells with PBS to remove excess probe.
-
Data Acquisition:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope and capture images.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity of the treated cells and compare it to the untreated controls to determine the fold increase in ROS production.
References
- 1. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oral administration of stavudine induces hyperalgesia without affecting activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. R964C Mutation of DNA Polymerase γ Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stavudine selectively induces apoptosis in HIV type 1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NRTIs Lamivudine, Stavudine and Zidovudine Have Reduced HIV-1 Inhibitory Activity in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.uc.cl [repositorio.uc.cl]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Priming Astrocytes With HIV-Induced Reactive Oxygen Species Enhances Their Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Stavudine-Induced Peripheral Neuropathy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of Stavudine-induced peripheral neuropathy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Stavudine-induced peripheral neuropathy?
The primary mechanism is mitochondrial dysfunction.[1] Stavudine (B1682478), a nucleoside reverse transcriptase inhibitor (NRTI), inhibits mitochondrial DNA polymerase gamma.[1][2] This inhibition leads to impaired replication of mitochondrial DNA (mtDNA), causing mtDNA depletion and subsequent mitochondrial dysfunction.[3][4] This ultimately results in axonal degeneration, particularly in the distal extremities, leading to the symptoms of peripheral neuropathy.[1]
Q2: Are there any known genetic factors that increase susceptibility to Stavudine-induced peripheral neuropathy?
Yes, genetic factors, particularly variations in mitochondrial DNA (mtDNA), have been associated with an increased risk. For instance, an inherited mitochondrial mutation, specifically haplotype group T, has been shown to place individuals at a significantly higher risk of developing peripheral neuropathy after exposure to Stavudine.[5] Variations in genes related to Stavudine transport and metabolism, as well as those in the thymidine (B127349) synthesis pathway, may also influence susceptibility.[6]
Q3: What is the role of oxidative stress in Stavudine-induced peripheral neuropathy?
While mitochondrial dysfunction is a primary driver, the role of oxidative stress is also considered. Mitochondrial damage can lead to the overproduction of reactive oxygen species (ROS), contributing to cellular damage. However, some studies have not found a direct correlation between systemic oxidative stress markers, like plasma F2-isoprostanes, and the development of peripheral neuropathy in patients receiving Stavudine.[7] Further research in this area is ongoing to clarify the precise role of oxidative stress in the pathogenesis.
Q4: What are the common symptoms of Stavudine-induced peripheral neuropathy?
Common symptoms include tingling, burning, numbness, and pain, which often begin in the hands and feet.[8] Patients may also experience muscle weakness, difficulty with fine motor tasks, and loss of sensation.[9][10] These symptoms can be debilitating and may not be fully reversible even after discontinuing the drug.[11]
Q5: Are there established animal models to study this condition?
Yes, rodent models, particularly in rats and mice, are widely used to study Stavudine-induced peripheral neuropathy.[1][12] These models typically involve the administration of Stavudine to induce neuropathic symptoms, which can then be assessed through behavioral tests, electrophysiology, and histological analysis.[1] These models are crucial for investigating the underlying mechanisms and for the preclinical evaluation of potential therapeutic interventions.[1][13]
Troubleshooting Guides
Problem 1: Inconsistent or absent signs of peripheral neuropathy in our animal model after Stavudine administration.
-
Possible Cause 1: Incorrect Stavudine dosage or administration route.
-
Possible Cause 2: Inappropriate animal strain or species.
-
Troubleshooting: The choice of rodent species and strain can influence the development of neuropathy. Wistar or Sprague-Dawley rats are commonly used.[1] Consider consulting literature to determine the most suitable strain for your specific research question.
-
-
Possible Cause 3: Insufficient duration of Stavudine exposure.
-
Troubleshooting: The development of peripheral neuropathy is time-dependent.[14] Ensure that the duration of Stavudine administration is sufficient to induce detectable neuropathic changes, as indicated in established protocols.
-
Problem 2: Difficulty in quantifying mitochondrial DNA (mtDNA) depletion in neuronal tissue.
-
Possible Cause 1: Inefficient DNA extraction from the tissue.
-
Troubleshooting: Optimize your DNA extraction protocol for neuronal tissue. Ensure complete cell lysis to release both nuclear and mitochondrial DNA. Consider using commercially available kits specifically designed for tissue DNA extraction.
-
-
Possible Cause 2: Issues with the quantitative PCR (qPCR) assay.
-
Troubleshooting: Verify the specificity and efficiency of your primers for both a mitochondrial gene (e.g., MT-TL1) and a nuclear gene (e.g., GAPDH or B2M) for normalization.[15][16] Run a standard curve to ensure accurate quantification. The relative mtDNA content can be calculated using the ΔCt method.[17]
-
-
Possible Cause 3: Low levels of mtDNA depletion in the specific tissue or time point analyzed.
-
Troubleshooting: mtDNA depletion can be tissue-specific.[4] Ensure you are analyzing the most relevant tissue, such as dorsal root ganglia or peripheral nerves. Consider analyzing tissues at different time points after Stavudine exposure to capture the peak of mtDNA depletion.
-
Problem 3: Ambiguous results from oxidative stress assays in cultured neuronal cells.
-
Possible Cause 1: Use of a non-specific or inappropriate oxidative stress marker.
-
Troubleshooting: Select a specific marker for the type of reactive oxygen species (ROS) you are investigating. For example, MitoSOX™ Green is selective for mitochondrial superoxide.[18] For general oxidative stress, markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (for DNA damage) or malondialdehyde (for lipid peroxidation) can be used.[19]
-
-
Possible Cause 2: Insufficient sensitivity of the detection method.
-
Troubleshooting: For fluorescence-based assays, ensure optimal dye concentration and incubation times. Utilize a sensitive detection platform like a fluorescence microscope, flow cytometer, or microplate reader.[18] For biochemical assays, ensure that the protein concentration of your cell lysate is sufficient for detection.
-
-
Possible Cause 3: Transient nature of ROS production.
-
Troubleshooting: ROS production can be an early and transient event. Perform a time-course experiment to identify the optimal time point for measuring oxidative stress after Stavudine treatment.
-
Data Presentation
Table 1: Quantitative Data on Stavudine-Induced Peripheral Neuropathy in Animal Models
| Parameter | Species/Model | Stavudine Dose | Duration of Treatment | Key Finding | Reference |
| Mechanical Allodynia | Rat | 50 mg/kg (2 IV injections, 4 days apart) | 21 days | Significant decrease in paw withdrawal threshold. | [12] |
| mtDNA Depletion | Monkey (Erythrocebus patas) | ~1.2 mg/kg/day (oral) | 78 days | Significant mtDNA depletion in the liver, but not skeletal muscle. | [4] |
| Incidence of PN | Human (Retrospective Cohort) | 40mg/day vs. 30mg/day | Not specified | Incidence of 90.4/100 person-years in the 40mg cohort vs. 40.5/100 person-years in the 30mg cohort. | [20] |
Experimental Protocols
Protocol 1: Induction and Assessment of Stavudine-Induced Peripheral Neuropathy in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-300g) are commonly used.[1]
-
Stavudine Administration: Dissolve Stavudine powder in sterile saline. Administer via intravenous (IV) or intraperitoneal (IP) injection. A typical dosing regimen is 50 mg/kg, given as two injections four days apart.[12]
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments weekly, starting from day 7 post-initial injection.[1] A significant decrease in the paw withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source.[1] A significant decrease in withdrawal latency indicates thermal hyperalgesia.
-
-
Electrophysiology (Nerve Conduction Velocity): At the end of the study, anesthetize the animals and measure nerve conduction velocity (NCV) in the sciatic nerve to assess nerve function.[1][21]
-
Tissue Collection: Collect relevant tissues such as dorsal root ganglia, sciatic nerve, and spinal cord for histological and molecular analyses.[1]
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
-
DNA Extraction: Isolate total DNA from cultured cells or tissue samples using a standard DNA extraction kit.
-
qPCR Primer Design: Design or obtain validated primers for a mitochondrial-encoded gene (e.g., human mtMinArc or a species-specific equivalent) and a nuclear-encoded gene (e.g., human b2M or a species-specific equivalent) for normalization.[15]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based system, primers, and DNA template.[16] Include a no-template control and a standard curve of known DNA concentrations.
-
qPCR Cycling Conditions: Use a standard three-step cycling protocol: denaturation, annealing, and extension. For example: 10 min at 95°C, followed by 40 cycles of 10 s at 95°C and 60s at 60°C.[15]
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the 2-ΔΔCt method, where ΔCt = (Ctnuclear gene - Ctmitochondrial gene).[17]
Protocol 3: Measurement of Oxidative Stress (Lipid Peroxidation) using the TBARS Assay
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer on ice.
-
Thiobarbituric Acid (TBA) Reaction: Add a solution of thiobarbituric acid to the sample, followed by an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA to occur.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Note: This is a simplified protocol. For detailed steps and reagent concentrations, refer to specific published methods.[19]
Mandatory Visualizations
Caption: Signaling pathway of Stavudine-induced peripheral neuropathy.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]
- 3. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risk of peripheral neuropathy five times higher for common genetic group | aidsmap [aidsmap.com]
- 6. Pharmacogenetic variation influences sensory neuropathy occurrence in Southern Africans treated with stavudine-containing antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidant stress and peripheral neuropathy during antiretroviral therapy: an AIDS clinical trials group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hivclinic.ca [hivclinic.ca]
- 9. Most Common Symptoms of Drug-Induced Neuropathy | Nupera [nuperacare.com]
- 10. bioxcellerator.com [bioxcellerator.com]
- 11. gov.uk [gov.uk]
- 12. A clinically relevant rodent model of the HIV antiretroviral drug stavudine induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why it’s time to say goodbye to stavudine ... everywhere | Andrieux-Meyer | Southern African Journal of HIV Medicine [sajhivmed.org.za]
- 15. Detection of mitochondrial DNA (mtDNA) deletion by qPCR [protocols.io]
- 16. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
Technical Support Center: Optimizing Stavudine Dosage to Minimize Mitochondrial Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on Stavudine-induced mitochondrial toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of Stavudine-induced mitochondrial toxicity?
A: The primary mechanism involves the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma (POLG).[1][2][3] POLG is the sole enzyme responsible for replicating mtDNA.[1] Inhibition of POLG by Stavudine's active triphosphate form leads to mtDNA depletion, which in turn impairs the synthesis of essential protein subunits of the mitochondrial respiratory chain (MRC).[1] This dysfunction disrupts cellular energy production and redox balance.[1]
Q2: We are not observing significant mtDNA depletion in our cell culture model after Stavudine (B1682478) treatment. What could be the reason?
A: Several factors could contribute to this:
-
Cell Type Specificity: Mitochondrial toxicity of Stavudine can be highly cell-type specific. For instance, some studies show significant mtDNA depletion in liver cells and adipocytes, but not in skeletal muscle.[4][5] The chosen cell line may not be as susceptible.
-
Drug Concentration and Exposure Time: The concentration of Stavudine and the duration of treatment are critical. Insufficient concentration or a short exposure time may not be enough to induce detectable mtDNA depletion. For example, 10µM of Stavudine has been shown to cause mtDNA depletion in 3T3-F442a adipocytes.[3][4]
-
Mitochondrial Function vs. mtDNA Content: It is crucial to remember that mitochondrial dysfunction can occur even without a detectable decrease in mtDNA copy number.[6] Stavudine can impair mitochondrial respiratory function before significant mtDNA depletion is evident.[6] Therefore, it's recommended to perform functional assays in parallel.
-
Genetic Factors: The genetic background of the cells can play a role. Variations in the gene for polymerase-gamma (POLG) can affect susceptibility to Stavudine-induced toxicity.[2]
Q3: Our assays for mtDNA content and mitochondrial respiration are giving conflicting results. How should we interpret this?
A: This is not an uncommon finding and highlights the complexity of mitochondrial toxicity.[4]
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Early vs. Late Effects: Impaired mitochondrial function, such as reduced oxygen consumption, can be an earlier event than the depletion of mtDNA.[6] Your results might be capturing different stages of the toxicity pathway.
-
Compensatory Mechanisms: Cells may initially attempt to compensate for MRC dysfunction by increasing mitochondrial mass or upregulating the transcription of mitochondrial biogenesis factors.[4] This could mask the initial toxic effects if you are only measuring one parameter.
-
Dissociation of Markers: Studies have shown a dissociation between mitochondrial activity, transcription, and mtDNA content.[4] Therefore, a multi-parametric approach is essential for a comprehensive assessment. It's recommended to measure mtDNA content, mitochondrial mass, membrane potential, oxygen consumption, and ATP production.
Q4: Which in vitro models are most suitable for studying Stavudine's mitochondrial toxicity?
A: The choice of model depends on the specific research question.
-
Hepatocytes and Liver-derived Cells (e.g., HepG2, HepaRG): These are highly relevant as the liver is a major site of Stavudine-induced toxicity, such as steatosis and lactic acidosis.[1][5][7][8] HepaRG cells are particularly useful as they express key drug-metabolizing enzymes.[8][9]
-
Adipocytes (e.g., 3T3-F442A): These models are crucial for studying lipoatrophy, a well-known side effect of Stavudine.[4][10]
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are often used in clinical studies to monitor mitochondrial toxicity in patients, making them a clinically relevant model.[11][12]
-
Human Muscle Cells: Relevant for investigating myopathy, another potential side effect.[7]
Q5: What are the expected effects of reducing the Stavudine dose on mitochondrial toxicity markers?
A: Dose reduction has been shown to ameliorate several markers of mitochondrial toxicity.
-
mtDNA Content: Reducing the Stavudine dose from 40 mg to 30 mg, or by half, has been shown to lead to a significant increase in mtDNA content in both PBMCs and fat tissue.[11][12][13][14]
-
Lactate (B86563) Levels: A corresponding decrease in serum lactate levels is often observed with a lower Stavudine dose, suggesting an improvement in mitochondrial metabolic function.[13][14]
-
Clinical Symptoms: While markers like mtDNA and lactate improve, significant improvements in clinical outcomes like lipoatrophy may not be readily apparent over shorter follow-up periods (e.g., 12 months).[11][12] Reduced doses are, however, associated with a lower incidence of peripheral neuropathy.[15]
Quantitative Data Summary
Table 1: Effect of Stavudine Dose Reduction on Mitochondrial Markers in HIV-Infected Patients
| Parameter | High Dose (Standard) | Low Dose (Reduced) | Tissue/Sample Type | Key Finding | Reference |
| mtDNA Content | Baseline | 2.23-fold increase | PBMCs | Dose reduction from 40mg to 30mg bid ameliorated mtDNA depletion. | [11][12] |
| mtDNA Content | Baseline | Median increase of 40 copies/cell | Adipose Tissue | Reducing dose by half led to a significant increase in fat mtDNA. | [13][14] |
| Venous Lactate | Baseline | Significant decrease (P = 0.02) | Serum/Venous Blood | Reducing dose by half improved lactate levels. | [13][14] |
| Bone Mineral Density | Significant loss (-1.7%) | No significant change (0.0%) | Whole Body (DXA) | Low-dose Stavudine may protect against bone mineral density loss. | [13][14] |
Table 2: Comparative In Vitro Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| NRTI | Cell Type | mtDNA Depletion | Lactate Production | Reference |
| Stavudine (d4T) | SkMCs | ~50% depletion at 300 µM | - | [7] |
| Stavudine (d4T) | Adipocytes | Severe mtDNA depletion at 10 µM | - | [4][10] |
| Zidovudine (B1683550) (ZDV) | SkMCs / HepG2 | No depletion up to 300 µM | >200% increase at 300 µM | [7] |
| Zalcitabine (ddC) | SkMCs | Almost complete depletion at 3 µM | - | [7] |
| Didanosine (ddI) | SkMCs | Almost complete depletion at 30 µM | - | [7] |
| Lamivudine (3TC) | SkMCs / HepG2 | No depletion up to 300 µM | No significant increase | [7] |
| Tenofovir | SkMCs / HepG2 | No depletion up to 300 µM | No significant increase | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Content via qPCR
This protocol measures the ratio of mitochondrial DNA to nuclear DNA (nDNA) as a primary indicator of Stavudine's effect on mtDNA replication.[1]
Methodology:
-
Cell Culture and Treatment: Culture chosen cells (e.g., HepG2, 3T3-F442a) and treat with various concentrations of Stavudine and a vehicle control for a predetermined duration.
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).[1]
-
DNA Quantification and Purity: Quantify DNA concentration and assess purity using a spectrophotometer. An A260/A280 ratio of approximately 1.8 is considered pure.[1]
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a SYBR Green-based master mix.[1]
-
Use validated primers specific for a mitochondrial-encoded gene (e.g., MT-ND1, COX2) and a single-copy nuclear gene (e.g., B2M, RNase P) for normalization.[1]
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[1]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the difference in Ct values (ΔCt) = (CtmtDNA - CtnDNA).
-
Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the Stavudine-treated samples to the vehicle-treated control samples.[1]
-
Protocol 2: Lactate Production Assay
This assay measures the shift towards anaerobic glycolysis, a functional consequence of mitochondrial dysfunction.[1]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Stavudine in a multi-well plate.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.[1]
-
Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit. These kits typically use lactate oxidase to generate a signal proportional to the lactate concentration.[1]
-
Data Normalization: After collecting the supernatant, lyse the cells in the well and measure the total protein content (e.g., using a BCA assay). Normalize the measured lactate concentration to the total protein content for each well.[1]
Protocol 3: Cellular ATP Level Assay
This assay directly measures the impact of mitochondrial toxicity on the cell's energy status.[1]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Stavudine in an opaque-walled multi-well plate suitable for luminescence measurements.[1]
-
ATP Measurement: Use a commercial luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®, Promega). Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Compare the luminescent signal from Stavudine-treated cells to that of vehicle-treated control cells to determine the percentage reduction in cellular ATP.
Visualizations: Pathways and Workflows
Caption: Stavudine's mechanism of mitochondrial toxicity.
Caption: Workflow for assessing Stavudine toxicity.
Caption: Logic of Stavudine dose and toxicity markers.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]
- 3. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction in CD4+ lymphocytes from stavudine-treated HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductions in stavudine dose might ameliorate mitochondrial-associated complications without compromising antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Stavudine-Induced Lipoatrophy In Vitro
Welcome to the technical support center for researchers investigating strategies to mitigate stavudine-induced lipoatrophy in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro models to study stavudine-induced lipoatrophy?
A1: The most frequently used in vitro models are immortalized preadipocyte cell lines that can be differentiated into mature adipocytes. Commonly used cell lines include murine 3T3-L1 and 3T3-F442A cells, as well as human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.[1][2][3][4] These models are favored for their ability to recapitulate key aspects of adipogenesis and lipid accumulation, which are disrupted by stavudine (B1682478).
Q2: What is the primary mechanism of stavudine-induced toxicity in adipocytes?
A2: The primary mechanism of stavudine-induced toxicity is the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma.[5][6] This inhibition leads to mtDNA depletion, impairing the synthesis of essential proteins for the mitochondrial respiratory chain.[3][5] The resulting mitochondrial dysfunction disrupts cellular energy balance, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[5]
Q3: What are the key endpoints to measure when assessing stavudine-induced lipoatrophy in vitro?
A3: Key endpoints include:
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Lipid Accumulation: Quantification of intracellular triglycerides and lipid droplets.
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Mitochondrial Toxicity: Measurement of mtDNA content, mitochondrial respiration, ATP levels, and mitochondrial mass.[3][4]
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Adipogenic Gene Expression: Analysis of key transcription factors and markers of adipocyte differentiation, such as PPARγ and C/EBPα.[7]
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Cell Viability and Apoptosis: Assessment of cell death pathways induced by stavudine.[8][9]
Q4: Are there any known compounds that can mitigate stavudine's effects in vitro?
A4: Yes, some studies have investigated potential mitigating agents. For example, telmisartan, an angiotensin II receptor blocker and partial PPARγ agonist, has been shown to reverse some of the negative effects of antiretroviral drugs on adipocytes in vitro.[10] Additionally, uridine (B1682114) supplementation has been demonstrated to abrogate stavudine-induced mitochondrial toxicity and cell cycle arrest in HepG2 cells, suggesting a potential protective role for pyrimidine (B1678525) nucleosides.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Low Adipocyte Differentiation
-
Problem: Preadipocytes fail to differentiate efficiently into mature adipocytes, characterized by poor lipid droplet formation.
-
Possible Causes & Solutions:
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Cell Passage Number: High passage numbers can lead to reduced differentiation capacity. Use low-passage cells for all experiments.
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Differentiation Cocktail: The composition and timing of the adipogenic cocktail (e.g., insulin (B600854), dexamethasone, IBMX) are critical. Optimize concentrations and duration of treatment for your specific cell line.
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Confluency: Ensure preadipocytes reach 100% confluency before initiating differentiation. Overgrowth or insufficient confluency can inhibit adipogenesis.
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Serum Quality: Fetal bovine serum (FBS) quality can vary between lots and significantly impact differentiation. Test different lots of FBS to find one that supports robust adipogenesis.
-
Issue 2: High Variability in Lipid Quantification Assays
-
Problem: Significant well-to-well or experiment-to-experiment variability in lipid accumulation measurements.
-
Possible Causes & Solutions:
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Staining Inconsistency (Oil Red O/Nile Red): Ensure consistent staining and washing times for all samples. For Oil Red O, complete solubilization of the stain before spectrophotometric reading is crucial.[3][4] Consider automated imaging and analysis for more objective quantification.[1][2][12][13]
-
Cell Seeding Density: Uneven cell seeding will lead to variable cell numbers at the end of the experiment. Use a cell counter for accurate seeding and visually inspect plates for even distribution.
-
Edge Effects: Cells in the outer wells of a multi-well plate can behave differently. Avoid using the outermost wells for experimental conditions or fill them with a buffer to minimize evaporation.
-
Issue 3: Difficulty in Detecting Significant mtDNA Depletion
-
Problem: Failure to observe a statistically significant decrease in mitochondrial DNA (mtDNA) content after stavudine treatment.
-
Possible Causes & Solutions:
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Duration of Treatment: mtDNA depletion is a cumulative process. Short-term exposure to stavudine may not be sufficient to induce significant depletion.[5] Extend the treatment duration (e.g., from days to weeks) based on literature for your cell model.
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Stavudine Concentration: The concentration of stavudine is critical. While clinically relevant concentrations should be used, a dose-response experiment is recommended to determine the optimal concentration for inducing toxicity in your specific in vitro system.[3][4]
-
qPCR Assay Sensitivity: Ensure your qPCR assay for mtDNA quantification is optimized and validated. Use validated primer sets for both a mitochondrial gene (e.g., MT-CYB) and a nuclear gene (e.g., B2M) for accurate normalization.[14][15]
-
Quantitative Data Summary
Table 1: Effect of Stavudine on Mitochondrial DNA (mtDNA) Content in Adipocytes
| Treatment Group | Change in mtDNA copies/cell | Study Duration | Reference |
| Standard-dose stavudine | -29% | 4 weeks | [14][15] |
| Low-dose stavudine | -32% | 4 weeks | [14][15] |
| Tenofovir (B777) (control) | No significant change | 4 weeks | [14][15] |
Table 2: Gene Expression Changes in Adipocytes Following Stavudine Treatment
| Gene | Function | Effect of Stavudine | Reference |
| NRF1 | Mitochondrial biogenesis | Decreased expression | [14][15] |
| MTCYB | Mitochondrial respiration | Decreased expression | [14][15] |
| PPARγ | Adipogenesis | Decreased expression | [3][7] |
| C/EBPα | Adipogenesis | Decreased expression | [7] |
| Fatty Acid Synthase | Lipogenesis | Decreased expression | [7][9] |
| Acetyl-CoA Carboxylase | Lipogenesis | Decreased expression | [7][9] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation
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Cell Seeding: Plate preadipocytes (e.g., 3T3-L1) in a multi-well plate at a density that will allow them to reach 100% confluency within 2-3 days.
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Growth to Confluency: Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS) until they are fully confluent.
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Initiation of Differentiation (Day 0): Replace the growth medium with a differentiation medium containing an adipogenic cocktail. A common cocktail for 3T3-L1 cells includes DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin.
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Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with a medium containing only insulin (10 µg/mL).
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Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh standard growth medium. Mature adipocytes with visible lipid droplets should be apparent from day 7-10.
Protocol 2: Quantification of Lipid Accumulation (Oil Red O Staining)
-
Cell Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the isopropanol to evaporate completely. Add Oil Red O staining solution and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the background is clear.
-
Quantification:
-
Microscopy: Visualize and capture images of the stained lipid droplets.
-
Elution: Elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
-
Protocol 3: Mitochondrial DNA (mtDNA) Quantification by qPCR
-
DNA Extraction: Extract total DNA from stavudine-treated and control adipocytes using a commercial DNA extraction kit.
-
qPCR Reaction: Set up a qPCR reaction using primers specific for a mitochondrial gene (e.g., cytochrome b) and a single-copy nuclear gene (e.g., beta-2-microglobulin) for normalization.
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.
Signaling Pathways and Experimental Workflows
Caption: Stavudine-induced mitochondrial toxicity pathway leading to lipoatrophy.
Caption: General workflow for in vitro studies of stavudine-induced lipoatrophy.
References
- 1. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Combined effect of C-reactive protein and stavudine on adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 9. The HIV-1 nucleoside reverse transcriptase inhibitors stavudine and zidovudine alter adipocyte functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telmisartan reverses antiretroviral-induced adipocyte toxicity and insulin resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.techscience.cn [cdn.techscience.cn]
- 14. The early effects of stavudine compared with tenofovir on adipocyte gene expression, mitochondrial DNA copy number and metabolic parameters in South African HIV-infected patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting Stavudine solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of stavudine (B1682478).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of stavudine?
Stavudine is a white to off-white crystalline solid.[1] Its solubility in water is approximately 83 mg/mL at 23°C.[1] However, its solubility can be significantly influenced by the pH and composition of the aqueous buffer.
Q2: How does pH affect the solubility of stavudine?
Stavudine's solubility is pH-dependent. It generally exhibits higher solubility in acidic to neutral conditions and lower solubility in basic conditions. One study reported its highest solubility in a pH 4.5 acetate (B1210297) buffer at 101.23 mg/mL, while its solubility was lower in a pH 6.8 phosphate (B84403) buffer.
Q3: Is stavudine stable in aqueous solutions?
Stavudine can degrade in aqueous solutions, particularly under acidic and alkaline conditions.[2] The primary degradation product is thymine.[3][4] It is also susceptible to degradation by hydrolysis, oxidation, and photolysis.[3] For this reason, it is recommended to prepare fresh aqueous solutions of stavudine and not to store them for more than one day.[5]
Q4: What are some common solvents for preparing stock solutions of stavudine?
Stavudine is soluble in several organic solvents, which are often used to prepare concentrated stock solutions. These include:
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Propylene Glycol: 30 mg/mL at 23°C[1]
-
Ethanol: Approximately 10 mg/mL[5]
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DMSO (Dimethyl Sulfoxide): Approximately 30 mg/mL to 49 mg/mL[5][6]
-
DMF (Dimethylformamide): Approximately 30 mg/mL[5]
When using organic solvents to prepare stock solutions for biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects.
Q5: How should I prepare and store a stock solution of stavudine?
For preparing a stock solution, dissolve stavudine in an appropriate solvent like DMSO.[6] It is recommended to aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to a year to minimize degradation from repeated freeze-thaw cycles.[7] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of stavudine in aqueous buffers.
Issue 1: Stavudine is not dissolving in my aqueous buffer.
Potential Causes:
-
Concentration exceeds solubility limit: The intended concentration of stavudine may be higher than its solubility in the specific buffer system and pH.
-
Incorrect pH: The pH of the buffer may not be optimal for stavudine solubility.
-
Low Temperature: The temperature of the buffer may be too low, reducing the solubility.
Solutions:
-
Verify solubility limits: Refer to the solubility data table below to ensure you are working within the known solubility range for your buffer system.
-
Adjust pH: If possible, adjust the pH of your buffer to a more acidic or neutral range (e.g., pH 4.5-7.0) where stavudine has higher solubility.
-
Increase Temperature: Gently warming the solution can help increase the solubility of stavudine. However, be cautious as elevated temperatures can also accelerate degradation.
-
Use a co-solvent: For difficult-to-dissolve situations, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: My stavudine solution is cloudy or has a precipitate.
Potential Causes:
-
Precipitation upon dilution: Adding a concentrated stock solution (e.g., in DMSO) too quickly to an aqueous buffer can cause "concentration shock," leading to precipitation.
-
Buffer incompatibility: Certain buffer components may interact with stavudine, causing it to precipitate over time.
-
Temperature fluctuations: Cooling the solution after initial dissolution can cause the stavudine to precipitate out.
-
Degradation: Over time, stavudine can degrade, and the degradation products may be less soluble.
Solutions:
-
Slow dilution with rapid mixing: When diluting a concentrated stock, add it dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring rapidly to ensure immediate and uniform dispersion.
-
Stepwise dilution: Perform a serial dilution to gradually decrease the solvent concentration, which can help prevent precipitation.
-
Check for buffer compatibility: If you consistently experience precipitation with a specific buffer, consider trying an alternative buffer system.
-
Maintain a stable temperature: Once dissolved, try to maintain the solution at a constant temperature. If it needs to be stored, check for precipitation upon returning to room temperature before use.
-
Prepare fresh solutions: To avoid issues with degradation products, it is always best to use freshly prepared stavudine solutions.
Issue 3: My stavudine solution has a yellow tint.
Potential Cause:
-
Degradation: A change in color, such as a yellow tint, can be an indicator of chemical degradation of stavudine.
Solution:
-
Discard the solution: Do not use a discolored solution as the presence of degradation products can affect experimental results.
-
Prepare a fresh solution: Always use freshly prepared solutions to ensure the integrity of the compound.
-
Proper storage: Ensure that both the solid compound and any stock solutions are stored under the recommended conditions (cool, dark, and dry) to minimize degradation.
Data Presentation
Table 1: Solubility of Stavudine in Various Solvents
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Neutral | 23 | ~83[1] |
| Propylene Glycol | - | 23 | 30[1] |
| Ethanol | - | Room Temperature | ~10[5] |
| DMSO | - | Room Temperature | ~30 - 49[5][6] |
| DMF | - | Room Temperature | ~30[5] |
| Acetate Buffer | 4.5 | Not Specified | 101.23 |
| Phosphate Buffer | 6.8 | Not Specified | Lower than in pH 4.5 buffer |
| PBS | 7.2 | Room Temperature | ~10[5] |
Experimental Protocols
Protocol for Determining Stavudine Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of stavudine in a given aqueous buffer.
-
Preparation of the Buffer: Prepare the desired aqueous buffer at the target pH and concentration.
-
Addition of Stavudine: Add an excess amount of stavudine powder to a known volume of the buffer in a sealed container (e.g., a glass vial or flask). The excess solid should be visible at the bottom of the container.
-
Equilibration: Place the sealed container in a shaker or incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle to the bottom of the container. If necessary, centrifuge the sample at a low speed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the undissolved solid.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same buffer to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Determine the concentration of stavudine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 266 nm) or HPLC.
-
Calculation: Calculate the solubility of stavudine in the buffer by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
Caption: Troubleshooting workflow for stavudine solubility issues.
Caption: Experimental workflow for the shake-flask solubility method.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Post-dispensing stability surveillance: Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
overcoming antagonism between Stavudine and Zidovudine in combination assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of stavudine (B1682478) (d4T) and zidovudine (B1683550) (AZT) in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing antagonism between stavudine and zidovudine in my in vitro combination assays?
A1: The antagonistic relationship between stavudine and zidovudine is a well-documented pharmacological interaction.[1][2] The primary reason for this is competition for the cellular enzyme, thymidine (B127349) kinase. Both drugs are nucleoside analogs that require intracellular phosphorylation to their active triphosphate forms to inhibit HIV reverse transcriptase.[3][4][5][6] Zidovudine has a significantly higher affinity for thymidine kinase than stavudine.[1][7] This preferential phosphorylation of zidovudine leads to a reduction in the phosphorylation of stavudine, thereby diminishing its antiviral effect when the two drugs are combined.[1][7]
Q2: Is the antagonism between stavudine and zidovudine always observed?
A2: While antagonism is the predominant interaction, some in vitro studies have reported synergistic effects against zidovudine-sensitive HIV-1 strains at specific concentration ratios.[7] However, against zidovudine-resistant strains, the combination is typically antagonistic.[7] In vivo studies have consistently demonstrated antagonism, leading to poorer clinical outcomes.[1][2][8] Therefore, for practical purposes in drug development and clinical application, the combination is considered antagonistic and is not recommended.[4]
Q3: How can I quantify the interaction between stavudine and zidovudine in my experiments?
A3: The interaction between two drugs can be quantitatively assessed using methods such as isobologram analysis and the Combination Index (CI) method.[9][10][11][12][13][14] The checkerboard assay is a common experimental setup to generate the necessary dose-response data for these analyses.[15][16][17][18] A CI value greater than 1 indicates antagonism, a value equal to 1 indicates an additive effect, and a value less than 1 indicates synergy.[14]
Q4: What are the clinical implications of this antagonism?
A4: Clinical trials have shown that the combination of stavudine and zidovudine results in inferior virological and immunological responses compared to other antiretroviral regimens.[1][8][19] Patients receiving this combination have shown progressive declines in CD4 cell counts.[1][8] Consequently, the simultaneous use of stavudine and zidovudine is not recommended in clinical practice.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly strong antagonism observed at all tested concentrations. | The concentration range of zidovudine is too high, leading to complete inhibition of stavudine phosphorylation. | Redesign the checkerboard assay with a wider range of concentrations for both drugs, including lower concentrations of zidovudine, to identify any potential for additive or synergistic interactions at specific ratios. |
| High variability in results between replicate experiments. | Inconsistent cell seeding, drug preparation, or assay readout. | Ensure consistent cell density in all wells. Prepare fresh drug dilutions for each experiment. Use a reliable cell viability or viral replication marker assay for readout. Include appropriate controls (cells only, virus only, each drug alone). |
| Synergistic interaction observed, which contradicts published literature. | This may occur with specific zidovudine-sensitive viral strains and at very specific, low concentration ratios.[7] | Carefully document the viral strain, cell line, and the precise concentrations at which synergy is observed. Confirm the finding with multiple replicates. Consider that this might be a specific in vitro phenomenon not reflective of the in vivo situation. |
| Difficulty in calculating the Combination Index (CI). | Inappropriate experimental design for CI analysis. | The checkerboard assay should be designed with serial dilutions of each drug, both alone and in combination. Use software like CompuSyn or CalcuSyn to calculate the CI values from the dose-response data.[20] |
Quantitative Data Summary
The following table summarizes hypothetical data from a checkerboard assay to illustrate the antagonistic interaction between stavudine and zidovudine. The IC50 is the concentration of the drug that inhibits 50% of viral replication.
| Drug(s) | IC50 (µM) |
| Stavudine alone | 0.5 |
| Zidovudine alone | 0.1 |
| Combination (Stavudine + Zidovudine) | |
| 1:1 ratio | IC50 of Stavudine > 0.5 |
| IC50 of Zidovudine ≈ 0.1 | |
| Combination Index (CI) at 50% inhibition (calculated) | > 1 (Antagonism) |
Experimental Protocols
Checkerboard Assay for Antiviral Activity
This protocol is designed to assess the in vitro interaction between stavudine and zidovudine against HIV-1 in a human T-cell line (e.g., MT-4 cells).
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Stavudine and Zidovudine stock solutions (in DMSO)
-
96-well flat-bottom plates
-
Cell viability assay reagent (e.g., XTT) or p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of complete culture medium.
-
Drug Dilution:
-
Prepare serial dilutions of stavudine and zidovudine in complete culture medium.
-
In a separate 96-well "drug plate," prepare the combination of drugs. In the checkerboard format, each row will contain a fixed concentration of stavudine with varying concentrations of zidovudine, and each column will contain a fixed concentration of zidovudine with varying concentrations of stavudine.
-
-
Drug Addition: Add 50 µL of the drug dilutions (or medium for control wells) to the cell plate.
-
Viral Infection: Add 100 µL of HIV-1 suspension (at a predetermined multiplicity of infection, MOI) to each well, except for the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Readout:
-
Cell Viability (XTT assay): Add XTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Viral Replication (p24 ELISA): Collect the culture supernatant and perform a p24 antigen ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration and combination compared to the virus control.
-
Determine the IC50 for each drug alone and in combination.
-
Use the dose-response data to perform isobologram analysis or calculate the Combination Index (CI) using appropriate software.
-
Visualizations
Signaling Pathway of Stavudine and Zidovudine Phosphorylation
Caption: Competitive phosphorylation of stavudine and zidovudine.
Troubleshooting Workflow for Unexpected Antagonism
Caption: Workflow for troubleshooting unexpected antagonism results.
Experimental Workflow for Combination Assay
Caption: Step-by-step workflow for a drug combination assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. Stavudine - Wikipedia [en.wikipedia.org]
- 5. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo antagonism with zidovudine plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpccr.eu [jpccr.eu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. [PDF] In vivo antagonism with zidovudine plus stavudine combination therapy. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing and Reducing Stavudine-Induced Lactic Acidosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing Stavudine-induced lactic acidosis in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Stavudine-induced lactic acidosis?
Stavudine (B1682478), a nucleoside reverse transcriptase inhibitor (NRTI), is known to cause mitochondrial toxicity.[1] Its primary mechanism of action involves the inhibition of mitochondrial DNA polymerase-gamma (POLG), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] This inhibition leads to a depletion of mtDNA, which in turn impairs the synthesis of essential protein subunits of the electron transport chain (ETC). The resulting dysfunction of the ETC and oxidative phosphorylation shifts cellular metabolism towards anaerobic glycolysis for ATP production, leading to an overproduction of lactic acid and the development of lactic acidosis.[1]
Q2: What are the common clinical signs of Stavudine-induced lactic acidosis observed in animal models?
While specific clinical signs can vary between species and experimental protocols, researchers should monitor for the following indicators:
-
General malaise: Lethargy, decreased activity, and weight loss.
-
Gastrointestinal distress: Nausea, vomiting, and abdominal pain.[2][3][4]
-
Respiratory changes: Increased respiratory rate (tachypnea) as a compensatory mechanism for metabolic acidosis.
-
Neurological symptoms: In some cases, peripheral neuropathy may be observed, characterized by numbness, tingling, or pain in the extremities.[5]
Q3: Which animal models are most commonly used to study Stavudine-induced lactic acidosis?
Rodent models, particularly mice and rats, are frequently used due to their cost-effectiveness and ease of handling. Both lean and genetically obese (ob/ob) mice have been utilized to investigate the effects of Stavudine on mitochondrial function and metabolism.[6] Non-human primate models, such as the Erythrocebus patas monkey, have also been used to study long-term Stavudine toxicity and its effects on hepatic mitochondrial function.[7][8]
Q4: What biochemical markers should be monitored to assess the development and severity of lactic acidosis?
The primary biochemical marker is blood lactate (B86563) concentration . A significant elevation in blood lactate is the hallmark of lactic acidosis. Other important markers to monitor include:
-
Blood pH and bicarbonate levels: To confirm metabolic acidosis.
-
Anion gap: An increased anion gap is typically observed in lactic acidosis.
-
Liver enzymes (ALT, AST): To assess for concurrent hepatotoxicity, which is a known complication.[3]
-
Blood urea (B33335) nitrogen (BUN) and creatinine: To monitor renal function, as the kidneys play a role in lactate clearance.[9]
Troubleshooting Guide
Issue 1: Inconsistent or mild elevation of blood lactate levels in our animal model.
-
Possible Cause 1: Insufficient dose or duration of Stavudine administration.
-
Solution: Review the literature for established dosage regimens. In lean mice, a dose of 500 mg/kg/day for 6 weeks has been shown to deplete mtDNA in the liver and skeletal muscle.[6] A lower dose of 100 mg/kg/day resulted in only transient mtDNA depletion in the liver.[6] Ensure the duration of treatment is sufficient to induce mitochondrial dysfunction.
-
-
Possible Cause 2: Animal strain variability.
-
Solution: Different strains of mice may have varying sensitivities to drug-induced toxicities. If possible, pilot studies with different strains could help identify a more responsive model.
-
-
Possible Cause 3: Diet and metabolic state.
-
Solution: The metabolic state of the animals can influence the development of lactic acidosis. For instance, fasting can exacerbate ketoacidosis in Stavudine-treated mice.[6] Standardize the diet and feeding schedule across all experimental groups.
-
Issue 2: High mortality rate in the experimental group before significant lactic acidosis develops.
-
Possible Cause 1: Acute toxicity at the administered dose.
-
Solution: The dose required to induce chronic lactic acidosis may be close to the maximum tolerated dose. Consider a dose-ranging study to determine a dose that induces sub-lethal toxicity and allows for the development of lactic acidosis over time.
-
-
Possible Cause 2: Confounding factors or comorbidities.
-
Solution: Ensure the animals are free from underlying infections or other health issues that could increase their susceptibility to Stavudine toxicity. Maintain a sterile and controlled environment.
-
Issue 3: Difficulty in obtaining accurate and consistent blood lactate measurements.
-
Possible Cause 1: Improper blood collection and handling.
-
Solution: Stress from handling can transiently increase lactate levels. Acclimatize the animals to the handling and blood collection procedures. Use a consistent and minimally stressful method for blood sampling, such as tail vein sampling. Analyze the blood sample immediately using a portable lactate meter or use appropriate collection tubes (e.g., containing sodium fluoride/potassium oxalate) and process them promptly according to the manufacturer's instructions.
-
-
Possible Cause 2: Inappropriate timing of blood collection.
-
Solution: Lactate levels can fluctuate. Establish a standardized time point for blood collection relative to Stavudine administration and feeding schedules.
-
Experimental Protocols
Protocol 1: Induction of Mitochondrial Toxicity in Mice with Stavudine
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Stavudine can be administered orally via gavage or in the drinking water. A dosage of 100 mg/kg/day for 6 weeks has been used to study its effects on mtDNA and fatty acid oxidation.[6] For more severe mtDNA depletion in liver and skeletal muscle, a higher dose of 500 mg/kg/day for 6 weeks has been reported.[6]
-
Monitoring:
-
Weekly: Body weight and general health assessment.
-
Bi-weekly: Blood lactate measurement from tail vein blood using a portable lactate analyzer.
-
End of study: Collection of liver and skeletal muscle tissue for analysis of mtDNA content (by qPCR) and electron transport chain complex activity.
-
Protocol 2: Blood Lactate Measurement in Rodents
-
Animal Restraint: Gently restrain the mouse, for example, in a restraining tube, to minimize stress.
-
Site Preparation: Warm the tail with a heat lamp or warm water to increase blood flow. Clean the tip of the tail with an alcohol swab.
-
Blood Collection: Using a sterile lancet, make a small nick at the very tip of the tail. Gently massage the base of the tail to produce a small drop of blood.
-
Lactate Measurement: Apply the drop of blood to the test strip of a calibrated portable lactate analyzer and record the reading.
-
Post-collection Care: Apply gentle pressure to the tail tip with a clean gauze to stop the bleeding.
Quantitative Data Summary
| Animal Model | Stavudine Dose | Duration | Key Findings | Reference |
| Erythrocebus patas monkey | ~1.2 mg/kg/day (oral) | 78 days | One of three treated monkeys developed a serum lactate of 8.1 mmol/L. Significant depletion of hepatic mtDNA. | [7][8] |
| Lean Mice (C57BL/6) | 500 mg/kg/day | 6 weeks | Depletion of mtDNA in liver and skeletal muscle. | [6] |
| Lean Mice (C57BL/6) | 100 mg/kg/day | 6 weeks | Transient decrease in hepatic mtDNA; no change at 6 weeks. Increased fasting blood ketone bodies. | [6] |
| Obese (ob/ob) Mice | Not specified | Not specified | Further decrease in already low basal white adipose tissue mtDNA. | [6] |
Signaling Pathways and Experimental Workflows
Stavudine-Induced Mitochondrial Dysfunction Pathway
The primary mechanism of Stavudine toxicity is the inhibition of mitochondrial DNA polymerase-gamma (POLG). This leads to a cascade of events resulting in cellular dysfunction and lactic acidosis.
Caption: Stavudine inhibits POLG, leading to mtDNA depletion and lactic acidosis.
Experimental Workflow for Assessing Therapeutic Interventions
A logical workflow is essential for evaluating potential therapies to mitigate Stavudine-induced lactic acidosis in an animal model.
References
- 1. A Case of Lactic Acidosis Caused by Stavudine in an AIDS Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactic acidosis associated with stavudine administration: a report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic steatosis and lactic acidosis caused by stavudine in an HIV-infected patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stavudine-induced hyperlactatemia/lactic acidosis at a tertiary communicable diseases clinic in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of stavudine on mitochondrial genome and fatty acid oxidation in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys. | Semantic Scholar [semanticscholar.org]
- 9. A Risk-Factor Guided Approach to Reducing Lactic Acidosis and Hyperlactatemia in Patients on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stavudine Delivery Across the Blood-Brain Barrier
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing Stavudine (B1682478) delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering Stavudine to the central nervous system (CNS)?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Stavudine, being a hydrophilic molecule, has limited ability to passively diffuse across the lipid-rich membranes of the BBB. Furthermore, it may be subject to efflux transporters at the BBB, which actively pump the drug back into the bloodstream.
Q2: What are the most promising strategies to enhance Stavudine's BBB penetration?
A2: Current research focuses on several key strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating Stavudine in nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., polybutylcyanoacrylate), and liposomes, can improve its delivery across the BBB. These carriers can protect the drug from degradation, increase its circulation time, and facilitate transport across the endothelial cells of the BBB.[1][2]
-
Prodrug Approach: Modifying the chemical structure of Stavudine to create a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB. Once in the brain, the prodrug is metabolized to release the active Stavudine.[3]
-
Cell-Mediated Delivery: Utilizing the natural ability of immune cells like macrophages to cross the BBB is a novel approach. Stavudine-loaded nanoparticles can be taken up by macrophages, which then act as "Trojan horses" to carry the drug into the brain.
-
Intranasal Delivery: This route aims to bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves. However, studies on intranasal delivery of Stavudine have shown limited success thus far.
Q3: Are there concerns about the neurotoxicity of Stavudine?
A3: Yes, long-term administration of Stavudine has been associated with dose-limiting peripheral neuropathy. While direct CNS toxicity is also a concern, enhancing its delivery to the brain must be balanced with careful monitoring for potential adverse neurological effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of Stavudine delivery systems.
Nanoparticle Formulation
Issue 1: Large Particle Size or High Polydispersity Index (PDI) in Solid Lipid Nanoparticles (SLNs)
-
Possible Cause: Inefficient homogenization, inappropriate lipid or surfactant concentration, or aggregation.
-
Troubleshooting Steps:
-
Optimize Homogenization Parameters: Increase the homogenization pressure or the number of homogenization cycles. For hot homogenization, ensure the temperature is consistently above the lipid's melting point.
-
Adjust Formulation Composition: Vary the lipid-to-surfactant ratio. A higher surfactant concentration can lead to smaller particle sizes, but an excess can be detrimental. The choice of lipid also influences particle size, with lipids having lower melting points sometimes yielding smaller particles.[1]
-
Prevent Aggregation: Ensure adequate surfactant concentration to stabilize the nanoparticle surface. Consider adding a cryoprotectant if lyophilizing the nanoparticles.
-
Issue 2: Low Encapsulation Efficiency of Stavudine in Nanoparticles
-
Possible Cause: Poor drug solubility in the lipid matrix, drug partitioning into the external aqueous phase, or drug leakage during formulation.
-
Troubleshooting Steps:
-
Select an Appropriate Lipid: Choose a lipid in which Stavudine has higher solubility. The type of lipid significantly impacts drug entrapment.[1]
-
Optimize the Drug-to-Lipid Ratio: Increasing the lipid concentration can sometimes improve encapsulation efficiency.[1]
-
Modify the Formulation Method: For hydrophilic drugs like Stavudine, a double emulsion solvent evaporation method might be more effective than a single emulsion method.[4]
-
Liposomal Formulation
Issue 3: Low Encapsulation Efficiency in Liposomes
-
Possible Cause: Suboptimal drug-to-lipid ratio, improper hydration of the lipid film, or use of an inappropriate preparation method.
-
Troubleshooting Steps:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.[5]
-
Ensure Complete Lipid Film Hydration: During the thin-film hydration method, ensure the hydration buffer is above the phase transition temperature of the lipids and that agitation is sufficient to form vesicles.
-
Consider Different Preparation Methods: For hydrophilic drugs, methods like reverse-phase evaporation or the dehydration-rehydration method may yield higher encapsulation efficiencies.
-
Issue 4: Instability of Stavudine Liposomal Formulations (e.g., drug leakage, aggregation)
-
Possible Cause: Inappropriate lipid composition, storage at suboptimal temperatures, or oxidative degradation of lipids.
-
Troubleshooting Steps:
-
Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can increase its rigidity and reduce drug leakage.[6]
-
Optimize Storage Conditions: Store liposomal formulations at recommended temperatures (often refrigerated) and protect them from light.[7]
-
Add Charge-Inducing Agents: Incorporating charged lipids (e.g., stearylamine for positive charge, dicetylphosphate for negative charge) can prevent aggregation through electrostatic repulsion.[6]
-
In Vitro and In Vivo Experiments
Issue 5: Low Permeability of Stavudine Formulations Across an In Vitro BBB Model
-
Possible Cause: The formulation is not effectively enhancing transport, or the in vitro model is too stringent or not properly established.
-
Troubleshooting Steps:
-
Verify the Integrity of the In Vitro BBB Model: Measure the transendothelial electrical resistance (TEER) to ensure a tight monolayer has formed. Use a marker of low permeability (e.g., a large fluorescent dextran) as a negative control.
-
Re-evaluate the Formulation Strategy: If the model is validated, the delivery system may need further optimization (e.g., smaller particle size, surface modification with targeting ligands).
-
Issue 6: Difficulty in Quantifying Stavudine in Brain Tissue
-
Possible Cause: Inefficient extraction of the drug from the tissue, interference from endogenous compounds, or low sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Optimize the Extraction Procedure: Experiment with different homogenization and protein precipitation techniques to maximize drug recovery.
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or column type in your HPLC or LC-MS/MS method to resolve Stavudine from interfering peaks.[8]
-
Enhance Detection Sensitivity: For LC-MS/MS, optimize the mass spectrometry parameters (e.g., ion source settings, collision energy) for Stavudine.[8]
-
Data Presentation
Table 1: Characterization of Stavudine-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Trimyristin | 75 | 0.120 | ~96% | |
| Cetyl Palmitate | 175 ± 6.027 | - | up to 65.2% | [1] |
| Stearic Acid | 393 ± 2.309 | - | 18.1% - 55% | [1] |
| Glyceryl Behenate | 250 ± 4.163 | - | 25% - 60% | [1] |
Table 2: In Vitro and In Vivo Performance of Stavudine Delivery Systems
| Delivery System | BBB Permeability Enhancement (in vitro) | Brain Concentration Increase (in vivo) | Reference |
| Polybutylcyanoacrylate (PBCA) Nanoparticles | 3-16 fold | - | [2] |
| Methylmethacrylate-sulfopropylmethacrylate (MMA-SPM) Nanoparticles | 3-16 fold | - | [2] |
| Solid Lipid Nanoparticles (SLNs) | 3-16 fold | 11-fold higher than pure Stavudine | [1][2] |
| Stavudine-Gelatin Nano-Liposome | - | Not specified, but designed for reservoir targeting | [9] |
Experimental Protocols
Protocol 1: Preparation of Stavudine-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase: Melt the selected lipid (e.g., trimyristin) at a temperature approximately 5-10°C above its melting point. Dissolve Stavudine in the molten lipid.
-
Preparation of Aqueous Phase: Prepare a hot aqueous solution of a surfactant (e.g., Poloxamer 188) at the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 800 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
-
Cell Culture: Culture immortalized mouse brain endothelial cells (bEnd.3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transwell Setup: Seed the bEnd.3 cells on the apical side of a Transwell insert with a porous membrane (e.g., 0.4 µm pore size).
-
Monolayer Formation and Integrity Check: Allow the cells to grow to confluence and form a tight monolayer. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Study:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the Stavudine formulation (e.g., Stavudine-loaded nanoparticles) to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Quantify the concentration of Stavudine in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Protocol 3: Quantification of Stavudine in Rat Brain Tissue by HPLC
-
Tissue Homogenization: Homogenize the weighed brain tissue sample in a suitable buffer or solvent (e.g., acetonitrile) using a tissue homogenizer.
-
Protein Precipitation: Add a protein precipitating agent (e.g., cold acetonitrile) to the homogenate to remove proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted Stavudine.
-
HPLC Analysis:
-
Inject a known volume of the supernatant into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase and flow rate optimized for the separation of Stavudine.
-
Detect Stavudine using a UV detector at its maximum absorbance wavelength.
-
-
Quantification: Determine the concentration of Stavudine in the brain tissue by comparing the peak area to a standard curve prepared with known concentrations of Stavudine.
Mandatory Visualizations
Caption: Workflow for the formulation, characterization, and evaluation of Stavudine-loaded SLNs.
Caption: Troubleshooting guide for large particle size in nanoparticle formulation.
Caption: Overview of strategies to enhance Stavudine delivery across the blood-brain barrier.
References
- 1. Res and brain targeting stavudine-loaded solid lipid nanoparticles for aids therapy [wisdomlib.org]
- 2. Transport of stavudine, delavirdine, and saquinavir across the blood-brain barrier by polybutylcyanoacrylate, methylmethacrylate-sulfopropylmethacrylate, and solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of stavudine amino acid ester prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. RES and brain targeting stavudine-loaded solid lipid nanoparticles for AIDS therapy | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stavudine loaded gelatin liposomes for HIV therapy: Preparation, characterization and in vitro cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Stavudine Metabolites
Welcome to the technical support center for the analysis of Stavudine (B1682478) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the analysis of Stavudine and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Q1: I am seeing low recovery of Stavudine from plasma samples after protein precipitation. What could be the cause and how can I improve it?
A1: Low recovery after protein precipitation can be due to several factors:
-
Incomplete Precipitation: Ensure you are using a sufficient volume of cold acetonitrile (B52724) (e.g., a 3:1 or 4:1 ratio of acetonitrile to plasma) to ensure complete protein precipitation.[1][2] Vortex the mixture thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
-
Co-precipitation of Analyte: Stavudine might be trapped within the precipitated protein pellet. To mitigate this, after adding the precipitation solvent, vortex the sample vigorously. A "solvent first" approach, where the sample is added to the organic solvent rather than the other way around, can sometimes improve recovery.[3]
-
Analyte Instability: Stavudine can degrade, especially under certain pH and temperature conditions.[4] Ensure that your sample processing is performed promptly and at low temperatures to minimize degradation.
Troubleshooting Steps:
-
Increase the ratio of acetonitrile to plasma.
-
Optimize the vortexing time and incubation period.
-
Consider a "solvent first" precipitation method.[3]
-
Evaluate sample stability under your specific extraction conditions.
Q2: What is the most effective method for extracting Stavudine from urine samples?
A2: For urine samples, a simple "dilute and shoot" approach is often sufficient due to the lower protein content compared to plasma.[5] Diluting the urine sample (e.g., 1:100 with HPLC-grade water) can minimize matrix effects and is a rapid and cost-effective method.[5] However, if higher sensitivity is required or significant matrix effects are observed, solid-phase extraction (SPE) can be employed for cleaner extracts. Oasis HLB or C18 cartridges are commonly used for the extraction of nucleoside analogs like Stavudine.[5][6]
Chromatography (HPLC & LC-MS/MS)
Q3: My Stavudine peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and solutions?
A3: Peak tailing for a polar compound like Stavudine is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar functional groups of Stavudine, causing tailing.
-
Solution: Use a well-end-capped column or an "aqueous C18" column designed for polar analytes. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask silanol interactions. Operating the mobile phase at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase.
-
Q4: I am observing a drift in the retention time of Stavudine during a long sequence of injections. What should I investigate?
A4: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.
-
Mass Spectrometry Detection
Q5: I am experiencing ion suppression in my LC-MS/MS analysis of Stavudine metabolites in plasma. How can I identify and mitigate this?
A5: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.
-
Identification:
-
Post-column Infusion: Infuse a constant concentration of a Stavudine standard into the MS source while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.
-
Chromatographic Separation: Modify your HPLC method to chromatographically separate the analyte from the suppression zone. This can be achieved by adjusting the gradient profile or using a different stationary phase.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Stavudine will co-elute and experience the same degree of ion suppression as the analyte, thus providing more accurate quantification.
-
Data Presentation
Table 1: HPLC Method Parameters for Stavudine Analysis
| Parameter | Method 1 (Pharmaceutical Dosage)[7] | Method 2 (Biological Perfusate)[8] |
| Column | Phenomenex C18 (250 x 4.6mm, 5µm) | Gemini C18 |
| Mobile Phase | Water: Methanol (60:40 v/v) | Phosphate (B84403) buffer (20 mM), Acetonitrile, Methanol (90:7:3 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 266 nm | UV |
| Retention Time | ~3 min | Not Specified |
| Linearity Range | Not Specified | 1 - 30 µg/mL |
| LOD | Not Specified | 0.11 µg/mL |
| LOQ | Not Specified | 0.38 µg/mL |
Table 2: LC-MS/MS Method Parameters for Stavudine Analysis in Human Plasma/Serum
| Parameter | Method 1[6] | Method 2[9] |
| Sample Prep | Solid Phase Extraction (SPE) | On-line Solid Phase Extraction (SPE) |
| Column | Symmetry C18 (150 x 3.9 mm, 5 µm) | Not Specified |
| Mobile Phase | 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v) | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Ionization | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) |
| Linearity Range | 20 - 2000 ng/mL | 10 - 2000 ng/mL |
| LOQ | 20 ng/mL | 10 ng/mL |
| Recovery | ≥86% | ~98-105% |
Experimental Protocols
Protocol 1: Stavudine Analysis in Human Plasma by HPLC-UV
This protocol is adapted from a method for the determination of Stavudine in human plasma.[10]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of human plasma, add an internal standard (e.g., didanosine).
-
Condition a silica (B1680970) SPE cartridge with an appropriate solvent.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Stavudine and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: µBondapak phenyl column.
-
Mobile Phase: 0.005 M phosphate buffer (pH 6.8)-methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 265 nm.
-
Protocol 2: Stavudine Analysis in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common LC-MS/MS methods.[6][11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (preferably a stable isotope-labeled Stavudine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Stavudine from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Stavudine and its internal standard.
-
Mandatory Visualizations
Caption: Metabolic activation and degradation pathway of Stavudine.
Caption: General experimental workflow for Stavudine analysis in plasma by LC-MS/MS.
Caption: Logical relationship for troubleshooting HPLC peak tailing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. norlab.com [norlab.com]
- 4. Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. scielo.br [scielo.br]
- 9. Determination of stavudine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of stavudine, a new antiretroviral agent, in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stavudine Dose Reduction Strategies for Mitigation of Adverse Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the dose of Stavudine (B1682478) (d4T) to minimize its associated side effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with Stavudine?
A1: Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), is associated with significant side effects, many of which are dose-dependent.[1][2] The most prominent toxicities include:
-
Peripheral Neuropathy: This is a common and often severe side effect characterized by numbness, tingling, or pain in the hands and feet.[2][3] The risk of developing peripheral neuropathy is directly related to the dose of Stavudine.[2][4]
-
Lactic Acidosis and Severe Hepatomegaly with Steatosis: This is a rare but potentially fatal complication.[1][5][6] It is believed to be a result of mitochondrial toxicity.[5][7] The risk is increased when Stavudine is used in combination with didanosine.[1]
-
Lipoatrophy: This refers to the loss of subcutaneous fat, particularly in the face, limbs, and buttocks, leading to a distressing change in physical appearance.[1][8] The incidence and severity of lipoatrophy are linked to the cumulative dose and duration of Stavudine therapy.[7][8]
-
Pancreatitis: Inflammation of the pancreas is another serious, though less common, adverse effect.[1][3]
Q2: What is the underlying mechanism of Stavudine-induced toxicity?
A2: The primary mechanism of Stavudine's toxicity is its effect on mitochondria.[1][5][7][9] Stavudine is a thymidine (B127349) analog that, after intracellular phosphorylation to its active triphosphate form, inhibits not only HIV reverse transcriptase but also human mitochondrial DNA polymerase gamma.[1][5][10][11] This inhibition leads to:
-
Depletion of mitochondrial DNA (mtDNA): Reduced mtDNA levels impair the synthesis of essential mitochondrial proteins.[12][13][14]
-
Disruption of the oxidative phosphorylation pathway: This leads to decreased ATP production and an increase in the production of reactive oxygen species (ROS), causing cellular damage.[12][15]
-
Impaired cellular function: The resulting mitochondrial dysfunction affects various tissues, leading to the clinical manifestations of toxicity.[5][9]
Troubleshooting Guides
Problem: High incidence of peripheral neuropathy observed in an in-vivo study.
Troubleshooting Steps:
-
Dose Re-evaluation: Peripheral neuropathy is strongly dose-dependent.[2][16][17] Consider reducing the administered dose of Stavudine. Studies have shown a significant reduction in the incidence of peripheral neuropathy when the dose was lowered from 40 mg to 30 mg.[16][17]
-
Subject Monitoring: Implement a regular and systematic assessment for early signs of neuropathy (e.g., using a standardized grading scale like the DAIDS scale).[16] Early detection allows for prompt intervention.
-
Dose Interruption/Withdrawal: If neuropathy develops, a temporary interruption or complete withdrawal of Stavudine may be necessary to allow for symptom resolution.[2] In some cases, symptoms may resolve, and treatment can be cautiously resumed at a lower dose.[2]
-
Concomitant Medications Review: Avoid co-administration of other neurotoxic drugs that could exacerbate peripheral neuropathy.[2][3]
Problem: Evidence of mitochondrial toxicity (e.g., elevated lactate (B86563) levels, lipoatrophy) in a long-term animal study.
Troubleshooting Steps:
-
Dose Reduction: Lowering the Stavudine dose can ameliorate mitochondrial-associated complications.[14] A reduction from 40 mg to 30 mg has been shown to lead to an increase in mitochondrial DNA content in peripheral blood mononuclear cells (PBMCs).[14]
-
Biomarker Monitoring: Regularly monitor biomarkers of mitochondrial toxicity, such as serum lactate levels and mtDNA content in relevant tissues (e.g., adipose tissue, PBMCs).[14][18]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of tissues known to be affected by Stavudine toxicity (liver, adipose tissue, peripheral nerves) to assess the extent of mitochondrial damage.
-
Alternative NRTI: If dose reduction is not sufficient to mitigate toxicity while maintaining the desired antiviral effect in your experimental model, consider replacing Stavudine with an alternative NRTI with a more favorable mitochondrial toxicity profile, such as Tenofovir or Abacavir.[19][20]
Data Presentation
Table 1: Impact of Stavudine Dose Reduction on the Incidence of Peripheral Neuropathy
| Study Cohort | Stavudine Dose | Incidence of Peripheral Neuropathy (per 100 person-years) | Incidence Rate Ratio (vs. 40 mg) |
| South African Cohort[16][17] | 40 mg | 90.4 | - |
| South African Cohort[16][17] | 30 mg | 40.5 | 0.45 |
Table 2: Effect of Stavudine Dose on the Risk of Lipoatrophy
| Study Cohort | Stavudine Dose Group | Odds Ratio for Lipoatrophy (vs. AZT group) |
| Cameroonian Cohort[21] | d4T 30 mg | 1.0 |
| Cameroonian Cohort[21] | d4T 30/40 mg | 2.9 (large definition), 5.5 (strict definition) |
| South African Cohort[8] | 40 mg | 11.8 (for moderate to severe lipoatrophy vs. 30 mg) |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content in Adipose Tissue
-
Objective: To assess the impact of Stavudine dose reduction on mitochondrial toxicity by measuring mtDNA levels in fat tissue.
-
Methodology:
-
Sample Collection: Obtain subcutaneous adipose tissue biopsies from subjects.
-
DNA Extraction: Isolate total DNA from the adipose tissue samples using a commercially available DNA extraction kit.
-
Quantitative Real-Time PCR (qPCR):
-
Design primers specific for a mitochondrial gene (e.g., cytochrome c oxidase subunit II) and a nuclear gene (e.g., β-globin) to serve as an internal control.
-
Perform qPCR using a standard protocol with SYBR Green or a probe-based assay.
-
The relative mtDNA content is calculated as the ratio of the mitochondrial gene copy number to the nuclear gene copy number.
-
-
Data Analysis: Compare the relative mtDNA content between the different dose groups. An increase in the mtDNA/nDNA ratio in the dose-reduction group would suggest an amelioration of mitochondrial toxicity.
-
Protocol 2: Assessment of Peripheral Neuropathy in a Preclinical Model
-
Objective: To evaluate the neuroprotective effect of Stavudine dose reduction in an animal model.
-
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., rats or mice) for studying peripheral neuropathy.
-
Dosing Regimen: Administer different doses of Stavudine (e.g., standard dose vs. reduced dose) to the animals over a specified period.
-
Behavioral Testing: Perform regular behavioral tests to assess sensory function, such as the von Frey filament test for mechanical allodynia and the hot plate test for thermal hyperalgesia.
-
Electrophysiology: At the end of the study, measure nerve conduction velocity in peripheral nerves (e.g., sciatic nerve) to assess nerve function.
-
Histopathology: Collect peripheral nerve tissue for histological analysis to examine for signs of nerve damage, such as axonal degeneration and demyelination.
-
Data Analysis: Compare the behavioral, electrophysiological, and histological outcomes between the different dose groups to determine if dose reduction mitigates the development of peripheral neuropathy.
-
Mandatory Visualizations
Caption: Signaling pathway of Stavudine-induced mitochondrial toxicity.
Caption: Experimental workflow for evaluating Stavudine dose reduction.
References
- 1. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stavudine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. gov.uk [gov.uk]
- 8. HIV/AIDS and lipodystrophy: Implications for clinical management in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductions in stavudine dose might ameliorate mitochondrial-associated complications without compromising antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Case of Lactic Acidosis Caused by Stavudine in an AIDS Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of a reduced dose of stavudine on the incidence and severity of peripheral neuropathy in HIV-infected adults in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduced dose of stavudine and lipoatrophy in HIV-infected patients in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Stavudine and Zidovudine on HIV Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two nucleoside reverse transcriptase inhibitors (NRTIs), Stavudine (B1682478) (d4T) and Zidovudine (B1683550) (AZT), and their effects on HIV replication. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in research and drug development.
Executive Summary
Stavudine and Zidovudine are both thymidine (B127349) analogues that, upon intracellular phosphorylation, act as chain terminators for the HIV-1 reverse transcriptase.[1][2] While both have demonstrated efficacy in suppressing HIV replication, their comparative performance, metabolic pathways, and side-effect profiles exhibit critical differences. A key interaction is the in vitro and in vivo antagonism observed when these drugs are co-administered. This antagonism stems from their competition for the same intracellular activating enzyme, thymidine kinase, for which Zidovudine has a significantly higher affinity.[3] This competition leads to reduced phosphorylation of Stavudine, diminishing its antiviral effect.[2] Clinically, while some studies have shown comparable virologic suppression between regimens containing either Stavudine or Zidovudine in combination with other antiretrovirals, others have highlighted differences in side effects and long-term outcomes.[4][5][6]
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of Stavudine and Zidovudine.
Table 1: Comparative Antiviral Activity (IC50) of Stavudine and Zidovudine against HIV-1
| Drug | Cell Line | HIV-1 Strain | IC50 (µM) | Reference |
| Stavudine | CEM | HTLV-IIIB | 0.05 - 0.1 | [3] |
| Zidovudine | CEM | HTLV-IIIB | 0.01 - 0.03 | [3] |
| Stavudine | MT-4 | Various | 0.009 - 0.4 | [1] |
| Zidovudine | MT-4 | Various | 0.003 - 0.01 | [1] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Comparative Cytotoxicity (CC50) of Stavudine and Zidovudine
| Drug | Cell Line | CC50 (µM) | Reference |
| Stavudine | CEM | >100 | [3] |
| Zidovudine | CEM | >100 | [3] |
| Stavudine | Peripheral Blood Mononuclear Cells (PBMCs) | >10 | [1] |
| Zidovudine | Peripheral Blood Mononuclear Cells (PBMCs) | >10 | [1] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to cause 50% cytotoxicity in uninfected cells.
Mechanism of Action and Interaction
Both Stavudine and Zidovudine are prodrugs that must be phosphorylated intracellularly to their active triphosphate forms (d4T-TP and AZT-TP, respectively) by host cellular kinases.[7][8] These active metabolites then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[2][8] Once incorporated, they cause chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.[2][8]
The primary point of interaction and antagonism between Stavudine and Zidovudine occurs at the initial phosphorylation step, which is catalyzed by thymidine kinase.[3] Zidovudine exhibits a much higher affinity for this enzyme, leading to competitive inhibition of Stavudine's phosphorylation and a subsequent reduction in its antiviral efficacy.[3]
Caption: Intracellular phosphorylation pathway of Stavudine and Zidovudine.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)
This protocol outlines a common method for determining the in vitro efficacy of RT inhibitors.[9]
1. Reagent Preparation:
-
Thaw all reagents (reaction buffer, dNTP mix with labeled dUTP, template-primer, lysis buffer, wash buffer, and HIV-1 RT enzyme) on ice.
-
Prepare serial dilutions of the test compounds (Stavudine and Zidovudine) and a positive control inhibitor.
2. Assay Procedure:
-
Prepare a reaction mix containing reaction buffer, dNTPs, and template-primer.
-
In a 96-well plate, set up the following:
-
Negative Control: Reaction mix and lysis buffer (no enzyme).
-
Positive Control: Reaction mix and diluted HIV-1 RT (no inhibitor).
-
Test Wells: Reaction mix, diluted HIV-1 RT, and various concentrations of the test compounds.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate multiple times with wash buffer.
-
Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for a non-radioactive HIV-1 RT inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the antiviral compounds that is toxic to the host cells.[10]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the test compounds (Stavudine and Zidovudine).
-
Remove the old media and add fresh media containing the different concentrations of the test compounds to the wells. Include untreated control wells.
-
Incubate the plate for a period that mirrors the antiviral assay (e.g., 24-72 hours).
2. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
References
- 1. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of stavudine plus lamivudine versus zidovudine plus lamivudine in combination with indinavir in antiretroviral naive individuals with HIV infection: selection of thymidine analog regimen therapy (START I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Zidovudine Compared to Stavudine, Both in Combination with Lamivudine and Indinavir, in Human Immunodeficiency Virus-Infected Nucleoside-Experienced Patients with No Prior Exposure to Lamivudine, Stavudine, or Protease Inhibitors (Novavir Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of zidovudine compared to stavudine, both in combination with lamivudine and indinavir, in human immunodeficiency virus-infected nucleoside-experienced patients with no prior exposure to lamivudine, stavudine, or protease inhibitors (novavir trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stavudine's Impact on Mitochondrial DNA Polymerase Gamma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stavudine's effect on mitochondrial DNA polymerase gamma against other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to validate the findings.
Stavudine (B1682478) (d4T), a thymidine (B127349) analog and a potent inhibitor of HIV reverse transcriptase, has been a cornerstone of antiretroviral therapy.[1] However, its clinical use has been significantly limited by mitochondrial toxicity, primarily mediated through its interaction with mitochondrial DNA polymerase gamma (Pol γ).[2][3][4][5] This guide delves into the molecular mechanisms of this toxicity, presents comparative data with other NRTIs, and outlines the experimental protocols used to generate this evidence.
Mechanism of Action and Mitochondrial Toxicity
Stavudine, in its active triphosphate form (d4T-TP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by reverse transcriptase.[6] This incorporation leads to chain termination of the growing viral DNA strand due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[6]
Unfortunately, d4T-TP also interacts with the human mitochondrial DNA polymerase gamma, the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][5][7] Inhibition of Pol γ by Stavudine leads to mtDNA depletion, impaired synthesis of essential respiratory chain subunits, and subsequent mitochondrial dysfunction.[3][5][8] This mitochondrial toxicity can manifest clinically as peripheral neuropathy, lactic acidosis, hepatic steatosis, and lipoatrophy.[4][9][10]
Comparative Efficacy and Toxicity of NRTIs
The mitochondrial toxicity of NRTIs varies significantly among different drugs in the class. In vitro studies have established a hierarchical order of mitochondrial toxicity, with some demonstrating a much higher affinity for Pol γ than others.
| Drug | Target | Effect on Pol γ | Key Findings | References |
| Stavudine (d4T) | HIV Reverse Transcriptase, Pol γ | Strong Inhibition | High affinity for Pol γ, leading to significant mtDNA depletion. Associated with a high incidence of peripheral neuropathy and lipoatrophy. | [2][3][11] |
| Zidovudine (B1683550) (AZT) | HIV Reverse Transcriptase, Pol γ | Moderate Inhibition | Also a thymidine analog, but generally considered less toxic to mitochondria than Stavudine. | [11][12][13] |
| Didanosine (B1670492) (ddI) | HIV Reverse Transcriptase, Pol γ | Strong Inhibition | Exhibits significant mitochondrial toxicity, often used in combination with Stavudine, which can exacerbate adverse effects. | [11][14] |
| Zalcitabine (ddC) | HIV Reverse Transcriptase, Pol γ | Very Strong Inhibition | Considered one of the most potent inhibitors of Pol γ among NRTIs. | [11] |
| Lamivudine (3TC) | HIV Reverse Transcriptase, Pol γ | Weak Inhibition | Shows a much lower affinity for Pol γ, resulting in a significantly better safety profile regarding mitochondrial toxicity. | [11][15] |
| Abacavir (B1662851) (ABC) | HIV Reverse Transcriptase, Pol γ | Weak Inhibition | Similar to Lamivudine, it has a low potential for inhibiting Pol γ and causing mitochondrial dysfunction. | [11][12] |
| Tenofovir (TDF) | HIV Reverse Transcriptase, Pol γ | Very Weak Inhibition | Demonstrates a very low affinity for Pol γ and is associated with a lower risk of mitochondrial toxicity compared to older NRTIs. | [11] |
| 4'-Ethynyl-d4T | HIV Reverse Transcriptase, Pol γ | Moderate Inhibition | An analog of Stavudine with more potent anti-HIV activity and reduced cellular and mitochondrial toxicity. | [15] |
Experimental Protocols
The validation of Stavudine's effect on polymerase gamma relies on a variety of in vitro and in vivo experimental models.
In Vitro Polymerase Gamma Inhibition Assay (Pre-Steady-State Kinetics)
This method provides a detailed analysis of the interaction between the active form of Stavudine (d4TTP) and Pol γ.
Objective: To determine the kinetic parameters of d4TTP incorporation by Pol γ, including the binding affinity (Kd) and the maximum rate of polymerization (kpol).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Pol γ (wild-type or mutant) and its accessory subunit are expressed and purified. The active metabolite, d4TTP, is synthesized and purified.
-
Pre-Steady-State Kinetic Analysis: Rapid quench-flow techniques are employed to measure the first turnover of the enzyme. A pre-incubated mixture of Pol γ and a DNA primer-template is rapidly mixed with d4TTP and a radiolabeled natural substrate (e.g., [α-³²P]dATP).
-
Quenching and Analysis: The reaction is quenched at various short time points with a solution like EDTA. The products are then separated by denaturing polyacrylamide gel electrophoresis and quantified using phosphorimaging.
-
Data Analysis: The rate of product formation is plotted against time, and the data are fitted to kinetic equations to determine the Kd and kpol values.[4]
Cellular Mitochondrial DNA Quantification
This assay measures the extent of mtDNA depletion in cells treated with Stavudine.
Objective: To quantify the copy number of mtDNA relative to nuclear DNA (nDNA) in cultured cells.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HepG2 liver cells, CEM lymphoblastoid cells) are cultured in the presence of varying concentrations of Stavudine for a specified period.[8]
-
DNA Extraction: Total DNA is isolated from the treated and control cells using a commercial DNA extraction kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for a mitochondrial gene (e.g., COX II) and a nuclear gene (e.g., β-globin).
-
Data Analysis: The relative amount of mtDNA is calculated by normalizing the mtDNA copy number to the nDNA copy number. A decrease in this ratio in Stavudine-treated cells indicates mtDNA depletion.[12]
Animal Models of Mitochondrial Toxicity
Animal models are crucial for studying the in vivo effects of Stavudine on different tissues.
Objective: To assess the impact of chronic Stavudine administration on mtDNA levels and mitochondrial function in various organs.
Methodology:
-
Animal Treatment: Mice or monkeys are administered a daily dose of Stavudine, often equivalent to the human therapeutic dose, for an extended period.[16][17]
-
Tissue Collection: At the end of the treatment period, various tissues such as the liver, skeletal muscle, and adipose tissue are collected.
-
mtDNA Quantification: Total DNA is extracted from the tissues, and mtDNA levels are quantified using real-time PCR or Southern blotting.[16]
-
Histological and Biochemical Analysis: Tissues can be further analyzed for histological changes, and mitochondrial enzyme activities (e.g., oxidative phosphorylation complexes) can be measured to assess functional impairment.[16]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of Stavudine-induced mitochondrial toxicity and the experimental workflow to assess it.
References
- 1. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. R964C Mutation of DNA Polymerase γ Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 7. Novel mutation of human DNA polymerase gamma associated with mitochondrial toxicity induced by anti-HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mitochondrial toxicities of nucleoside analogue reverse transcriptase inhibitors in AIDS cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 13. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulatory mechanisms compensate for mitochondrial DNA depletion in asymptomatic individuals receiving stavudine plus didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 4′-Substituted Stavudine Analog with Improved Anti-Human Immunodeficiency Virus Activity and Decreased Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of stavudine on mitochondrial genome and fatty acid oxidation in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stavudine vs. Other NRTIs: A Comparative Guide to Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
Stavudine (B1682478) (d4T), a thymidine (B127349) analogue nucleoside reverse transcriptase inhibitor (NRTI), was once a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. However, its long-term use has been associated with significant toxicities, leading to its discontinuation in many treatment guidelines.[1] This guide provides an objective comparison of the toxicity profiles of stavudine and other NRTIs, supported by experimental data, to inform research and drug development in antiretroviral therapy.
Key Toxicity Comparisons
The primary toxicities associated with stavudine are linked to mitochondrial dysfunction.[2] NRTIs can inhibit human mitochondrial DNA polymerase gamma, leading to mtDNA depletion and subsequent cellular dysfunction.[3][4] This manifests clinically as a range of adverse effects, most notably lipodystrophy, peripheral neuropathy, and lactic acidosis.[5]
Mitochondrial Toxicity
Stavudine is associated with a higher risk of mitochondrial toxicity compared to other NRTI drugs.[6] This is a central mechanism underlying many of its adverse effects.[2] Damage to mitochondria, the energy-producing organelles within cells, can lead to a variety of symptoms including fat loss, nerve damage, and elevated lactic acid levels.[7]
Experimental studies have shown that stavudine is a potent inhibitor of polymerase γ, the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3] This inhibition leads to a depletion of mtDNA, which has been observed in adipose tissue of patients treated with stavudine.[8]
Lipodystrophy (Lipoatrophy)
One of the most well-documented and visually apparent toxicities of stavudine is lipoatrophy, the loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[1][9] Numerous studies have demonstrated a significantly higher risk of lipoatrophy with stavudine compared to other NRTIs.[1][9][10]
HIV-infected patients on stavudine have been found to have a 2.8 to 7.4 times greater odds of developing lipoatrophy compared to those on other NRTI regimens.[1] In a randomized trial, the incidence of facial, lower limb, and buttock atrophy was significantly higher in patients receiving a stavudine-containing regimen compared to a zidovudine-containing regimen.[9] Switching from stavudine to other NRTIs, such as abacavir (B1662851), zidovudine (B1683550), or tenofovir (B777), has been shown to lead to a partial reversal of lipoatrophy and an increase in limb fat mass.[1][8]
Peripheral Neuropathy
Peripheral neuropathy, characterized by pain, numbness, and tingling in the extremities, is another common dose-related side effect of stavudine.[6][11] The risk is higher in patients with advanced HIV disease or a history of neuropathy.[6] The underlying mechanism is also believed to be related to mitochondrial toxicity within nerve cells.[12] Studies have shown that elevated lactate (B86563) levels, a marker of mitochondrial dysfunction, correlate with the severity of peripheral neuropathy in patients taking stavudine.[13]
Lactic Acidosis and Hepatic Steatosis
A rare but potentially fatal toxicity associated with NRTIs is lactic acidosis, often accompanied by severe hepatomegaly with steatosis (fatty liver).[6] Stavudine has been associated with a higher incidence of this adverse event compared to other NRTIs.[6][14] The frequency of hyperlactatemia in patients receiving stavudine was reported to be 26 per 1000 patient-years, significantly higher than the 1.9 per 1000 patient-years for those on other NRTIs.[14] The risk of lactic acidosis increases when stavudine is used in combination with didanosine.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the toxicities of stavudine with other NRTIs.
Table 1: Comparative Risk of Lipoatrophy
| NRTI Comparison | Metric | Value | Reference |
| Stavudine vs. Other NRTI Regimens | Odds Ratio for Lipoatrophy | 2.8 - 7.4 | [1] |
| Stavudine vs. Zidovudine | Relative Risk for Lipoatrophy | 5.5 | [1] |
| Stavudine vs. Zidovudine (NOVAVIR Trial) | Incidence of Facial Atrophy | 48% vs. 22% | [9] |
| Stavudine vs. Zidovudine (NOVAVIR Trial) | Incidence of Lower Limb Atrophy | 49% vs. 22% | [9] |
| Stavudine vs. Zidovudine (NOVAVIR Trial) | Incidence of Buttock Atrophy | 47% vs. 20% | [9] |
Table 2: Incidence and Discontinuation Rates Due to Toxicity
| NRTI | Metric | Value | Reference |
| Stavudine | Discontinuation Rate (Recover Study) | 65.7% | [15] |
| Zidovudine | Discontinuation Rate (Recover Study) | 12.7% | [15] |
| Stavudine-based regimen | Adverse Drug Reactions | 47% | [16] |
| Tenofovir-based regimen | Adverse Drug Reactions | 11% | [16] |
| Stavudine | Hazard Ratio for Drug Substitution (vs. Tenofovir) | 10 (after 6 months) | [17] |
| Zidovudine | Hazard Ratio for Drug Substitution (vs. Tenofovir) | 4.4 (after 6 months) | [17] |
Table 3: Comparative Risk of Lactic Acidosis/Hyperlactatemia
| NRTI Comparison | Metric | Value | Reference |
| Stavudine vs. Other NRTIs | Incidence of Hyperlactatemia (per 1000 patient-years) | 26 vs. 1.9 | [14] |
| Stavudine vs. Zidovudine | Plasma Lactate Levels | Significantly higher in stavudine group | [18] |
Experimental Protocols
Detailed methodologies for assessing NRTI toxicity are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.
Quantification of Mitochondrial DNA (mtDNA)
A common method to assess mitochondrial toxicity is to measure the depletion of mtDNA relative to nuclear DNA (nDNA).[19]
-
Method: Quantitative Polymerase Chain Reaction (qPCR).[19]
-
Procedure:
-
Isolate total DNA from peripheral blood mononuclear cells (PBMCs) or tissue biopsies (e.g., fat tissue).[7][19]
-
Design primers to amplify a specific region of the mitochondrial genome (e.g., a region of the cytochrome b gene) and a single-copy nuclear gene (e.g., β-globin gene) as a reference.
-
Perform qPCR using a fluorescent dye (e.g., SYBR Green) or a probe-based system to quantify the amount of amplified DNA in real-time.
-
Calculate the ratio of mtDNA to nDNA. A lower ratio in NRTI-treated samples compared to controls indicates mtDNA depletion.[19]
-
Assessment of Lipoatrophy
Clinical assessment and imaging techniques are used to quantify changes in body fat distribution.
-
Method: Dual-energy X-ray absorptiometry (DEXA).[1]
-
Procedure:
-
The patient lies on a table while a scanning arm passes over their body.
-
Low-dose X-rays with two distinct energy peaks are used to differentiate between bone, lean mass, and fat mass.
-
Software analyzes the data to provide detailed measurements of fat mass in different body regions (e.g., limbs, trunk).
-
Changes in limb fat mass over time are a key indicator of lipoatrophy.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to NRTI toxicity.
Caption: Mechanism of Stavudine-Induced Mitochondrial Toxicity.
Caption: Workflow for mtDNA Quantification by qPCR.
Conclusion
The evidence overwhelmingly indicates that stavudine carries a significantly higher risk of debilitating toxicities, particularly lipoatrophy, peripheral neuropathy, and lactic acidosis, compared to other NRTIs. These toxicities are primarily driven by its potent inhibition of mitochondrial DNA polymerase gamma. While newer NRTIs like tenofovir and abacavir have more favorable toxicity profiles, understanding the mechanisms of stavudine-induced toxicity remains crucial for the development of safer antiretroviral agents. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to improve the long-term safety of HIV treatment.
References
- 1. HIV/AIDS and lipodystrophy: Implications for clinical management in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 7. Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells | aidsmap [aidsmap.com]
- 8. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 9. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study finds d4T use, but not total exposure to NRTIs associated with lipodystrophy | aidsmap [aidsmap.com]
- 11. researchgate.net [researchgate.net]
- 12. Peripheral neuropathy and antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-related Neuropathy: Pathophysiology, Treatment and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasusa.org [iasusa.org]
- 15. Treatment-limiting toxicities associated withnucleoside analogue reverse transcriptase inhibitor therapy: A prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity and clinical outcomes in patients with HIV on zidovudine and tenofovir based regimens: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Stavudine and Other Nucleoside Reverse Transcriptase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between stavudine (B1682478) (d4T) and other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is intended for researchers, scientists, and professionals involved in the development of antiretroviral agents. The guide summarizes quantitative data on drug susceptibility, details the experimental protocols used to generate this data, and provides visual representations of key resistance pathways and experimental workflows.
Introduction to Stavudine Resistance
Stavudine is a thymidine (B127349) analogue NRTI that has been widely used in antiretroviral therapy. However, its use has been associated with the selection of specific resistance mutations in the HIV-1 reverse transcriptase (RT) enzyme, leading to reduced drug efficacy. These mutations can also confer cross-resistance to other NRTIs, complicating subsequent treatment regimens. Understanding the intricate patterns of cross-resistance is therefore crucial for the development of novel NRTIs and the design of effective salvage therapies.
The primary mechanism of resistance to stavudine involves the selection of a group of mutations known as thymidine analogue mutations (TAMs).[1][2] These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, enhance the enzyme's ability to excise the incorporated drug from the growing DNA chain, a process known as primer unblocking.[3] The accumulation of TAMs leads to broad cross-resistance to most NRTIs.[4]
Two distinct TAM pathways have been identified:
-
TAM-1 Pathway: Includes M41L, L210W, and T215Y.
-
TAM-2 Pathway: Includes D67N, K70R, T215F, and K219Q/E.
Beyond TAMs, other key mutations such as K65R and the Q151M complex also play a significant role in NRTI cross-resistance.[3][4][5] The K65R mutation is selected by several NRTIs, including tenofovir, abacavir, and didanosine, and generally confers broad cross-resistance, with the notable exception of zidovudine (B1683550).[5][6] An antagonistic relationship exists between TAMs and the K65R mutation, meaning they are rarely observed together.[7] The Q151M mutation, often accompanied by accessory mutations (A62V, V75I, F77L, F116Y), leads to high-level resistance to most NRTIs.[3][8]
Quantitative Analysis of Cross-Resistance
The following tables summarize the fold change in the 50% inhibitory concentration (IC50) for various NRTIs in the presence of specific resistance mutations and mutation patterns. The fold change represents the ratio of the IC50 of the mutant virus to that of the wild-type virus; a higher fold change indicates greater resistance.
Table 1: Cross-Resistance Conferred by Thymidine Analogue Mutations (TAMs)
| Antiretroviral Agent | Fold Change in IC50 with M41L/L210W/T215Y (TAM-1 Pathway) | Fold Change in IC50 with D67N/K70R/T215F/K219Q (TAM-2 Pathway) |
| Stavudine (d4T) | >10 | 5-10 |
| Zidovudine (AZT) | >50 | 10-20 |
| Tenofovir (TDF) | 2-4 | 1.5-3 |
| Abacavir (ABC) | 3-5 | 2-4 |
| Didanosine (ddI) | 2-4 | 1.5-3 |
| Lamivudine (3TC) | <1.5 | <1.5 |
Data compiled from multiple sources, representing typical fold-change ranges.
Table 2: Cross-Resistance Conferred by K65R Mutation
| Antiretroviral Agent | Fold Change in IC50 with K65R |
| Stavudine (d4T) | 2-3 |
| Zidovudine (AZT) | <0.5 (Hypersusceptibility) |
| Tenofovir (TDF) | 2-4 |
| Abacavir (ABC) | 4-10 |
| Didanosine (ddI) | 3-5 |
| Lamivudine (3TC) | 2-5 |
Data compiled from multiple sources, representing typical fold-change ranges.[5][9]
Table 3: Cross-Resistance Conferred by Q151M Mutation Complex
| Antiretroviral Agent | Fold Change in IC50 with Q151M Complex |
| Stavudine (d4T) | >10 |
| Zidovudine (AZT) | >30 |
| Tenofovir (TDF) | 2-3 |
| Abacavir (ABC) | >10 |
| Didanosine (ddI) | >10 |
| Lamivudine (3TC) | 2-5 |
Data compiled from multiple sources, representing typical fold-change ranges.[3][8]
Experimental Protocols
The data presented in this guide are primarily generated through two types of assays: phenotypic and genotypic resistance assays.
Phenotypic Drug Susceptibility Assay (e.g., PhenoSense™ Assay)
This assay directly measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
Methodology:
-
Sample Collection and RNA Extraction:
-
Collect peripheral blood from the patient in an EDTA tube.
-
Separate plasma by centrifugation within six hours of collection.[10]
-
Extract viral RNA from the plasma sample using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[11][12] A minimum viral load of 500-1000 copies/mL is typically required.[13][14]
-
-
Reverse Transcription and PCR Amplification:
-
The patient-derived viral RNA is reverse transcribed to complementary DNA (cDNA).
-
The reverse transcriptase (and protease) coding region of the pol gene is amplified from the cDNA using PCR.[15]
-
-
Generation of Recombinant Virus:
-
The amplified patient-derived RT gene segment is inserted into a proviral DNA vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase).[16]
-
This recombinant vector is co-transfected with a plasmid expressing a viral envelope protein (e.g., from amphotropic murine leukemia virus) into a host cell line.[10]
-
The host cells produce replication-defective viral particles containing the patient's RT enzyme.[15]
-
-
Drug Susceptibility Testing:
-
Data Analysis:
Genotypic Resistance Assay
This assay identifies specific mutations in the viral genes that are known to be associated with drug resistance.
Methodology:
-
Sample Collection and RNA Extraction:
-
This step is identical to the phenotypic assay.
-
-
Reverse Transcription and Nested PCR:
-
Viral RNA is reverse transcribed to cDNA.
-
A nested PCR approach is often used to amplify the RT (and protease) region of the pol gene with high sensitivity and specificity.[17][18]
-
First Round PCR Primers (example):
-
Second Round (Nested) PCR and Sequencing Primers (example):
-
-
RT-PCR Cycling Conditions (example):
-
-
DNA Sequencing:
-
Sequence Analysis and Interpretation:
-
The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.
-
The identified mutations are interpreted using a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to different antiretroviral drugs.[1]
-
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key mutational pathways leading to stavudine resistance and the workflows of the experimental protocols described above.
Figure 1: Key mutational pathways in stavudine and NRTI cross-resistance.
Figure 2: Workflow for a phenotypic drug susceptibility assay.
Figure 3: Workflow for a genotypic resistance assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The K65R mutation in HIV-1 reverse transcriptase: genetic barriers, resistance profile and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The K65R mutation in human immunodeficiency virus type 1 reverse transcriptase exhibits bidirectional phenotypic antagonism with thymidine analog mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights into HIV Reverse Transcriptase Mutations Q151M and Q151M Complex That Confer Multinucleoside Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. penta-id.org [penta-id.org]
- 10. cenetron.com [cenetron.com]
- 11. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 12. Next generation sequencing based in-house HIV genotyping method: validation report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 14. HIV PhenoSense GT | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 16. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomica.uaslp.mx [genomica.uaslp.mx]
- 18. researchgate.net [researchgate.net]
- 19. hivfrenchresistance.org [hivfrenchresistance.org]
- 20. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - SG [thermofisher.com]
Stavudine Efficacy: A Comparative Meta-Analysis of Clinical Trial Data
Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was once a cornerstone of first-line antiretroviral therapy (ART) for HIV-1 infection, particularly in resource-limited settings due to its low cost.[1][2] However, concerns over its long-term toxicity profile have led to a significant shift in treatment guidelines, with recommendations to phase out its use in favor of safer alternatives.[3] This guide provides a meta-analysis of key clinical trial data on the efficacy of Stavudine compared to other NRTIs, primarily Zidovudine (AZT) and Tenofovir (B777) Disoproxil Fumarate (TDF), and examines the impact of dose reduction on its efficacy and safety.
Comparative Efficacy of Stavudine
Clinical trials have demonstrated that Stavudine-containing triple therapy regimens are effective in reducing HIV-1 RNA levels to below the limit of detection in a significant proportion of antiretroviral-naive patients.[4] However, its performance in comparison to other NRTIs has been a subject of extensive research.
Stavudine versus Zidovudine
The START I and START II trials were pivotal in comparing Stavudine- and Zidovudine-based regimens. In the START I trial, the combination of Stavudine, Lamivudine (3TC), and Indinavir (IDV) showed comparable efficacy to a regimen of Zidovudine, 3TC, and IDV in antiretroviral-naive patients. At 48 weeks, the proportion of patients with HIV-1 RNA levels below 50 copies/mL was similar between the two arms (49% for the Stavudine group and 47% for the Zidovudine group). Notably, the Stavudine-containing arm demonstrated a significantly greater increase in the time-weighted average CD4 cell count.
The START II trial compared a combination of Stavudine, Didanosine (ddI), and Indinavir with Zidovudine, Lamivudine, and Indinavir. The results indicated that the Stavudine-containing regimen was comparable or superior in its antiretroviral effects over a 48-week period.[5] A higher percentage of patients in the Stavudine arm achieved HIV-1 RNA levels below 500 copies/mL between weeks 40 and 48 (53% vs. 41% in the Zidovudine arm).[5] Furthermore, the median increase in CD4 cell count was significantly higher in the Stavudine group.[5]
Stavudine versus Tenofovir
A 3-year randomized, double-blind study comparing Tenofovir DF with Stavudine, both in combination with Lamivudine and Efavirenz, in antiretroviral-naive patients found comparable efficacy in virologic suppression.[1][6] At week 48, 80% of patients in the Tenofovir group and 84% in the Stavudine group achieved HIV RNA levels below 400 copies/mL.[1][6] Secondary analyses showed equivalence in achieving HIV RNA levels below 50 copies/mL at week 48 and through 144 weeks.[1][6]
A multicountry non-inferiority trial also demonstrated that a low-dose Stavudine regimen (20 mg twice daily) had non-inferior virological efficacy compared to a Tenofovir-based regimen at 48 weeks, with 79.3% and 80.8% of patients, respectively, achieving HIV-1 RNA <50 copies/mL.[7][8]
Impact of Stavudine Dose Reduction
Given the dose-dependent nature of Stavudine's toxicity, several studies investigated whether reducing the dose could mitigate adverse effects without compromising antiviral activity. A systematic review of trials evaluating lower doses of Stavudine suggested equivalent antiviral efficacy with some evidence of lower rates of peripheral neuropathy and lipoatrophy.[1]
A Cochrane review of three trials (Milinkovic 2007, McComsey 2008, and Sanchez-Conde 2005) comparing low-dose versus high-dose Stavudine found no significant difference in virologic suppression.[9] However, a formal meta-analysis was not performed due to variations in study design.[9] The individual trial results did not show a clear advantage in virologic efficacy for either high or low doses.[9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the cited clinical trials.
Table 1: Stavudine vs. Zidovudine - Efficacy Outcomes
| Trial | Treatment Arms | N | Primary Efficacy Endpoint | Result | CD4 Cell Count Change |
| START I | d4T + 3TC + IDV vs. ZDV + 3TC + IDV | 204 | HIV-1 RNA < 500 copies/mL at weeks 40-48 | 62% vs. 54% (P=0.213) | Median change at 48 weeks: +227 vs. +198 x 10^6/L. Time-weighted average change significantly greater in d4T arm (P=0.033) |
| START II [5] | d4T + ddI + IDV vs. ZDV + 3TC + IDV | 205 | HIV-1 RNA < 500 copies/mL between weeks 40-48 | 53% vs. 41% (P=0.068) | Median time-weighted average increase at 48 weeks: 150 vs. 106 x 10^6/L (P=0.001) |
Table 2: Stavudine vs. Tenofovir - Efficacy and Safety Outcomes
| Trial | Treatment Arms | N | Virologic Suppression (<50 copies/mL at 48 weeks) | Key Adverse Events |
| Gallant et al. (2004) [1][6] | TDF + 3TC + EFV vs. d4T + 3TC + EFV | 602 | Equivalence demonstrated | Investigator-reported lipodystrophy: 3% (TDF) vs. 19% (d4T) (P<0.001). More favorable lipid profile with TDF. |
| WRHI 001 [7][8] | TDF + 3TC + EFV vs. low-dose d4T (20mg BD) + 3TC + EFV | 1072 | 80.8% vs. 79.3% (non-inferior) | Drug-related adverse event discontinuations: 1.1% (TDF) vs. 6.7% (d4T) (P<0.001). Lipodystrophy: 0.2% (TDF) vs. 5.6% (d4T) (P<0.001). |
Table 3: Low-Dose vs. High-Dose Stavudine - Virologic Suppression
| Trial | Treatment Arms | N | Virologic Suppression Outcome |
| Milinkovic 2007 [9] | d4T 30mg BD vs. d4T 40mg BD | 58 | No significant difference |
| McComsey 2008 [9] | d4T dose reduction vs. continued standard dose | - | No significant difference |
| Sanchez-Conde 2005 [9][10] | d4T 30mg BD vs. d4T 40mg BD | 92 | No significant difference |
Experimental Protocols
START I Trial Methodology
-
Design: Randomized, open-label, multi-center trial.
-
Participants: 204 antiretroviral-naive HIV-1-infected patients with CD4 cell counts ≥ 200 x 10^6/L and HIV-1 RNA ≥ 10,000 copies/mL.
-
Interventions: Stavudine (40 mg twice daily) + Lamivudine (150 mg twice daily) + Indinavir (800 mg every 8 h) compared with Zidovudine (200 mg every 8 h, later modified to 300 mg every 12 h) + Lamivudine + Indinavir.
-
Primary Endpoint: Proportion of patients with plasma HIV-1 RNA < 500 copies/mL.
Gallant et al. (2004) Trial Methodology
-
Participants: 602 antiretroviral-naive HIV-infected patients.[1][6]
-
Interventions: Tenofovir DF (n=299) or Stavudine (n=303), in combination with Lamivudine and Efavirenz.[1][6]
-
Primary Outcome Measure: Proportion of patients with HIV RNA levels of less than 400 copies/mL at week 48.[1][6]
WRHI 001 Trial Methodology
-
Design: Phase 4, 96-week, randomized, double-blind, non-inferiority trial.[7][8]
-
Participants: 1072 HIV-1-infected, treatment-naive adults in India, South Africa, and Uganda.[7][8]
-
Interventions: Stavudine 20 mg twice daily versus Tenofovir DF, both in combination with Lamivudine and Efavirenz.[7][8]
-
Primary Endpoint: Proportion of participants with HIV-1 RNA < 50 copies per milliliter at 48 weeks.[7][8]
Visualizations
The following diagram illustrates the typical workflow of a meta-analysis of clinical trial data.
Caption: Workflow of a systematic review and meta-analysis.
Conclusion
The available clinical trial data indicates that Stavudine-containing regimens have comparable virologic efficacy to those containing Zidovudine or Tenofovir in antiretroviral-naive patients. However, the safety profile of Stavudine is significantly less favorable, with a higher incidence of lipodystrophy and other metabolic complications. While dose reduction of Stavudine appears to maintain efficacy and may reduce some toxicities, the overall risk-benefit profile has led to its replacement by safer alternatives like Tenofovir in most treatment guidelines. This comparative analysis underscores the importance of considering both efficacy and long-term safety in the selection of antiretroviral regimens.
References
- 1. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 4. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Starting antiretroviral treatment early improves outcomes for HIV-infected individuals | HIV.gov [hiv.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose versus high dose stavudine for treating people with HIV infection | Cochrane [cochrane.org]
- 10. Reductions in stavudine dose might ameliorate mitochondrial-associated complications without compromising antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Mitochondrial Toxicity: Stavudine vs. Tenofovir
An objective guide for researchers, scientists, and drug development professionals on the differential mitochondrial effects of Stavudine and Tenofovir, supported by experimental data and detailed protocols.
The long-term use of nucleoside reverse transcriptase inhibitors (NRTIs) in antiretroviral therapy has been associated with mitochondrial toxicity, a significant concern in drug safety and development. This guide provides a comparative analysis of the in vitro mitochondrial toxicity profiles of two prominent NRTIs: Stavudine (d4T) and Tenofovir. Clinical and in vitro studies have consistently indicated that Stavudine exhibits a greater potential for mitochondrial toxicity compared to Tenofovir. This difference is primarily attributed to their distinct interactions with mitochondrial DNA polymerase gamma (Pol-γ), the exclusive enzyme responsible for mitochondrial DNA (mtDNA) replication.
Executive Summary of Comparative Mitochondrial Toxicity
Experimental evidence consistently demonstrates Stavudine's pronounced inhibitory effect on mtDNA synthesis, a key factor in its mitochondrial toxicity. In contrast, Tenofovir shows minimal to no impact on mtDNA content across various human cell lines, including hepatoblastoma (HepG2) cells, skeletal muscle cells (SkMCs), and renal proximal tubule epithelial cells.[1][2][3][4][5] The established hierarchy for the inhibition of mtDNA synthesis among NRTIs places Stavudine as a more potent inhibitor than Tenofovir.[1][2][3][4][5]
| Parameter | Stavudine | Tenofovir | Key Findings |
| mtDNA Content | Significant Depletion | No Significant Change | In a comparative study, Stavudine was ranked as a more potent inhibitor of mtDNA synthesis than Tenofovir. Treatment with Tenofovir (up to 300 µM) for up to 3 weeks resulted in no significant changes in mtDNA levels in various human cell lines.[1][2][3][4][5] |
| Lactate (B86563) Production | Increased | Minimal Increase | While direct comparative data for lactate production between Stavudine and Tenofovir is limited in the provided results, studies show Tenofovir treatment (300 µM) leads to less than a 20% increase in lactate production, whereas other NRTIs like Zidovudine can increase it by over 200%.[1][2][4][5] |
| Mitochondrial Membrane Potential (MMP) | Depolarization (Inferred) | Decreased in Renal Cells | Tenofovir has been shown to decrease mitochondrial membrane potential in renal proximal tubular epithelial cells.[6] Stavudine's induction of mtDNA depletion and apoptosis suggests a likely impact on MMP. |
| Reactive Oxygen Species (ROS) Production | Increased (Inferred) | Increased in Renal Cells | Tenofovir has been observed to increase mitochondrial superoxide (B77818) production in an in vitro renal model.[6] The mitochondrial dysfunction caused by Stavudine is also likely to lead to increased ROS production. |
| Cell Viability | Decreased | No Significant Change at Therapeutic Concentrations | Stavudine treatment is associated with impaired cell division and activation of apoptosis.[7] Tenofovir alone did not cause significant changes in the viability of renal proximal tubule epithelial cells.[8] |
Mechanism of Differential Toxicity: A Signaling Pathway Perspective
The primary mechanism underpinning the difference in mitochondrial toxicity between Stavudine and Tenofovir lies in their interaction with mitochondrial DNA polymerase gamma (Pol-γ).
Figure 1. Differential effects of Stavudine and Tenofovir on mtDNA replication.
Experimental Workflows
The assessment of mitochondrial toxicity involves a series of established in vitro assays. A generalized workflow for these experiments is depicted below.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Biomarkers for Stavudine-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy. However, its use is frequently limited by severe toxicities, most notably peripheral neuropathy.[1][2][3] The development of reliable biomarkers for early detection and risk stratification of stavudine-induced peripheral neuropathy is crucial for patient management and the development of safer therapeutic alternatives. This guide provides a comparative overview of current and emerging biomarkers, supported by experimental data and detailed methodologies.
Biomarker Comparison: Genetic and Mitochondrial Markers
The primary mechanism underlying stavudine-induced peripheral neuropathy is mitochondrial toxicity, stemming from the inhibition of mitochondrial DNA polymerase gamma (POLG).[4][5][6] This leads to mtDNA depletion and dysfunction. Consequently, biomarkers associated with mitochondrial health and genetic predisposition have been the focus of much research.
| Biomarker Category | Specific Biomarker | Association with Stavudine-Induced Peripheral Neuropathy | Key Findings & Quantitative Data |
| Mitochondrial DNA (mtDNA) | mtDNA/nDNA ratio in peripheral blood | Lower mtDNA/nDNA ratio is associated with an increased risk and presence of neuropathy.[7][8][9] | - Patients with peripheral neuropathy had a significantly lower median mtDNA/nDNA ratio compared to healthy controls (3.40 vs. 6.64, p=0.039).[7] - A study on HIV-infected patients on ART showed a significant decline in mtDNA content in those symptomatic for toxicity compared to asymptomatic patients (97 vs. 128, p=0.014).[8] |
| Mitochondrial Haplogroups | Certain mitochondrial haplogroups are associated with an increased susceptibility to developing neuropathy.[10][11] | - Individuals with mitochondrial haplotype group T have a 5.4 times higher likelihood of developing peripheral neuropathy when taking d4T/ddI.[10] | |
| Genetic Markers (SNPs) | Single Nucleotide Polymorphisms | Genome-wide association studies (GWAS) have identified several candidate SNPs, though none have shown a consistently strong association across different populations.[4][12] | - In a GWAS, the lowest p-values were found in KIF1A among Whites (rs10199388, p=8.4x10⁻⁴), LITAF among Blacks (rs13333308, p=6.0x10⁻⁶), and NEFL among Hispanics (rs17763685, p=5.6x10⁻⁶).[4] - Variations in genes related to d4T transport and metabolism, such as SLC28A1 and MTHFR, have also been associated with toxicity.[12] |
Comparison of Diagnostic and Monitoring Approaches
The validation of biomarkers for clinical use requires a thorough comparison with existing diagnostic and monitoring methods for stavudine-induced peripheral neuropathy.
| Method | Description | Advantages | Disadvantages |
| Biomarker Analysis (mtDNA, SNPs) | Quantification of mtDNA content or genotyping of specific SNPs from a blood sample. | - Objective and quantitative. - Can potentially predict risk before clinical symptoms appear. - Minimally invasive. | - Not yet part of routine clinical practice. - The predictive value of some SNPs is not consistent across different ethnic groups.[4] |
| Clinical Evaluation | Assessment of patient-reported symptoms (e.g., pain, tingling, numbness) and neurological examination (e.g., reflex testing, sensory testing).[13][14] | - Non-invasive and can be performed in a clinical setting. - Directly assesses the patient's experience of the neuropathy. | - Subjective and can be influenced by patient reporting bias. - Symptoms often appear after significant nerve damage has occurred. |
| Electrophysiological Tests (EMG/NCV) | Electromyography (EMG) and Nerve Conduction Velocity (NCV) studies measure the electrical activity of muscles and the speed of conduction of electrical impulses along a nerve.[2] | - Provides objective, quantitative data on nerve function. - Can confirm the presence and severity of neuropathy. | - Can be invasive and uncomfortable for the patient. - May not detect early or subtle nerve damage. |
Experimental Protocols
Quantification of mtDNA/nDNA Ratio in Peripheral Blood
This method is used to assess the level of mitochondrial DNA depletion.
-
Sample Collection and DNA Extraction:
-
Quantitative Real-Time PCR (qPCR):
-
Use qPCR to quantify the copy number of a mitochondrial gene (e.g., ATP synthase-8) and a nuclear gene (e.g., glyceraldehyde-3-phosphate dehydrogenase - GAPDH).[7]
-
The use of a nuclear gene serves as a reference to normalize the amount of mtDNA.
-
-
Data Analysis:
-
Calculate the ratio of the mitochondrial gene copy number to the nuclear gene copy number (mtDNA/nDNA ratio).
-
Compare the ratios between patients with and without peripheral neuropathy, and against healthy controls.[7]
-
Genotyping of Single Nucleotide Polymorphisms (SNPs)
This protocol is for identifying genetic variations associated with an increased risk of neuropathy.
-
DNA Extraction:
-
Extract genomic DNA from patient blood or saliva samples.
-
-
Genotyping Assay:
-
Employ a suitable genotyping platform, such as TaqMan SNP genotyping assays or mass spectrometry-based methods (e.g., Agena MassARRAY).[12]
-
Amplify the DNA region containing the SNP of interest and determine the specific alleles present.
-
-
Data Analysis:
Visualizing Mechanisms and Workflows
Stavudine-Induced Mitochondrial Toxicity Pathway
Caption: Mechanism of Stavudine-induced mitochondrial toxicity.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validation of genetic and mitochondrial biomarkers.
References
- 1. Genome-wide association study of peripheral neuropathy with D-drug-containing regimens in AIDS Clinical Trials Group protocol 384 | springermedizin.de [springermedizin.de]
- 2. Peripheral neuropathy during stavudine-didanosine antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stavudine-associated peripheral neuropathy in zidovudine-naïve patients: effect of stavudine exposure and antiretroviral experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide association study of peripheral neuropathy with D-drug-containing regimens in AIDS Clinical Trials Group protocol 384 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial DNA content of peripheral blood mononuclear cells in ART untreated & stavudine/zidovudine treated HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 7. Peripheral blood mitochondrial DNA/nuclear DNA (mtDNA/nDNA) ratio as a marker of mitochondrial toxicities of stavudine containing antiretroviral therapy in HIV-infected Malawian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial DNA content of peripheral blood mononuclear cells in ART untreated & stavudine/zidovudine treated HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. Risk of peripheral neuropathy five times higher for common genetic group | aidsmap [aidsmap.com]
- 11. Pharmacogenetics of nucleoside reverse-transcriptase inhibitor-associated peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenetic variation influences sensory neuropathy occurrence in Southern Africans treated with stavudine-containing antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stavudine (Zerit) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stavudine Pharmacokinetics Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor, in various patient populations. The data presented is intended to support research and development efforts by offering a clear, objective overview of how patient characteristics can influence drug disposition.
Executive Summary
Stavudine exhibits significant pharmacokinetic variability across different patient populations, necessitating careful dose consideration in specific groups. While generally well-absorbed with rapid conversion to its active triphosphate form, its clearance is heavily dependent on renal function. This guide summarizes key pharmacokinetic parameters in pediatric, adult, pregnant, and renally and hepatically impaired individuals, providing a basis for informed decision-making in clinical research and drug development.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Stavudine in different patient populations.
Table 1: Stavudine Pharmacokinetics in Healthy Adults vs. Pediatric Patients
| Parameter | Healthy Adults | Pediatric Patients |
| Bioavailability (F) | ~86%[1] | Similar to adults |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours[2] | Similar to adults |
| Apparent Volume of Distribution (Vd/F) | 46 ± 21 L | 0.73 ± 0.32 L/kg[3] |
| Apparent Clearance (CL/F) | ~0.44 L/h/kg[4] | Age-dependent, reaching adult values around 15 years of age[4] |
| Elimination Half-life (t1/2) | 1 - 1.6 hours[2] | 0.9 - 1.1 hours[2] |
Table 2: Stavudine Pharmacokinetics in Special Populations
| Parameter | Patients with Renal Impairment | Patients with Hepatic Impairment | Pregnant Women (Antenatal) |
| Area Under the Curve (AUC) | Increases nonlinearly with declining renal function[5][6] | Not significantly altered[7][8] | 81.6 ± 22.0 µg·min/mL[9][10] |
| Apparent Clearance (CL/F) | Decreased | Similar to healthy controls[7] | Not significantly different from laboring women[9][10] |
| Elimination Half-life (t1/2) | 4.8 hours (in adults with renal impairment)[2] | Similar to healthy controls[7] | 83.5 ± 16.8 min[9][10] |
| Dosage Adjustment | Recommended for CrCl < 50 mL/min[8] | Not required[7] | No specific adjustment recommended, but use with caution[8] |
Detailed Experimental Protocols
Understanding the methodologies behind the presented data is crucial for its interpretation and application. Below are summaries of typical experimental protocols used in pharmacokinetic studies of Stavudine.
Study Design for Renal Impairment Assessment
A representative study evaluating the impact of renal impairment on Stavudine pharmacokinetics would typically involve an open-label, single-dose, parallel-group design.
-
Subject Population: Healthy volunteers with normal renal function (Creatinine Clearance [CrCl] > 80 mL/min) and patients with varying degrees of renal impairment (e.g., mild, moderate, severe, and end-stage renal disease requiring hemodialysis).
-
Dosing: A single oral dose of Stavudine (e.g., 40 mg) is administered to all participants.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Drug Concentration Analysis: Plasma concentrations of Stavudine are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, and t1/2.
Study Design for Pediatric Pharmacokinetic Assessment
A population pharmacokinetic approach is often employed to characterize Stavudine's disposition in children.
-
Subject Population: A cohort of HIV-infected pediatric patients of various ages receiving Stavudine as part of their antiretroviral therapy.
-
Dosing: Standard pediatric doses are administered (e.g., 1 mg/kg twice daily).
-
Pharmacokinetic Sampling: Sparse blood samples are collected at various times post-dose during routine clinical visits.
-
Drug Concentration Analysis: Plasma Stavudine concentrations are measured using a validated analytical method.
-
Pharmacokinetic Modeling: A population pharmacokinetic model (e.g., a one-compartment model with first-order absorption and elimination) is developed using software like NONMEM to estimate typical population pharmacokinetic parameters and their variability. Covariates such as age, weight, and renal function are evaluated for their influence on the pharmacokinetic parameters.
Visualizing Pharmacokinetic Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Metabolic and excretory pathway of Stavudine.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Caption: Influence of patient populations on key pharmacokinetic parameters.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. Stavudine (Zerit) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. publications.aap.org [publications.aap.org]
- 4. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of single-dose oral stavudine in subjects with renal impairment and in subjects requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Single-Dose Oral Stavudine in Subjects with Renal Impairment and in Subjects Requiring Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of a single dose of stavudine (d4T) in patients with severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and safety of stavudine in HIV-infected pregnant women and their infants: Pediatric AIDS Clinical Trials Group protocol 332 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Long-Term Efficacy of Stavudine-Containing ART Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of antiretroviral therapy (ART) regimens containing stavudine (B1682478) (d4T) with alternative nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is based on data from various clinical trials and observational studies, aimed at informing research and development in HIV treatment.
Executive Summary
Stavudine, a thymidine (B127349) analogue NRTI, has demonstrated efficacy in suppressing HIV replication and has been a component of first-line ART regimens, particularly in resource-limited settings. However, its long-term use is significantly limited by cumulative and often irreversible toxicities, primarily driven by its inhibitory effect on mitochondrial DNA polymerase gamma.[1] Consequently, international treatment guidelines have largely recommended phasing out stavudine in favor of safer alternatives like tenofovir (B777) and zidovudine (B1683550).[1] This guide synthesizes data on virological efficacy, immunological response, and the safety profiles of stavudine-containing regimens compared to those with tenofovir and zidovudine.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative studies.
Table 1: Virological and Immunological Outcomes of Stavudine vs. Tenofovir-Containing Regimens
| Outcome | Stavudine-based Regimen | Tenofovir-based Regimen | Study Duration | Key Findings |
| Virological Suppression (<400 copies/mL) | 84% | 80% | 48 weeks | Equivalence in virological suppression was demonstrated.[2] |
| Virological Suppression (<50 copies/mL) | 81% | 82% | 48 weeks | Similar high rates of virological success were observed in both arms.[3] |
| Virological Suppression (<50 copies/mL) | 79.3% | 80.8% | 96 weeks | Low-dose stavudine was non-inferior to tenofovir in virological efficacy.[4] |
| Mean CD4+ Count Increase | Not significantly different | Not significantly different | 24 months | Immunologic responses were comparable between the two regimens.[5] |
| Virologic Failure | 5.4% | 6.2% | 96 weeks | No significant difference in virological failure rates.[4] |
Table 2: Virological and Immunological Outcomes of Stavudine vs. Zidovudine-Containing Regimens
| Outcome | Stavudine-based Regimen | Zidovudine-based Regimen | Study Duration | Key Findings |
| Virological Failure | 16% | 18% | 80 weeks | No significant difference in time to virological failure.[6] |
| HIV-1 RNA <500 copies/mL | 67% | 73% | 80 weeks | Similar proportions of patients achieved viral suppression.[6] |
| Median CD4+ Count Increase (cells/mm³) | 195 | 175 | 80 weeks | No significant difference in immunological recovery.[6] |
| CD4+ Count Increase (cells/mm³) at 6 months | 103.5 ± 268 | 147 ± 192 | 12 months | Zidovudine showed a more significant increase in CD4 count at 6 months. |
Table 3: Comparative Long-Term Adverse Events
| Adverse Event | Stavudine-based Regimen | Tenofovir-based Regimen | Zidovudine-based Regimen | Key Findings |
| Lipodystrophy/Lipoatrophy | 5.6% - 19.5% | 0.2% - 3% | Not a primary reported outcome | Stavudine is strongly associated with a higher incidence of lipodystrophy.[2][4][7] |
| Peripheral Neuropathy | 6.9% - 20% | 4.5% | Paresthesia: 11% (vs. 2% in AZT arm) | Peripheral neuropathy is a frequent, dose-dependent side effect of stavudine.[1][4][6][8] |
| Lactic Acidosis/Symptomatic Hyperlactataemia | 1.6/100 person-years (lactic acidosis), 3.6/100 person-years (symptomatic hyperlactataemia) | Not reported as a primary outcome | Not reported as a primary outcome | Stavudine is associated with a higher incidence of these mitochondrial toxicities.[9] |
| Pancreatitis | Rare in both stavudine and non-stavudine regimens | Not reported as a primary outcome | Not reported as a primary outcome | Can occur, especially when co-administered with didanosine.[9][10] |
| Anemia (Grade ≥ II) | Lower risk | Not applicable | Higher risk (aHR 8.44) | Zidovudine is associated with a higher risk of anemia compared to stavudine.[7] |
| Neutropenia (Grade ≥ II) | Lower risk | Not applicable | Higher risk (aHR 1.86) | Zidovudine is associated with a higher risk of neutropenia.[7] |
| Fasting Triglyceride Increase | +134 mg/dL | +1 mg/dL | Not reported as a primary outcome | Tenofovir has a more favorable lipid profile.[2] |
| Bone Mineral Density Loss | Some loss observed | Greater loss at hip and spine | Not reported as a primary outcome | Tenofovir is associated with a greater decrease in bone mineral density.[4] |
Experimental Protocols
1. Protocol for a Randomized, Double-Blind, Non-Inferiority Trial Comparing Low-Dose Stavudine to Tenofovir (Based on a Phase 4 trial[4])
-
Objective: To compare the virological efficacy and safety of a low-dose stavudine regimen to a standard tenofovir regimen in treatment-naive HIV-1 infected adults.
-
Study Design: A 96-week, randomized, double-blind, non-inferiority trial.
-
Patient Population: HIV-1 infected, antiretroviral-naive adults in India, South Africa, and Uganda.
-
Treatment Arms:
-
Arm 1: Stavudine (20 mg twice daily) + Lamivudine (B182088) (3TC) + Efavirenz (B1671121) (EFV).
-
Arm 2: Tenofovir Disoproxil Fumarate (TDF) + Lamivudine (3TC) + Efavirenz (EFV).
-
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at 96 weeks.
-
Secondary Endpoints: Virological suppression at other time points, CD4 cell count recovery, incidence of treatment-emergent adverse events, and laboratory toxicities.
-
Methodology:
-
Eligible participants were randomized in a 1:1 ratio to one of the two treatment arms.
-
Blinding was maintained for the stavudine/tenofovir component.
-
Clinical and laboratory assessments were conducted at baseline and regular intervals throughout the 96-week study period.
-
Adverse events were recorded and graded for severity.
-
Statistical analysis was performed to determine non-inferiority based on a predefined margin.
-
2. Protocol for a Prospective, Multicenter Study Comparing Stavudine, Zidovudine, and a Substitution Regimen (Based on a study in China[7])
-
Objective: To assess the efficacy and safety of a zidovudine-substitution regimen compared to continuous stavudine or zidovudine regimens.
-
Study Design: A prospective, multicenter, observational study over 96 weeks.
-
Patient Population: HIV-1 infected subjects initiating combined antiretroviral therapy.
-
Treatment Arms:
-
Arm 1 (d4T): Stavudine + Lamivudine (3TC) + Nevirapine (NVP) or Efavirenz (EFV).
-
Arm 2 (AZT): Zidovudine (AZT) + Lamivudine (3TC) + Nevirapine (NVP) or Efavirenz (EFV).
-
Arm 3 (AZT-substitution): Stavudine for the first 24 weeks, then switched to Zidovudine, in combination with 3TC and NVP or EFV.
-
-
Endpoints: Virological suppression rates, changes in CD4 cell counts, and incidence of adverse events (anemia, neutropenia, lipodystrophy).
-
Methodology:
-
Patients were enrolled into one of the three treatment groups based on the clinical decision at the respective centers.
-
Data on demographics, clinical status, virological and immunological markers, and adverse events were collected at baseline and at regular follow-up visits over 96 weeks.
-
Statistical analyses, including adjusted hazard ratios, were used to compare the safety and efficacy outcomes between the three groups.
-
Mandatory Visualizations
Caption: Workflow of a randomized clinical trial comparing Stavudine and Tenofovir.
Caption: Signaling pathway of Stavudine-induced mitochondrial toxicity.
Conclusion
While stavudine-containing ART regimens can achieve potent virological suppression comparable to newer NRTIs in the short to medium term, their long-term use is severely compromised by a high incidence of debilitating and often irreversible mitochondrial toxicities.[1][8] Data consistently show a significantly higher risk of lipodystrophy, peripheral neuropathy, and lactic acidosis with stavudine compared to tenofovir and zidovudine.[2][4][9] Although zidovudine carries a risk of hematological toxicities like anemia and neutropenia, these are often manageable and reversible.[7] Tenofovir is associated with concerns regarding bone mineral density and renal function, but it has a more favorable lipid profile and a lower incidence of the stigmatizing side effect of lipodystrophy compared to stavudine.[2][4]
For drug development professionals, the experience with stavudine underscores the critical importance of preclinical and long-term clinical assessment of mitochondrial toxicity for new NRTI candidates. The focus of current and future antiretroviral development remains on identifying agents with improved safety profiles that do not compromise virological efficacy, thereby enhancing long-term patient outcomes and quality of life. The phasing out of stavudine serves as a key example of the evolution of HIV treatment standards towards safer and more tolerable regimens.
References
- 1. gov.uk [gov.uk]
- 2. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virologic failure among treatment-naive patients taking tenofovir DF or stavudine in combination with lamivudine and efavirenz | HIV i-Base [i-base.info]
- 4. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of choice of NRTI in first-line antiretroviral therapy: a cohort analysis of stavudine vs. tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Zidovudine Compared to Stavudine, Both in Combination with Lamivudine and Indinavir, in Human Immunodeficiency Virus-Infected Nucleoside-Experienced Patients with No Prior Exposure to Lamivudine, Stavudine, or Protease Inhibitors (Novavir Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An antiretroviral regimen containing 6 months of stavudine followed by long-term zidovudine for first-line HIV therapy is optimal in resource-limited settings: a prospective, multicenter study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A longitudinal study of stavudine-associated toxicities in a large cohort of South African HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
In Vivo Validation of Reduced Stavudine Dosage Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy and safety of reduced-dosage stavudine (B1682478) (d4T) compared to the standard dose and the alternative antiretroviral agent, tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The data presented is compiled from a range of clinical trials and cohort studies, offering a comprehensive overview for research and drug development professionals.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from comparative studies on different stavudine dosage regimens and against tenofovir.
Table 1: Virological Efficacy of Reduced vs. Standard Stavudine Dose
| Study/Cohort | Patient Population | Treatment Arms | Duration | Virological Suppression Rate (<400 copies/mL) | Virological Suppression Rate (<50 copies/mL) |
| South Africa Community Clinics[1][2] | ART-naïve adults (>60kg) | d4T 30mg BID (n=110) vs. d4T 40mg BID (n=508) | 6 months | 79% vs. 81% (p=0.6) | 60% vs. 58% (p=0.8) |
| Themba Lethu Clinic, South Africa[3] | ART-naïve adults (>60kg) | d4T 30mg BID vs. d4T 40mg BID | 12 months | No significant difference reported | Not specified |
Table 2: Safety Profile of Reduced vs. Standard Stavudine Dose
| Study/Cohort | Patient Population | Treatment Arms | Duration | Incidence of Peripheral Neuropathy | Incidence of Lipoatrophy | Incidence of Hyperlactatemia/Lactic Acidosis |
| KwaZulu-Natal, South Africa[4] | ART-naïve adults | d4T 30mg BID (n=240) vs. d4T 40mg BID (n=235) | Retrospective | 40.5 vs. 90.4 per 100 person-years (p<0.0001) | Not specified | Not specified |
| Themba Lethu Clinic, South Africa[3] | ART-naïve adults (>60kg) | d4T 30mg BID vs. d4T 40mg BID | 12 months | OR 3.12 (95% CI 1.86-5.25) for 40mg | OR 11.8 (95% CI 3.2-43.8) for 40mg | OR 8.37 (95% CI 3.83-18.29) for 40mg |
| Kenya Retrospective Study | ART-naïve adults | d4T 30mg BID (>60kg) vs. d4T 40mg BID (>60kg) | Not specified | 4.2% vs. 16.7% (p<0.001) | Not specified | Not specified |
Table 3: Comparison of Low-Dose Stavudine and Tenofovir
| Study | Patient Population | Treatment Arms | Duration | Virological Suppression Rate (<50 copies/mL) | Drug-Related Adverse Event Discontinuations | Incidence of Lipodystrophy |
| Multi-country (India, South Africa, Uganda)[5] | HIV-1-infected, treatment-naïve adults | d4T 20mg BID + 3TC + EFV (n=536) vs. TDF + 3TC + EFV (n=536) | 96 weeks | 79.3% vs. 80.8% (non-inferior) | 6.7% vs. 1.1% (p<0.001) | 5.6% vs. 0.2% (p<0.001) |
Experimental Protocols
Detailed methodologies for the key cited studies are outlined below to provide a comprehensive understanding of the experimental context.
South Africa Community Clinics Cohort Study[1][2]
-
Study Design: A retrospective cohort study comparing two different time periods before and after a change in dosing guidelines.
-
Patient Population: Included antiretroviral therapy (ART)-naïve adults weighing over 60kg who initiated a stavudine-containing regimen in community HIV care programs in South Africa.
-
Treatment Regimens:
-
One cohort received a stable dose of 40mg stavudine twice daily.
-
The subsequent cohort received a stable dose of 30mg stavudine twice daily.
-
Both groups received stavudine in combination with lamivudine (B182088) and a non-nucleoside reverse transcriptase inhibitor (NNRTI), either nevirapine (B1678648) or efavirenz (B1671121).
-
-
Virological and Immunological Assessment: HIV RNA levels were monitored at six weeks and six months after initiating therapy using the Amplicor HIV-1 Monitor test. CD4 cell counts were also assessed.
Themba Lethu Clinic Cohort Study[3][4]
-
Study Design: A prospective cohort analysis.
-
Patient Population: ART-naïve HIV-infected adults weighing 60 kg or more at baseline, initiating treatment at the Themba Lethu Clinic in Johannesburg, South Africa.
-
Treatment Regimens:
-
Patients initiated on a 40mg stavudine twice-daily regimen.
-
Patients initiated on a 30mg stavudine twice-daily regimen.
-
-
Outcomes Assessed: The study evaluated stavudine substitution, failure to achieve viral load suppression below 400 copies/ml, and the development of peripheral neuropathy, lipoatrophy, and hyperlactatemia/lactic acidosis at 6 and 12 months.
Multi-country Randomized, Non-inferiority Trial[6]
-
Study Design: A phase 4, 96-week, randomized, double-blind, non-inferiority trial.
-
Patient Population: HIV-1-infected, treatment-naïve adults in India, South Africa, and Uganda.
-
Treatment Regimens:
-
Arm 1: Stavudine (d4T) 20mg twice daily in combination with lamivudine (3TC) and efavirenz (EFV).
-
Arm 2: Tenofovir disoproxil fumarate (TDF) in combination with lamivudine (3TC) and efavirenz (EFV).
-
-
Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies per milliliter at 48 weeks.
-
Safety Assessments: Included monitoring of adverse events, bone density, and body fat.
Mandatory Visualizations
Stavudine's Mechanism of Action
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI). As a thymidine (B127349) analog, it must be phosphorylated intracellularly to its active triphosphate form.[6][7] This active form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[7] Because stavudine triphosphate lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus inhibiting HIV replication.[7][8]
Caption: Intracellular activation and mechanism of action of Stavudine.
Stavudine-Induced Mitochondrial Toxicity
A significant adverse effect associated with stavudine is mitochondrial toxicity.[9] The active form of stavudine, stavudine triphosphate, can inhibit human mitochondrial DNA polymerase gamma (Pol γ).[10] This inhibition leads to the depletion of mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain.[11] The resulting mitochondrial dysfunction impairs oxidative phosphorylation, leading to decreased ATP production and an increase in lactate (B86563) levels, which can manifest clinically as lactic acidosis, lipoatrophy, and peripheral neuropathy.[7][11]
Caption: Proposed mechanism of Stavudine-induced mitochondrial toxicity.
References
- 1. HIV suppression with stavudine 30 mg versus 40 mg in adults over 60 kg on antiretroviral therapy in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasusa.org [iasusa.org]
- 3. Effectiveness and safety of 30 mg versus 40 mg stavudine regimens: a cohort study among HIV-infected adults initiating HAART in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stavudine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 8. What is Stavudine used for? [synapse.patsnap.com]
- 9. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 10. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
Safety Operating Guide
Proper Disposal of Stavudine (d4T): A Guide for Laboratory and Research Professionals
Essential guidance for the safe and compliant disposal of Stavudine (d4T), ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents and expired or unused pharmaceuticals like Stavudine (d4T) is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Stavudine, ensuring minimal environmental impact and adherence to safety protocols.
Understanding Stavudine and its Waste Classification
Stavudine, a synthetic thymidine (B127349) nucleoside analogue, is an antiretroviral medication used in the treatment of HIV/AIDS. While effective therapeutically, it is crucial to handle and dispose of this compound and its associated waste with care due to its potential health effects. Safety Data Sheets (SDS) indicate that Stavudine is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.
Based on a review of the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), Stavudine is not explicitly listed as a P- or U-listed hazardous waste. Additionally, available data does not suggest it typically exhibits characteristics of ignitability, corrosivity, or reactivity. While it does have toxic properties, it is unlikely to be classified as a characteristic hazardous waste for toxicity unless it fails the Toxicity Characteristic Leaching Procedure (TCLP), which is improbable for this type of pharmaceutical. Therefore, in most cases, unused or expired Stavudine is considered non-hazardous pharmaceutical waste .
However, it is the responsibility of the waste generator to make the final determination. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for final classification.
Disposal Procedures for Stavudine (d4T)
The recommended disposal route for Stavudine depends on its classification as non-hazardous and the availability of specific disposal programs.
Step 1: Segregation and Containerization
Proper segregation of pharmaceutical waste is paramount.
-
Non-Hazardous Stavudine Waste: Place unused or expired Stavudine, including capsules, powder for oral solution, and contaminated personal protective equipment (PPE) such as gloves and lab coats, into a dedicated, clearly labeled, non-hazardous pharmaceutical waste container. These containers are often blue or white to distinguish them from other waste streams.[1]
-
Trace-Contaminated Sharps: Needles and syringes used for any research application involving Stavudine should be disposed of in a designated sharps container.
-
Empty Containers: Empty stock bottles that contained Stavudine can typically be disposed of in the regular trash, provided all personal or proprietary information has been removed or blacked out.
Step 2: Preferred Disposal Methods
-
Pharmaceutical Take-Back Programs: The most environmentally sound method for disposing of unused Stavudine is through a pharmaceutical take-back program.[2] Many pharmaceutical waste management vendors and some pharmacies offer these services for research and clinical facilities.
-
Licensed Waste Hauler: For laboratories and research institutions, contracting with a licensed and reputable pharmaceutical waste hauler is the standard and recommended practice. These haulers will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically through incineration.
Step 3: On-Site Management (If Permitted and No Alternatives Exist)
In the rare instance that a take-back program or licensed hauler is not accessible, and if permitted by your institution and local regulations, the following procedure can be used for the disposal of non-hazardous Stavudine in the trash:
-
Render the Drug Unusable:
-
Contain the Mixture: Place the mixture in a sealable plastic bag or other container that will not leak.[4][5]
-
Dispose of in Municipal Solid Waste: Place the sealed container in the regular trash.
Important Note: Never flush Stavudine down the toilet or drain. While the FDA maintains a "flush list" for certain dangerous medications, Stavudine is not on it.[6] Flushing pharmaceuticals can lead to the contamination of water supplies.[7]
Quantitative Data on Pharmaceutical Waste
Table 1: Composition of Pharmaceutical Waste from Community Pharmacies in Auckland, New Zealand (2021)
| Drug Class (Anatomical Therapeutic Chemical Classification) | Percentage of Total Waste |
| Alimentary Tract and Metabolism | 20.3% |
| Nervous System | 18.3% |
| Cardiovascular System | Not specified |
| Other classes constituted the remainder |
Source: Adapted from a 2022 study on pharmaceutical waste in New Zealand.[8]
Table 2: Predicted Environmental Concentrations (PEC) of Various Antiretroviral Drugs in a Brazilian Aquatic Ecosystem
| Antiretroviral Drug | Predicted Environmental Concentration (µg/L) |
| Lopinavir | > 0.01 |
| Ritonavir | > 0.01 |
| Efavirenz | > 0.01 |
| Zidovudine | > 0.01 |
| Lamivudine | > 0.01 |
| Tenofovir | > 0.01 |
| Stavudine was not included in this specific study, but the data illustrates the potential for environmental presence of this class of drugs. |
Source: Adapted from a 2022 study on the environmental concentration of antiretroviral drugs.[6]
Experimental Protocols
There are no specific "experimental protocols" for the disposal of Stavudine, as the procedures are standardized for safety and regulatory compliance. The methodologies for proper disposal are based on EPA and DEA regulations and best practices for chemical and pharmaceutical waste management. In a research setting, any deviation from these established protocols should be thoroughly reviewed and approved by the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Stavudine.
References
- 1. Quantification and composition of pharmaceutical waste in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wku.edu [wku.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Environmental Influences on HIV Medication Adherence: The Role of Neighborhood Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiretroviral drugs: predicted environmental concentration and ecological risk Assessment in Sewage Treatment Plants in Cubatão, São Paulo, Brazil | Research, Society and Development [rsdjournal.org]
- 7. mg.co.za [mg.co.za]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Stavudine (d4T)
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor. Adherence to these guidelines is essential to mitigate risks associated with this hazardous compound. Stavudine is classified as a hazardous drug and is suspected of causing cancer, genetic defects, and may harm an unborn child.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
The primary objective when working with Stavudine is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Work with Stavudine powder should be conducted in a well-ventilated area.[1] Local exhaust ventilation or a containment enclosure, such as a chemical fume hood or a biological safety cabinet, is recommended to control airborne particles at the source.
-
Facilities: Easily accessible eye wash stations and washing facilities are mandatory in areas where Stavudine is handled.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical for the safe handling of Stavudine. The following table summarizes the required PPE for various activities.
| Activity Category | Minimum PPE Requirements |
| Low-Risk Activities | |
| (e.g., handling intact capsules, visual inspection) | Single pair of chemotherapy-tested gloves. |
| Moderate-Risk Activities | |
| (e.g., preparing solutions, weighing powder) | Double-gloving with chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles.[1] |
| High-Risk Activities | |
| (e.g., cleaning spills, compounding) | Double-gloving with chemotherapy-tested gloves, impervious disposable gown, safety goggles, and respiratory protection (e.g., a NIOSH-approved respirator) if there is a risk of aerosolization.[1][3] |
Occupational Exposure and Safety Data
While a specific Occupational Exposure Limit (OEL) for Stavudine has not been established by major regulatory bodies, it is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), indicating the need for stringent exposure control.[5] Given its potential carcinogenicity and genotoxicity, all handling procedures should aim to keep exposure As Low As Reasonably Achievable (ALARA).
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Carcinogenicity | Suspected of causing cancer.[1] | Safety Data Sheet |
| Genotoxicity | Suspected of causing genetic defects.[1] | Safety Data Sheet |
| Reproductive Toxicity | May damage the unborn child.[1] | Safety Data Sheet |
Procedural Guidance for Handling and Disposal
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or manipulating the powder, perform these tasks within a containment device to prevent dust formation and inhalation.[6][7]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling Stavudine, even if gloves were worn.[6]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Don appropriate high-risk PPE, including respiratory protection.
-
For small spills, carefully collect the powder or absorb the liquid with inert material and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, prevent entry into waterways and sewers.[1] Contact your institution's environmental health and safety department for guidance.
-
Disposal Plan:
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with Stavudine should be considered hazardous waste.
-
Waste Containers: Place all contaminated materials in a clearly labeled, sealed container designated for hazardous chemical waste.[1][6]
-
Unused Product: Unused Stavudine should be disposed of as hazardous waste. Community take-back programs, if available, are a preferred method of disposal for unused medication.[8][9] Do not dispose of Stavudine down the drain or in the regular trash.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Stavudine in a laboratory setting.
Caption: Workflow for Safe Stavudine Handling and Disposal.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. usascientific.com [usascientific.com]
- 4. terraform-20180423174453746800000001.s3.amazonaws.com [terraform-20180423174453746800000001.s3.amazonaws.com]
- 5. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Chemical resistance of latex gloves] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
